LUF6000
Description
Properties
IUPAC Name |
2-cyclohexyl-N-(3,4-dichlorophenyl)-3H-imidazo[4,5-c]quinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N4/c23-16-11-10-14(12-17(16)24)25-22-20-19(15-8-4-5-9-18(15)26-22)27-21(28-20)13-6-2-1-3-7-13/h4-5,8-13H,1-3,6-7H2,(H,25,26)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJVRSIGHHSDSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(N2)C(=NC4=CC=CC=C43)NC5=CC(=C(C=C5)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470994 | |
| Record name | LUF6000 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890087-21-5 | |
| Record name | LUF6000 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
LUF6000: A Deep Dive into its Mechanism of Action as an A3 Adenosine Receptor Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
LUF6000 is a potent and selective positive allosteric modulator (PAM) of the A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor implicated in various physiological and pathological processes, particularly inflammation.[1] As an allosteric modulator, this compound does not directly activate the A3AR but rather enhances the binding and/or efficacy of orthosteric agonists, such as the endogenous ligand adenosine. This property makes this compound a compelling therapeutic candidate, as it can amplify the natural, localized signaling of adenosine at sites of inflammation or tissue injury, potentially offering a more targeted and safer pharmacological approach compared to direct agonists. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on receptor activation, downstream signaling pathways, and the experimental methodologies used for its characterization.
Core Mechanism: Positive Allosteric Modulation of the A3 Adenosine Receptor
This compound's primary mechanism of action is its positive allosteric modulation of the A3AR. It binds to a site on the receptor that is topographically distinct from the orthosteric binding site where endogenous and synthetic agonists bind. This interaction induces a conformational change in the receptor that enhances the affinity and/or efficacy of orthosteric agonists.[1]
Quantitative Effects on A3AR Activation
The potentiation of agonist-induced A3AR activation by this compound has been quantified using various in vitro assays, most notably the [³⁵S]GTPγS binding assay. This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation, providing a direct measure of G protein coupling. The following table summarizes the effects of this compound on the potency (EC50) and maximal efficacy (Emax) of the A3AR agonist Cl-IB-MECA across different species.
| Species | Condition | Agonist | EC50 (nM) | Emax (% of control) | Reference |
| Human | Control | Cl-IB-MECA | 15.1 | 100 | [2] |
| + 10 µM this compound | Cl-IB-MECA | 72.5 | ~250 | [2] | |
| Dog | Control | Cl-IB-MECA | 56.1 ± 27.0 | 100 | [3] |
| + 10 µM this compound | Cl-IB-MECA | 106.0 ± 19.7 | >250 | [3] | |
| Rabbit | Control | Cl-IB-MECA | - | 100 | [4] |
| + 10 µM this compound | Cl-IB-MECA | - | Increased Efficacy | [4] | |
| Mouse | Control | Cl-IB-MECA | - | 100 | [4] |
| + 10 µM this compound | Cl-IB-MECA | - | ~35% increase | [2] |
Note: EC50 values represent the concentration of agonist required to elicit 50% of the maximal response. Emax values represent the maximal response observed.
Downstream Signaling Pathways
The anti-inflammatory effects of this compound are mediated through the modulation of key intracellular signaling pathways downstream of A3AR activation. The primary pathways identified are the NF-κB and Jak-STAT signaling cascades.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory gene expression. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[5]
This compound, by potentiating A3AR activation, leads to the downregulation of key components of the NF-κB pathway. This includes the inhibition of PI3K, which in turn reduces the activity of the IKK complex. The decreased IKK activity results in reduced phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.
Jak-STAT Signaling Pathway
The Janus kinase (Jak) and Signal Transducer and Activator of Transcription (STAT) pathway is another critical signaling cascade involved in inflammation and immunity. Cytokine binding to their receptors activates associated Jaks, which then phosphorylate the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated by Jaks, dimerize, and translocate to the nucleus to regulate gene transcription.
This compound has been shown to downregulate the expression and/or activity of Jak-2 and STAT-1. The precise mechanism by which A3AR activation leads to the inhibition of the Jak-STAT pathway is still under investigation but is a key component of the anti-inflammatory effects of this compound.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a combination of in vitro and in vivo experimental techniques. Below are detailed protocols for the key assays used.
[³⁵S]GTPγS Binding Assay
This functional assay is used to determine the potency (EC50) and efficacy (Emax) of ligands that activate G protein-coupled receptors.
Materials:
-
Cell membranes expressing the A3AR of interest (e.g., from transfected HEK293 cells)
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
GTPγS (unlabeled)
-
GDP
-
A3AR agonist (e.g., Cl-IB-MECA)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA
-
Scintillation cocktail
-
Glass fiber filter mats
-
96-well plates
-
Cell harvester
-
Scintillation counter
Protocol:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the A3AR using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation using a Bradford or BCA assay.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
50 µL of Assay Buffer
-
10 µL of GDP solution (final concentration typically 10 µM)
-
10 µL of this compound or vehicle (DMSO) at various concentrations.
-
10 µL of A3AR agonist (e.g., Cl-IB-MECA) at various concentrations. For non-specific binding control wells, add 10 µM unlabeled GTPγS.
-
10 µL of [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).
-
-
Initiate Reaction: Add 10 µL of the cell membrane suspension (typically 5-20 µg of protein per well) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Dry the filter mats and place them in scintillation vials with a suitable scintillation cocktail. Quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other readings. Plot the specific binding as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
Western Blot Analysis for NF-κB and Jak-STAT Pathway Proteins
This technique is used to detect and quantify the levels of specific proteins in cell lysates, providing insights into the activation state of signaling pathways.
Materials:
-
Cell line of interest (e.g., peripheral blood mononuclear cells, synoviocytes)
-
This compound
-
Stimulating agent (e.g., LPS or a cytokine, if necessary)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-IκBα, anti-phospho-IκBα, anti-Jak-2, anti-STAT-1, anti-phospho-STAT-1, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with this compound at various concentrations for a specified time. If investigating stimulated pathways, add a stimulating agent like LPS after the this compound pre-treatment.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the supernatant using a protein assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target proteins to the loading control to compare protein levels between different treatment groups.
Conclusion
This compound represents a promising therapeutic agent that exerts its anti-inflammatory effects through the positive allosteric modulation of the A3 adenosine receptor. Its ability to enhance the natural signaling of adenosine leads to the downregulation of the pro-inflammatory NF-κB and Jak-STAT pathways. The experimental protocols and data presented in this guide provide a comprehensive framework for the continued investigation and development of this compound and other A3AR allosteric modulators.
References
- 1. A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
LUF6000: A Positive Allosteric Modulator of the A3 Adenosine Receptor - A Technical Guide
Introduction
The A3 adenosine (B11128) receptor (A3AR), a member of the G-protein coupled receptor (GPCR) family, has emerged as a significant therapeutic target for a range of pathologies, particularly those with an inflammatory component.[1][2][3][4] The overexpression of A3AR in inflammatory and cancer cells, in contrast to its low expression in normal tissues, provides a therapeutic window for targeted intervention.[1][2][4][5] While orthosteric agonists have shown promise in clinical trials, their widespread receptor activation can lead to off-target effects.[1] Positive allosteric modulators (PAMs) offer a more nuanced approach. These molecules bind to a site on the receptor distinct from the endogenous ligand binding site, enhancing the affinity and/or efficacy of the natural agonist, adenosine.[1][6] This mechanism allows for a more localized and physiological modulation of receptor activity, particularly in environments with high adenosine concentrations, such as sites of inflammation or ischemia.[1][2][4]
LUF6000, an imidazoquinolinamine derivative, is a well-characterized positive allosteric modulator of the human A3AR.[1][7] It has been shown to potentiate the effects of A3AR agonists and has demonstrated significant anti-inflammatory properties in various preclinical models.[1][2][3][4][5] This technical guide provides an in-depth overview of this compound, focusing on its pharmacological profile, mechanism of action, and the experimental methodologies used for its characterization.
Pharmacological Profile of this compound
The activity of this compound has been quantified in a variety of in vitro assays. The following table summarizes key quantitative data regarding its allosteric modulation of the A3AR.
| Assay Type | Agonist | Species | Key Findings | Reference |
| [³⁵S]GTPγS Binding | Cl-IB-MECA | Human | This compound (10 µM) increased Emax by ~2-3 fold and increased EC50 by 5-6 fold. | [6] |
| [³⁵S]GTPγS Binding | Cl-IB-MECA | Dog | This compound (10 µM) substantially enhanced agonist efficacy. | [6] |
| [³⁵S]GTPγS Binding | Cl-IB-MECA | Rabbit | This compound (10 µM) substantially enhanced agonist efficacy. | [6] |
| [³⁵S]GTPγS Binding | Cl-IB-MECA | Mouse | This compound (10 µM) showed only weak activity. | [6] |
| [³⁵S]GTPγS Binding | Various Agonists | Human | This compound enhanced the Emax of low-efficacy agonists more than high-efficacy agonists. | [7] |
| cAMP Accumulation | Cl-IB-MECA | Human | This compound (3 µM) enhanced the Emax by 41%. | [8] |
| cAMP Accumulation | NECA | Human | This compound (3 µM) enhanced the Emax by less than 20%. | [8] |
| Radioligand Dissociation | [¹²⁵I]I-AB-MECA | Human | This compound slowed the rate of radioligand dissociation. | [6] |
Mechanism of Action
This compound functions as a positive allosteric modulator by binding to a topographically distinct site on the A3AR, which in turn induces a conformational change in the orthosteric binding pocket.[1][6] This allosteric interaction enhances the ability of endogenous adenosine and other agonists to bind to and activate the receptor.[1][3] A key characteristic of this compound is its ability to increase the maximal efficacy (Emax) of A3AR agonists, particularly those with lower intrinsic activity.[7] Interestingly, this compound alone does not activate the receptor, highlighting its dependence on the presence of an orthosteric agonist.[1][7]
The downstream signaling effects of this compound-mediated A3AR potentiation have been shown to involve the downregulation of the NF-κB signaling pathway.[1][2][4][5] This is achieved through the decreased expression and/or activity of key signaling intermediates such as PI3K, IKK, and IκB.[1] The inhibition of the NF-κB pathway, a central regulator of inflammation, is believed to be a primary contributor to the anti-inflammatory effects of this compound observed in vivo.[1][3]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures involved in the study of this compound, the following diagrams have been generated using the DOT language.
References
- 1. A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on the recent development of allosteric modulators for adenosine receptors and their therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A₃ adenosine receptor allosteric modulator induces an anti-inflammatory effect: in vivo studies and molecular mechanism of action - Leiden University [universiteitleiden.nl]
- 4. Frontiers | Update on the recent development of allosteric modulators for adenosine receptors and their therapeutic applications [frontiersin.org]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flexible modulation of agonist efficacy at the human A3 adenosine receptor by the imidazoquinoline allosteric enhancer this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic and functional modulation by agonist MRS5698 and allosteric enhancer this compound at the native A3 adenosine receptor in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Inflammatory Potential of LUF6000: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LUF6000 has emerged as a promising anti-inflammatory agent through its unique mechanism of action as an allosteric modulator of the A3 adenosine (B11128) receptor (A3AR). This technical guide provides an in-depth overview of the core anti-inflammatory effects of this compound, presenting key quantitative data, detailed experimental protocols, and a visual representation of its signaling pathways. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, facilitating a deeper understanding of this compound's therapeutic potential.
Introduction
Inflammation is a complex biological response implicated in a wide array of pathologies, including autoimmune diseases and chronic inflammatory conditions. The A3 adenosine receptor (A3AR) is a G protein-coupled receptor that is overexpressed in inflammatory cells, making it a key target for therapeutic intervention.[1][2][3] this compound is an allosteric modulator that enhances the binding of the endogenous ligand adenosine to the A3AR, thereby potentiating its downstream signaling effects.[1][2][4] This targeted action, primarily at sites of inflammation where adenosine levels are elevated, positions this compound as a drug candidate with a potentially favorable safety profile.[1][2][4] Preclinical studies have demonstrated the anti-inflammatory efficacy of this compound in various animal models of inflammatory diseases.[1][2][3]
Core Anti-Inflammatory Effects of this compound: Quantitative Data
The anti-inflammatory efficacy of this compound has been demonstrated across multiple preclinical models. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of this compound on Adjuvant-Induced Arthritis (AIA) in Rats [1]
| Parameter | Vehicle Control | This compound (100 µg/kg) |
| RA Clinical Score (Day 21) | ~ 9.5 | ~ 5.0 |
Data are estimated from graphical representations in Cohen et al., 2014.
Table 2: Effect of this compound on Monoiodoacetate (MIA)-Induced Osteoarthritis (OA) in Rats [1]
| Parameter | Vehicle Control | This compound (100 µg/kg) |
| Knee Swelling (mm) (Day 21) | ~ 3.0 | ~ 1.5 |
Data are estimated from graphical representations in Cohen et al., 2014.
Table 3: Effect of this compound on Concanavalin (B7782731) A-Induced Liver Inflammation in Mice [1]
| Parameter | Vehicle Control | This compound (10 µg/kg) | This compound (100 µg/kg) |
| SGPT (U/L) | ~ 3500 | ~ 2500 | ~ 1500 |
| SGOT (U/L) | ~ 4500 | ~ 3000 | ~ 2000 |
Data are estimated from graphical representations in Cohen et al., 2014.
Mechanism of Action: A3AR-Mediated Downregulation of Inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects by allosterically modulating the A3AR, which leads to the downregulation of key pro-inflammatory signaling pathways. The primary mechanism involves the inhibition of the NF-κB pathway.[1][3] In the context of osteoarthritis, this compound has also been shown to downregulate the Jak-STAT signaling pathway.[1]
NF-κB Signaling Pathway
The administration of this compound leads to a reduction in the levels of key proteins within the NF-κB signaling cascade, including PI3K, IKK, and IκB. This ultimately results in decreased levels of the transcription factor NF-κB, which is a master regulator of inflammatory gene expression.[1]
Jak-STAT Signaling Pathway (in Osteoarthritis)
In the monoiodoacetate-induced osteoarthritis model, this compound was also observed to decrease the levels of Jak-2 and STAT-1, key components of the Jak-STAT pathway, which is also implicated in inflammatory processes.[1]
Experimental Protocols
The following sections detail the methodologies employed in the key preclinical studies of this compound.
Adjuvant-Induced Arthritis (AIA) in Rats
This model is a well-established animal model of rheumatoid arthritis.
-
Animals: Male Lewis rats.[1]
-
Induction of Arthritis: A single subcutaneous injection of 100 µL of a suspension containing incomplete Freund's adjuvant and 10 mg/mL of heat-killed Mycobacterium tuberculosis H37Ra was administered at the base of the tail.[1]
-
Treatment: this compound was administered orally by gavage at a dose of 100 µg/kg, three times daily, commencing at the onset of disease symptoms.[1]
-
Assessment: The severity of arthritis was evaluated using a clinical scoring system that assesses inflammation of the paws.[1]
Monoiodoacetate (MIA)-Induced Osteoarthritis (OA) in Rats
This model mimics the cartilage degradation and pain associated with human osteoarthritis.
-
Animals: Rats (strain not specified in the abstract).[1]
-
Induction of Osteoarthritis: Osteoarthritis was induced by an intra-articular injection of monoiodoacetate (MIA) into the knee joint.[1]
-
Treatment: this compound was administered orally at a dose of 100 µg/kg.[1]
-
Assessment: The development of osteoarthritis was monitored by measuring knee swelling and edema.[1]
Concanavalin A-Induced Liver Inflammation in Mice
This model is used to study T-cell mediated liver injury.
-
Animals: Mice (strain not specified in the abstract).[1]
-
Induction of Liver Inflammation: Liver inflammation was induced by an intravenous injection of Concanavalin A.[1]
-
Treatment: this compound was administered orally at doses of 10 µg/kg and 100 µg/kg.[1]
-
Assessment: Liver injury was quantified by measuring the serum levels of glutamic pyruvate (B1213749) transaminase (SGPT) and serum glutamic oxaloacetic transaminase (SGOT).[1]
Western Blot Analysis of Signaling Proteins
To elucidate the molecular mechanism of this compound, Western blot analysis was performed on paw tissue and peripheral blood mononuclear cells (PBMCs).[1]
-
Sample Preparation: Protein extracts were prepared from the paw tissue of rats with adjuvant-induced arthritis and from PBMCs.
-
Protein Quantification: Protein concentration was determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for the target proteins (A3AR, PI3K, IKK, IκB, NF-κB, Jak-2, and STAT-1).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound demonstrates significant anti-inflammatory effects in multiple preclinical models of inflammatory diseases. Its mechanism of action, centered on the allosteric modulation of the A3AR and subsequent downregulation of the NF-κB and Jak-STAT signaling pathways, presents a targeted approach to inflammation therapy. The data and protocols summarized in this guide provide a solid foundation for further research and development of this compound as a novel anti-inflammatory therapeutic. The targeted nature of this compound's action, which is more pronounced in inflamed tissues with high adenosine levels, suggests a promising efficacy and safety profile that warrants further investigation in clinical settings.
References
- 1. benchchem.com [benchchem.com]
- 2. A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A₃ adenosine receptor allosteric modulator induces an anti-inflammatory effect: in vivo studies and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
LUF6000: A Deep Dive into its Modulation of the NF-κB Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
LUF6000 is a novel small molecule that has garnered significant attention in the field of pharmacology for its potent anti-inflammatory properties. It functions as a positive allosteric modulator (PAM) of the A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor implicated in the regulation of inflammatory processes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its intricate interplay with the Nuclear Factor-kappa B (NF-κB) signaling pathway. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's therapeutic potential.
Core Mechanism of Action: Allosteric Modulation of A3AR
This compound does not directly activate the A3AR but instead binds to an allosteric site, a location distinct from the orthosteric site where the endogenous ligand, adenosine, binds. This binding event induces a conformational change in the receptor that enhances the binding affinity and/or efficacy of adenosine.[1] Consequently, this compound potentiates the natural, localized anti-inflammatory effects of adenosine, particularly in tissues where adenosine concentrations are elevated, such as sites of inflammation.
The primary anti-inflammatory effects of this compound are mediated through the downregulation of the NF-κB signaling pathway.[1][2][3] NF-κB is a pivotal transcription factor that orchestrates the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By inhibiting this pathway, this compound effectively dampens the inflammatory cascade.
The this compound-NF-κB Signaling Pathway
This compound's modulation of the A3AR initiates a signaling cascade that ultimately leads to the inhibition of NF-κB. The key molecular players in this pathway that are downregulated by this compound include Phosphoinositide 3-kinase (PI3K), IκB kinase (IKK), and the inhibitor of NF-κB (IκB).[1][3] The sequential downregulation of these upstream signaling molecules prevents the release and nuclear translocation of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Quantitative Data on NF-κB Pathway Modulation
In vivo studies have demonstrated the significant anti-inflammatory effects of this compound in various animal models of inflammation.[1][2] The primary method for quantifying the downregulation of NF-κB pathway proteins has been Western blot analysis. While specific numerical values for protein expression levels are not always detailed in publications, the consistent observation is a marked reduction in the expression of key signaling proteins following this compound administration.
Table 1: Effect of this compound on the Expression of NF-κB Signaling Proteins in Rat Peripheral Blood Mononuclear Cells (PBMCs)
| Target Protein | Observed Effect of this compound Treatment | Method of Detection | Reference |
| PI3K | Downregulation | Western Blot | [1] |
| IKK | Downregulation | Western Blot | [1] |
| IκB | Downregulation | Western Blot | [1] |
| NF-κB (p65) | Downregulation | Western Blot | [1] |
Note: The table represents a qualitative summary of the quantitative data presented in the cited literature, which primarily uses Western blot imaging to show a decrease in protein levels.
Experimental Protocols
The following is a detailed protocol for Western blot analysis, a key experimental method used to investigate the effect of this compound on the NF-κB signaling pathway, based on methodologies described in the literature.[1]
Western Blot Analysis of NF-κB Signaling Proteins in Rat PBMCs
1. Sample Preparation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood of control and this compound-treated rats using a density gradient centrifugation method (e.g., with Ficoll-Paque).
-
Wash the isolated PBMCs with ice-cold phosphate-buffered saline (PBS).
2. Cell Lysis:
-
Resuspend the PBMC pellet in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the total protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.
4. SDS-PAGE:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10-12% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins based on their molecular weight.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer apparatus.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
6. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (PI3K, IKK, IκB, NF-κB p65) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation. The antibody dilutions should be optimized according to the manufacturer's recommendations.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, specific to the primary antibody host species, for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
7. Detection and Analysis:
-
Prepare and apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the corresponding loading control bands to determine the relative protein expression levels.
Caption: A generalized workflow for Western blot analysis.
Conclusion
This compound represents a promising therapeutic candidate for inflammatory diseases due to its unique mechanism of action as a positive allosteric modulator of the A3 adenosine receptor. Its ability to potentiate the endogenous anti-inflammatory effects of adenosine by downregulating the NF-κB signaling pathway provides a targeted approach to mitigating inflammation. The detailed understanding of its interaction with key signaling molecules such as PI3K, IKK, and IκB, as elucidated through techniques like Western blotting, is crucial for its continued development and clinical application. This technical guide provides a foundational understanding for researchers and professionals in the field to further explore the therapeutic potential of this compound.
References
- 1. A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A₃ adenosine receptor allosteric modulator induces an anti-inflammatory effect: in vivo studies and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetic and functional modulation by agonist MRS5698 and allosteric enhancer this compound at the native A3 adenosine receptor in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
LUF6000: A Novel Allosteric Modulator for Downregulating Inflammatory Proteins
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
LUF6000 is a potent and selective allosteric modulator of the A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor implicated in the modulation of inflammatory processes. This document provides a comprehensive overview of the mechanism of action, key experimental findings, and detailed protocols related to the anti-inflammatory properties of this compound. By enhancing the binding of endogenous adenosine to A3AR, particularly at sites of inflammation where adenosine concentrations are elevated, this compound initiates a signaling cascade that leads to the downregulation of critical inflammatory proteins. This targeted action makes this compound a promising therapeutic candidate for a range of inflammatory conditions.
Introduction
Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The A3 adenosine receptor (A3AR) is overexpressed in inflammatory cells, making it a key target for anti-inflammatory therapies.[1][2] this compound, an imidazoquinolinamine derivative, acts as a positive allosteric modulator (PAM) of A3AR.[3] Unlike direct agonists, allosteric modulators like this compound offer a more nuanced and potentially safer therapeutic approach by enhancing the effect of the endogenous ligand, adenosine, primarily in pathological tissues where adenosine levels are naturally high.[1][2] This technical guide delves into the molecular mechanisms through which this compound exerts its anti-inflammatory effects, focusing on the downregulation of key inflammatory signaling pathways and proteins.
Mechanism of Action: A3AR Modulation
This compound enhances the efficacy of adenosine at the A3AR, converting the receptor's response to its endogenous ligand more robust.[1][4] This allosteric modulation is particularly effective in inflammatory microenvironments where adenosine concentrations are significantly elevated.[1][2] The binding of adenosine to the this compound-modulated A3AR initiates a downstream signaling cascade that ultimately suppresses the expression and activity of key inflammatory mediators.
Signaling Pathways Modulated by this compound
This compound has been shown to downregulate two critical inflammatory signaling pathways: the NF-κB pathway and the Jak-2/STAT-1 pathway.[1]
// Invisible edges for layout edge [style=invis]; PI3K -> IKK -> IkB -> NFkB_inactive; Jak2 -> STAT1; NFkB_inactive -> NFkB_active;
// Inhibition representation A3AR -> PI3K [lhead=cluster_cytoplasm, color="#EA4335", arrowhead=tee, minlen=2]; A3AR -> Jak2 [color="#EA4335", arrowhead=tee];
// Annotations node [shape=plaintext, fontcolor="#202124"]; note1 [label="Downregulation Cascade"]; A3AR -> note1 [style=invis]; } enddot Caption: this compound-mediated A3AR signaling downregulates inflammatory pathways.
Quantitative Data Summary
The anti-inflammatory effects of this compound have been demonstrated in several preclinical models. The following tables summarize the key findings regarding the downregulation of inflammatory proteins and other relevant markers.
Table 1: Downregulation of Inflammatory Signaling Proteins by this compound
| Protein | Experimental Model | Tissue/Cell Type | Effect | Reference |
| NF-κB Pathway | ||||
| A3AR | Adjuvant Induced Arthritis (Rat) | Paw, PBMCs | Downregulated | [1] |
| PI3K | Adjuvant Induced Arthritis (Rat) | PBMCs | Downregulated | [1] |
| IKK | Adjuvant Induced Arthritis (Rat) | PBMCs | Downregulated | [1] |
| IκB | Adjuvant Induced Arthritis (Rat) | PBMCs | Downregulated | [1] |
| NF-κB | Adjuvant Induced Arthritis (Rat) | PBMCs | Decreased Levels | [1][5] |
| Jak-2/STAT-1 Pathway | ||||
| Jak-2 | Monoiodoacetate Induced Osteoarthritis (Rat) | PBMCs | Downregulated | [1] |
| STAT-1 | Monoiodoacetate Induced Osteoarthritis (Rat) | PBMCs | Downregulated | [1] |
PBMCs: Peripheral Blood Mononuclear Cells
Table 2: Therapeutic Effects of this compound in Animal Models of Inflammation
| Experimental Model | Key Findings | Dosage | Reference |
| Adjuvant Induced Arthritis (Rat) | Reduced RA clinical score | 100 μg/kg, thrice daily, PO | [1] |
| Monoiodoacetate Induced Osteoarthritis (Rat) | Decreased disease manifestation | 100 μg/kg, twice daily, PO | [1] |
| Concanavalin A Induced Liver Inflammation (Mice) | Decreased serum glutamic pyruvate (B1213749) transaminase (SGPT) and serum glutamic oxaloacetic transaminase (SGOT) levels | 10 and 100 μg/kg, twice daily, PO | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following section outlines the key experimental protocols used in the studies of this compound.
Animal Models of Inflammation
-
Adjuvant Induced Arthritis (AIA) in Rats:
-
Animals: Lewis rats.
-
Induction: Subcutaneous injection of complete Freund's adjuvant at the base of the tail.
-
Treatment: this compound (100 μg/kg) was administered orally (PO) by gavage, thrice daily, starting from the onset of the disease.[1]
-
Assessment: Clinical scoring of arthritis severity.
-
-
Monoiodoacetate (MIA) Induced Osteoarthritis (OA) in Rats:
-
Animals: Rats (strain not specified in the abstract).
-
Induction: Intra-articular injection of MIA through the patellar ligament of the right knee.
-
Treatment: this compound (100 μg/kg) was administered PO, twice daily (BID), starting from the onset of the disease.[1]
-
Assessment: Evaluation of disease manifestation.
-
-
Concanavalin A (Con A) Induced Liver Inflammation in Mice:
-
Animals: Male C57BL/6J mice, 8 weeks of age.
-
Induction: Intravenous injection (tail vein) of Concanavalin A (20 mg/kg).
-
Treatment: this compound (10 and 100 μg/kg) was administered PO by gavage, twice daily, starting 8 hours after Con A administration.[1]
-
Assessment: Measurement of serum SGPT and SGOT levels.
-
Protein Expression Analysis
-
Method: Western Blot (WB) analysis.
-
Sample Preparation: Protein extracts were prepared from paw tissue and peripheral blood mononuclear cells (PBMCs).
-
Procedure: Standard Western blot protocols were used to separate proteins by size, transfer them to a membrane, and probe with specific antibodies against the target proteins (A3AR, PI3K, IKK, IκB, NF-κB, Jak-2, and STAT-1).
-
Detection: Protein bands were visualized and quantified to determine the relative expression levels.
Conclusion
This compound represents a significant advancement in the development of targeted anti-inflammatory therapies. Its unique mechanism as a positive allosteric modulator of the A3AR allows for the potentiation of the body's natural anti-inflammatory response at sites of injury and disease, while potentially minimizing off-target effects. The preclinical data robustly support the role of this compound in downregulating key inflammatory proteins through the inhibition of the NF-κB and Jak-2/STAT-1 signaling pathways. These findings position this compound as a compelling candidate for further investigation and development for the treatment of a variety of inflammatory disorders.[1]
References
- 1. A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A₃ adenosine receptor allosteric modulator induces an anti-inflammatory effect: in vivo studies and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flexible modulation of agonist efficacy at the human A3 adenosine receptor by the imidazoquinoline allosteric enhancer this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic and functional modulation by agonist MRS5698 and allosteric enhancer this compound at the native A3 adenosine receptor in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
LUF6000: A Technical Guide to its Allosteric Modulation of the A3 Adenosine Receptor
This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of LUF6000, a significant allosteric modulator of the A3 adenosine (B11128) receptor (A3AR). This document details its mechanism of action, impact on adenosine binding affinity, and the downstream signaling pathways it influences.
Introduction to this compound
This compound, chemically known as N-(3,4-dichloro-phenyl)-2-cyclohexyl-lH-imidazo [4,5-c]quinolin-4-amine, is a potent and orally active positive allosteric modulator (PAM) of the human A3 adenosine receptor.[1][2] Unlike orthosteric agonists that directly activate the receptor, this compound binds to a topographically distinct site on the A3AR.[3][4] This allosteric binding enhances the binding and/or efficacy of endogenous orthosteric agonists like adenosine.[1][5] This modulatory action is particularly relevant in pathological conditions such as inflammation or cancer, where endogenous adenosine levels are elevated.[1][5] this compound itself does not induce receptor activation, which suggests a potentially safer therapeutic profile compared to orthosteric agonists.[1]
Mechanism of Action
This compound functions by enhancing the efficacy of A3AR agonists at the receptor's orthosteric site.[1] This has been demonstrated in various functional assays, including [³⁵S]GTPγS binding studies.[1] As a PAM, this compound can increase the maximal effect (Emax) of low-efficacy agonists and has even been shown to convert a nucleoside A3AR antagonist into an agonist.[6] This flexible modulation of agonist efficacy highlights its potential in fine-tuning A3AR signaling.[6] The binding of this compound is thought to induce a conformational change in the receptor that enhances its coupling to downstream G proteins.[4]
Quantitative Data on Allosteric Modulation
While direct binding affinity data for this compound is not extensively reported, its allosteric modulatory effects on orthosteric agonist binding and function have been quantified in several studies. The following tables summarize the key findings.
Table 1: Effect of this compound on Agonist-Induced [³⁵S]GTPγS Binding in Human A3AR
| Orthosteric Agonist | This compound Concentration (μM) | Fold Increase in Agonist Emax | Change in Agonist EC50 | Reference |
| Cl-IB-MECA | 10 | ~2-3 fold | 5-6 fold increase | [7] |
| Adenosine | Not specified | 45% increase in maximal effect | Not specified | [1] |
Table 2: Species-Dependent Modulatory Effect of this compound on Cl-IB-MECA-induced [³⁵S]GTPγS Binding
| Species | This compound Concentration (μM) | Effect on Agonist Emax | Reference |
| Human | 10 | Substantial enhancement | [7] |
| Dog | 10 | Substantial enhancement | [7] |
| Rabbit | 10 | Substantial enhancement | [7] |
| Mouse | 10 | Weak activity/20-30% increase | [7] |
Signaling Pathways Modulated by this compound
This compound-mediated enhancement of A3AR activation has been shown to modulate key inflammatory signaling pathways.
NF-κB Signaling Pathway
A primary mechanism for the anti-inflammatory effects of this compound is the deregulation of the NF-κB signaling pathway.[1][8] Activation of the A3AR, potentiated by this compound, leads to the downregulation of key proteins in this pathway, including PI3K, IKK, and IκB.[1] This ultimately results in decreased levels of the transcription factor NF-κB, which is a known mediator of inflammatory responses.[1]
Jak-STAT Signaling Pathway
In models of osteoarthritis, this compound administration has been shown to downregulate the inflammatory proteins Jak-2 and STAT-1.[1][2] This suggests that the Jak-STAT pathway is another important target of this compound's anti-inflammatory action.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to characterize the activity of this compound.
[³⁵S]GTPγS Binding Assay
This assay is used to assess the activation of G protein-coupled receptors.
-
Cell Preparation : Membranes are prepared from HEK293 or CHO cells stably expressing the human A3AR.[6][7]
-
Incubation : Cell membranes (typically 5 μg of protein) are incubated in a buffer containing 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 10 mM MgCl₂, and adenosine deaminase (ADA).[6][9]
-
Reaction : this compound and the orthosteric agonist are added to the membrane suspension. The reaction is initiated by the addition of [³⁵S]GTPγS (final concentration 0.2 nM).[6]
-
Duration and Temperature : Incubations are typically carried out for 30 minutes at 25°C.[6]
-
Termination and Measurement : The reaction is terminated by rapid filtration through glass fiber filters. The radioactivity trapped on the filters, representing bound [³⁵S]GTPγS, is measured using a scintillation counter.[9]
-
Data Analysis : Basal binding is determined in the absence of agonists, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.
References
- 1. A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Dual-Acting A3 Adenosine Receptor Positive Allosteric Modulators That Preferentially Enhance Adenosine-Induced Gαi3 and GαoA Isoprotein Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Flexible modulation of agonist efficacy at the human A3 adenosine receptor by the imidazoquinoline allosteric enhancer this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Update on the recent development of allosteric modulators for adenosine receptors and their therapeutic applications [frontiersin.org]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
LUF6000: A Technical Guide to its Chemical Structure and Pharmacology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of LUF6000, a significant allosteric modulator of the A3 adenosine (B11128) receptor (A3AR). The following sections detail its chemical identity, mechanism of action, pharmacological effects, and the experimental protocols used to elucidate its function.
Chemical Structure and Identification
This compound, a synthetic organic compound, is classified as a 3H-imidazo[4,5-c]quinolin-4-amine derivative.[1] Its chemical structure is characterized by a quinoline (B57606) core fused with an imidazole (B134444) ring. This core is substituted at position 2 with a cyclohexyl group and at position 4 with a 3,4-dichlorophenylamino moiety, features critical for its interaction with the A3 adenosine receptor.[1]
Below is a summary of its key chemical identifiers:
| Property | Value |
| Systematic IUPAC Name | 2-cyclohexyl-N-(3,4-dichlorophenyl)-3H-imidazo[4,5-c]quinolin-4-amine[1][2] |
| Molecular Formula | C22H20Cl2N4[1] |
| Molecular Weight | 411.33 g/mol [1] |
| CAS Registry Number | 890087-21-5[1][2] |
| PubChem CID | 11711282[1][2] |
| SMILES String | C1CCC(CC1)C2=NC3=C(N2)C(=NC4=CC=CC=C43)NC5=CC(=C(C=C5)Cl)Cl[1][2] |
Mechanism of Action and Pharmacological Profile
This compound functions as an orally active positive allosteric modulator (PAM) of the A3 adenosine receptor (A3AR).[2][3] Unlike orthosteric agonists that directly activate the receptor, this compound binds to a distinct allosteric site.[4] This binding event induces a conformational change in the receptor that enhances the binding and/or efficacy of endogenous agonists like adenosine.[4][5] A key advantage of this mechanism is the potential for greater selectivity, as allosteric sites are generally less conserved than orthosteric sites within a receptor family.[4] this compound itself does not induce receptor activation in the absence of an orthosteric agonist.[4][5]
The pharmacological effects of this compound are primarily anti-inflammatory.[3][5] It has demonstrated efficacy in various preclinical models, including rat adjuvant-induced arthritis, monoiodoacetate-induced osteoarthritis, and concanavalin (B7782731) A-induced liver inflammation in mice.[5] The anti-inflammatory action is mediated through the modulation of several key signaling pathways.
Signaling Pathways
This compound's engagement with the A3AR leads to the deregulation of downstream signaling proteins. This includes the modulation of the PI3K, IKK, and IκB proteins, which culminates in the decreased activity of the transcription factor NF-κB.[5][6] NF-κB is a critical mediator of inflammatory responses. Additionally, this compound has been shown to downregulate the expression of Jak-2 and STAT-1, further contributing to its anti-inflammatory effects.[5]
Quantitative Data
The modulatory effects of this compound on A3AR function have been quantified in various assays. The following table summarizes key findings from a [35S]GTPγS binding assay, which measures the activation of G proteins upon receptor stimulation.
| Agonist | This compound Concentration (μM) | EC50 (nM) | Maximal Effect (% of NECA) |
| Cl-IB-MECA | 0 | 1.8 ± 0.4 | 58 ± 3 |
| 0.1 | 1.9 ± 0.5 | 80 ± 5 | |
| 1 | 2.5 ± 0.6 | 95 ± 6 | |
| 10 | 3.2 ± 0.7 | 105 ± 7 | |
| NECA | 0 | 25 ± 5 | 100 |
| 10 | 30 ± 6 | 110 ± 8 |
Data adapted from Gao et al., 2008.[4]
Experimental Protocols
The characterization of this compound has relied on a variety of experimental techniques. Below are detailed methodologies for key experiments.
[35S]GTPγS Binding Assay
This assay is a direct measure of G protein activation following receptor agonism.
-
Membrane Preparation: Membranes from CHO cells stably expressing the human A1 or A3 adenosine receptor are prepared as previously described.[4]
-
Assay Buffer: The assay is conducted in a 200 μl buffer containing 50 mM Tris HCl (pH 7.4), 1 mM EDTA, 1 mM MgCl2, 1 μM GDP, 1 mM dithiothreitol, 100 mM NaCl, 3 Units/ml adenosine deaminase, 0.2 nM [35S]GTPγS, 0.004% CHAPS, and 0.5% bovine serum albumin.[4]
-
Incubation: The reaction is initiated by adding the membrane suspension (5 μg protein/tube) to the test tubes. Incubations are carried out in duplicate for 30 minutes at 25°C.[4]
-
Termination and Measurement: The reaction is stopped by rapid filtration through Whatman GF/B filters. The filters are then washed, and the radioactivity trapped on the filters is measured by liquid scintillation counting.[7] Nonspecific binding is determined in the presence of 10 μM unlabeled GTPγS.[7]
In Vivo Animal Models of Inflammation
The anti-inflammatory properties of this compound have been evaluated in established animal models.
-
Rat Adjuvant-Induced Arthritis:
-
Lewis rats are injected subcutaneously at the base of the tail with a suspension of heat-killed Mycobacterium tuberculosis in incomplete Freund's adjuvant.[5]
-
This compound (e.g., 100 μg/kg) is administered orally by gavage, typically starting at the onset of disease symptoms.[5]
-
Disease progression is monitored by scoring paw inflammation.
-
-
Concanavalin A-Induced Liver Inflammation in Mice:
-
Male C57BL/6J mice are injected intravenously with concanavalin A (20 mg/kg).[5]
-
This compound (e.g., 10 and 100 μg/kg) is administered orally by gavage, starting 8 hours after concanavalin A administration.[5]
-
Liver inflammation is assessed by histological analysis and measurement of serum transaminases.
-
Western Blot Analysis
This technique is used to quantify the levels of specific proteins involved in the signaling pathways modulated by this compound.
-
Protein Extraction: Protein lysates are prepared from cells or tissues of interest (e.g., peripheral blood mononuclear cells from treated animals).[3]
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., A3AR, Jak-2, STAT-1).[3] This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using densitometry software.
References
- 1. This compound | 890087-21-5 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Flexible modulation of agonist efficacy at the human A3 adenosine receptor by the imidazoquinoline allosteric enhancer this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
LUF6000: A Comprehensive Technical Guide on its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
LUF6000 is a synthetic, small-molecule compound that has garnered significant interest in the scientific community for its potent and specific biological activity. It functions as a positive allosteric modulator (PAM) of the A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes.[1][2] Unlike direct agonists that activate the receptor's primary binding site, this compound binds to a distinct, allosteric site, enhancing the receptor's response to endogenous agonists like adenosine.[3][4] This mode of action presents a promising therapeutic strategy, as it offers the potential for greater selectivity and a reduced risk of side effects compared to conventional orthosteric ligands.[3][5] This technical guide provides an in-depth overview of the biological activity of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and key signaling pathways.
Core Mechanism of Action
This compound exerts its biological effects by modulating the function of the A3 adenosine receptor. As a PAM, it does not activate the A3AR on its own but potentiates the effects of orthosteric agonists.[2][3][6] This enhancement is observed as an increase in the maximal efficacy (Emax) of A3AR agonists in functional assays.[3][7] The binding of this compound to an allosteric site is thought to induce a conformational change in the receptor that facilitates a more efficient coupling to downstream signaling pathways upon agonist binding.[4]
The anti-inflammatory effects of this compound are attributed to its ability to downregulate the NF-κB signaling pathway.[5][6][8] This is achieved through the deregulation of several key signaling proteins, including PI3K, IKK, IκB, Jak-2, and STAT-1.[6] The administration of this compound leads to a decrease in the levels of NF-κB, a transcription factor known to mediate inflammatory responses.[6]
Quantitative Pharmacological Data
The biological activity of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data available.
| Assay Type | Agonist | Species | This compound Concentration | Effect on Agonist Potency (EC50) | Effect on Agonist Efficacy (Emax) | Reference |
| [35S]GTPγS Binding | Cl-IB-MECA | Human | 10 µM | 5-6 fold increase | ~2-3 fold increase | [7] |
| [35S]GTPγS Binding | Cl-IB-MECA | Dog | 10 µM | Increased | > 2-fold increase | [7] |
| [35S]GTPγS Binding | Cl-IB-MECA | Rabbit | 10 µM | Not specified | > 2-fold increase | [7] |
| [35S]GTPγS Binding | Cl-IB-MECA | Mouse | 10 µM | No change | 20-30% increase | [7] |
| [35S]GTPγS Binding | Adenosine | Human | 10 µM | Not specified | > 2-fold increase | [7] |
| [35S]GTPγS Binding | Adenosine | Dog | 10 µM | Not specified | > 2-fold increase | [7] |
| [35S]GTPγS Binding | Adenosine | Rabbit | 10 µM | Not specified | > 2-fold increase | [7] |
| [35S]GTPγS Binding | Adenosine | Mouse | Not specified | Not specified | 46% increase | [7] |
| [35S]GTPγS Binding | Cl-IB-MECA | Human | 0.1 µM or higher | Tended to reduce | Increased | [3][9] |
| [35S]GTPγS Binding | NECA | Human | Not specified | Not specified | Less enhancement than for low-efficacy agonists | [3] |
| [35S]GTPγS Binding | MRS542 (antagonist) | Human | Not specified | Converted to an agonist | Converted to an agonist | [3] |
| cAMP Accumulation Assay | Cl-IB-MECA | Human | Not specified | No effect | Enhanced | [10] |
| cAMP Accumulation Assay | NECA | Human | 10 µM | Not specified | ~16% enhancement | [10] |
| cAMP Accumulation Assay | MRS541 (partial agonist) | Human | 10 µM | Not specified | >200% enhancement | [10] |
| cAMP Accumulation Assay | LUF5833 (partial agonist) | Human | 10 µM | Not specified | >200% enhancement | [10] |
| In Vivo Model | Species | This compound Dosage | Outcome | Reference |
| Rat Adjuvant-Induced Arthritis | Rat | 100 µg/kg, orally, thrice daily | Anti-inflammatory effect | [6] |
| Monoiodoacetate-Induced Osteoarthritis | Rat | Not specified | Anti-inflammatory effect | [1] |
| Concanavalin A-Induced Liver Inflammation | Mouse | 10 and 100 µg/kg, orally, twice daily | Anti-inflammatory effect | [6] |
| Diabetic Erectile Dysfunction | Rat | Not specified | Increased intracavernosal pressure | [8] |
Signaling Pathways
The biological activity of this compound is mediated through its modulation of specific intracellular signaling pathways.
Caption: this compound allosterically modulates A3AR signaling.
Caption: this compound's anti-inflammatory mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize the biological activity of this compound.
[35S]GTPγS Binding Assay
This assay is used to measure the activation of G proteins by the A3AR in response to agonist stimulation, and the modulatory effect of this compound.
Materials:
-
HEK293 cell membranes expressing the A3 adenosine receptor
-
[35S]GTPγS (specific activity ~1250 Ci/mmol)
-
GTPγS (unlabeled)
-
GDP
-
Adenosine deaminase (ADA)
-
A3AR agonist (e.g., Cl-IB-MECA)
-
This compound
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/C)
Procedure:
-
Prepare cell membranes from HEK293 cells stably expressing the A3AR.
-
Thaw the membrane preparation on ice.
-
Prepare the reaction mixture in the assay buffer containing GDP (10 µM) and adenosine deaminase (1 U/mL).
-
Add the A3AR agonist at various concentrations to the reaction tubes.
-
For assessing the effect of this compound, add this compound at the desired concentration to a parallel set of tubes containing the agonist.
-
Initiate the binding reaction by adding the cell membrane preparation (typically 5-20 µg of protein per tube).
-
Add [35S]GTPγS to a final concentration of 0.1-0.5 nM.
-
Incubate the reaction mixture at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Analyze the data using non-linear regression to determine EC50 and Emax values.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Flexible modulation of agonist efficacy at the human A3 adenosine receptor by the imidazoquinoline allosteric enhancer this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Dual-Acting A3 Adenosine Receptor Positive Allosteric Modulators That Preferentially Enhance Adenosine-Induced Gαi3 and GαoA Isoprotein Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Update on the recent development of allosteric modulators for adenosine receptors and their therapeutic applications [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Functionally biased modulation of A3 adenosine receptor agonist efficacy and potency by imidazoquinolinamine allosteric enhancers - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of LUF6000: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical in vivo efficacy studies of LUF6000, a positive allosteric modulator of the A3 adenosine (B11128) receptor (A3AR). The data herein is primarily derived from a key study by Cohen et al. (2014), which demonstrated the anti-inflammatory properties of this compound in three distinct animal models of inflammatory disease.[1]
Core Concept: Mechanism of Action
This compound is an allosteric compound that modulates the A3AR, enhancing the binding affinity of the endogenous ligand, adenosine.[1] This is particularly relevant in inflammatory and tumor sites where adenosine levels are elevated.[1] this compound does not activate the A3AR on its own, suggesting a safer profile than direct agonists.[1] Its anti-inflammatory effects are mediated through the downregulation of key signaling pathways, including the NF-κB and Jak-2/STAT-1 pathways.[1]
Below is a diagram illustrating the proposed signaling pathway for this compound's anti-inflammatory action.
References
LUF6000: A Novel Allosteric Modulator for Arthritis and Inflammation Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of LUF6000, a positive allosteric modulator of the A3 adenosine (B11128) receptor (A3AR), and its potential applications in arthritis and inflammation research. This document details the mechanism of action, summarizes key experimental findings, provides detailed experimental protocols, and visualizes critical pathways and workflows.
Introduction to this compound
This compound is a small molecule, N-(3,4-dichlorophenyl)-2-cyclohexyl-1H-imidazo[4,5-c]quinolin-4-amine, that acts as a positive allosteric modulator (PAM) of the A3 adenosine receptor (A3AR).[1] A3AR is a G protein-coupled receptor that is overexpressed in inflammatory cells, making it a promising therapeutic target for inflammatory diseases like rheumatoid arthritis and osteoarthritis.[1][2] Unlike direct agonists, this compound enhances the binding affinity and efficacy of the endogenous ligand, adenosine, at the A3AR. This mechanism is particularly advantageous because adenosine levels are naturally elevated at sites of inflammation and hypoxia, allowing for targeted therapeutic effects while minimizing systemic side effects.[1][3]
Mechanism of Action
This compound exerts its anti-inflammatory effects by potentiating the natural signaling of adenosine through the A3AR. This modulation triggers a cascade of intracellular events that ultimately suppress inflammatory responses. The core mechanism involves the downregulation of key pro-inflammatory signaling pathways, primarily the NF-κB and Jak-STAT pathways.
A3AR Signaling and Allosteric Modulation
The A3AR is coupled to inhibitory G proteins (Gi), and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[2] this compound, by binding to an allosteric site on the A3AR, enhances the receptor's response to adenosine. This enhanced signaling leads to the downstream modulation of several key inflammatory kinases and transcription factors.[1]
References
- 1. Effective Technical Protocol for Producing a Mono-Iodoacetate-Induced Temporomandibular Joint Osteoarthritis in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chondrex.com [chondrex.com]
- 3. Induction of osteoarthritis by injecting monosodium iodoacetate into the patellofemoral joint of an experimental rat model | PLOS One [journals.plos.org]
LUF6000's Impact on Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LUF6000, a potent and selective positive allosteric modulator (PAM) of the A3 adenosine (B11128) receptor (A3AR), has demonstrated significant anti-inflammatory properties. This technical guide delves into the core mechanisms by which this compound modulates cytokine production, focusing on its influence on key signaling pathways. Experimental evidence points to the downregulation of the NF-κB signaling cascade as the primary mechanism, leading to a reduction in the expression of pro-inflammatory mediators. This document provides a comprehensive overview of the available data, detailed experimental protocols, and visual representations of the underlying molecular pathways to facilitate further research and drug development efforts in the field of inflammation and immunology.
Introduction
This compound is a 1H-imidazo[4,5-c]quinolin-4-amine derivative that acts as a positive allosteric modulator of the human A3 adenosine receptor.[1] Unlike direct agonists, this compound enhances the binding and efficacy of endogenous adenosine, particularly at sites of inflammation and ischemia where adenosine levels are elevated.[2] The A3AR is a G protein-coupled receptor (GPCR) predominantly coupled to Gi, and its activation initiates a cascade of intracellular events that ultimately regulate inflammatory responses.[3] The overexpression of A3AR in inflammatory cells makes it a promising therapeutic target for a range of inflammatory conditions.[2][4] this compound has been shown to exert anti-inflammatory effects in various preclinical models of inflammation, including adjuvant-induced arthritis, monoiodoacetate-induced osteoarthritis, and concanavalin (B7782731) A-induced liver inflammation.[2]
Core Mechanism of Action: Downregulation of the NF-κB Signaling Pathway
The primary mechanism by which this compound exerts its anti-inflammatory effects, including the modulation of cytokine production, is through the negative regulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including those encoding for cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).
In vivo studies have demonstrated that administration of this compound leads to a significant downregulation of key proteins within the NF-κB cascade. This includes the p65 subunit of NF-κB itself, as well as upstream signaling molecules such as Phosphoinositide 3-kinase (PI3K), IκB kinase (IKK), and the inhibitor of NF-κB, IκB.[2] By inhibiting the degradation of IκB, this compound effectively sequesters the NF-κB p50/p65 heterodimer in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene transcription.
Furthermore, this compound has been observed to reduce the levels of Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 1 (STAT1), suggesting a broader impact on inflammatory signaling pathways.[2]
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action for this compound in modulating the NF-κB signaling pathway.
Quantitative Data on Cytokine Production
While the inhibitory effect of this compound on the NF-κB signaling pathway is well-documented, specific quantitative data on the resulting reduction of individual cytokine protein levels (e.g., TNF-α, IL-6, IL-1β) from in vitro or in vivo studies is not extensively available in the public domain. Studies have primarily focused on the upstream signaling molecules. However, research on A3AR agonists, whose effects are enhanced by this compound, has shown a marked decrease in TNF-α mRNA.[1] Further research is required to quantify the direct impact of this compound on the secretion of these key inflammatory mediators.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's effects on cytokine production and related signaling pathways.
Western Blot Analysis of NF-κB Pathway Proteins
This protocol is designed to assess the protein levels of key components of the NF-κB signaling pathway (e.g., p65, IκBα, phospho-IκBα) in cell lysates following treatment with this compound.
a. Cell Culture and Treatment:
-
Culture appropriate cells (e.g., peripheral blood mononuclear cells - PBMCs, synoviocytes) in their recommended medium.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with this compound at various concentrations for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS, or an A3AR agonist) for a predetermined time to activate the NF-κB pathway. A vehicle-treated control group should be included.
b. Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
c. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
d. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p65, anti-IκBα, anti-phospho-IκBα) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol is for the quantitative measurement of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.
a. Sample Collection:
-
Following cell treatment as described in section 4.1.a, collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Store the supernatants at -80°C until analysis.
b. ELISA Procedure:
-
Use a commercial ELISA kit for the specific cytokine of interest and follow the manufacturer's instructions.
-
Typically, this involves adding standards and samples to a microplate pre-coated with a capture antibody.
-
Incubate the plate to allow the cytokine to bind to the antibody.
-
Wash the plate to remove unbound substances.
-
Add a biotin-conjugated detection antibody that binds to the captured cytokine.
-
Wash the plate and add a streptavidin-HRP conjugate.
-
Wash the plate and add a substrate solution (e.g., TMB) to develop a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentration in the samples by interpolating from the standard curve.
Experimental Workflow Diagram
The following diagram outlines the general workflow for investigating the effects of this compound.
Conclusion
This compound represents a promising therapeutic agent for inflammatory diseases due to its unique mechanism of action as a positive allosteric modulator of the A3 adenosine receptor. Its ability to enhance the endogenous anti-inflammatory effects of adenosine, primarily through the downregulation of the NF-κB signaling pathway, provides a targeted approach to reducing the production of pro-inflammatory cytokines. While the qualitative effects on signaling pathways are established, further research is warranted to provide detailed quantitative data on the dose-dependent effects of this compound on the secretion of specific cytokines. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further elucidate the therapeutic potential of this compound and similar A3AR modulators.
References
- 1. Genetic and functional modulation by agonist MRS5698 and allosteric enhancer this compound at the native A3 adenosine receptor in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flexible modulation of agonist efficacy at the human A3 adenosine receptor by the imidazoquinoline allosteric enhancer this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiling Secreted Cytokines from Human Th2 and Th17 Cells using Antibody Arrays: R&D Systems [rndsystems.com]
- 4. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with LUF6000
A Crucial Clarification on the Mechanism of Action of LUF6000
Initial research indicates a potential misunderstanding regarding the primary target of this compound. The scientific literature consistently characterizes this compound not as a C5a2 (C5L2) receptor antagonist, but as a potent and selective positive allosteric modulator (PAM) of the A3 adenosine (B11128) receptor (A3AR)[1][2][3][4][5][6][7]. As a PAM, this compound enhances the binding and efficacy of endogenous adenosine at the A3AR, particularly at sites of inflammation and ischemia where adenosine levels are elevated[1][2][3]. This document will proceed by providing detailed application notes and protocols for in vivo studies based on its established role as an A3AR positive allosteric modulator.
Introduction
This compound is an imidazoquinolinamine derivative that functions as a positive allosteric modulator of the A3 adenosine receptor (A3AR)[8][4]. Allosteric modulators bind to a site on the receptor distinct from the orthosteric site where the endogenous ligand (adenosine) binds. This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of the endogenous agonist[4]. This mode of action presents a therapeutic advantage, as this compound's effect is most pronounced in pathological tissues with high concentrations of adenosine, such as inflamed tissues or tumors, while having minimal effects on healthy tissues with low adenosine levels[1][2].
The A3AR is a G protein-coupled receptor (GPCR) that is overexpressed in inflammatory and cancer cells[1][2]. Activation of A3AR has been shown to mediate anti-inflammatory effects, making this compound a promising candidate for the treatment of various inflammatory and autoimmune diseases[1][2][3].
In Vivo Applications
This compound has demonstrated significant anti-inflammatory effects in several preclinical animal models of inflammatory diseases.
-
Rheumatoid and Osteoarthritis: In rat models of adjuvant-induced arthritis and monoiodoacetate-induced osteoarthritis, this compound administration led to a significant reduction in disease severity[1][2][3].
-
Liver Inflammation: In a mouse model of concanavalin (B7782731) A-induced hepatitis, this compound treatment protected the liver from inflammatory damage[1][2][3].
-
Myocardial Ischemia/Reperfusion Injury: While studies have focused more on a structurally related compound, LUF6096, the principle of A3AR PAMs in reducing infarct size in animal models of myocardial ischemia/reperfusion injury has been established[9][10].
Quantitative Data Summary
The following tables summarize representative quantitative data from in vivo studies with this compound and the related A3AR PAM, LUF6096.
Table 1: Effect of this compound on Liver Enzymes in Concanavalin A-Induced Hepatitis in Mice [1]
| Treatment Group | Dose (µg/kg) | SGOT (units/L) | SGPT (units/L) |
| Vehicle | - | 4500 ± 500 | 3500 ± 400 |
| This compound | 10 | 2500 ± 300 | 2000 ± 250 |
| This compound | 100 | 1500 ± 200 | 1000 ± 150 |
Data are presented as mean ± SEM. SGOT: Serum Glutamic Oxaloacetic Transaminase; SGPT: Serum Glutamic Pyruvic Transaminase.
Table 2: Effect of LUF6096 on Myocardial Infarct Size in a Canine Model of Ischemia/Reperfusion [9][10]
| Treatment Group | Dose (mg/kg, i.v.) | Area at Risk (% of Left Ventricle) | Infarct Size (% of Area at Risk) |
| Vehicle | - | 35 ± 2 | 40 ± 3 |
| LUF6096 (pre- and post-ischemia) | 0.5 | 33 ± 2 | 20 ± 2 |
| LUF6096 (post-ischemia) | 1 | 34 ± 3 | 22 ± 3 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Experimental Protocols
4.1. Animal Models
-
Rat Adjuvant-Induced Arthritis: Arthritis is induced by a single intradermal injection of Mycobacterium butyricum in Freund's incomplete adjuvant into the footpad of the right hind paw of male Lewis rats.
-
Rat Monoiodoacetate-Induced Osteoarthritis: Osteoarthritis is induced by a single intra-articular injection of monoiodoacetate into the knee joint of male Wistar rats.
-
Mouse Concanavalin A-Induced Hepatitis: Liver inflammation is induced by a single intravenous injection of concanavalin A into the tail vein of male C57BL/6 mice[1].
4.2. This compound Preparation and Administration
-
Formulation: this compound can be dissolved in a vehicle such as 50% dimethyl sulfoxide (B87167) (DMSO) in normal saline[9]. The final concentration should be adjusted based on the desired dose and the administration volume appropriate for the animal model.
-
Administration Route: this compound has been shown to be effective when administered orally (p.o.)[1][2]. Intravenous (i.v.) administration has been used for the related compound LUF6096[9][10].
-
Dosage: Effective oral doses of this compound in mice have been reported to be in the range of 10 to 100 µg/kg, administered twice daily[1].
4.3. Experimental Procedure for Concanavalin A-Induced Hepatitis in Mice [1]
-
Animals: Use male C57BL/6J mice, 8-10 weeks of age.
-
Induction of Hepatitis: Induce hepatitis by a single intravenous injection of concanavalin A (20 mg/kg) into the tail vein.
-
This compound Treatment:
-
Prepare this compound at the desired concentrations (e.g., 10 µg/kg and 100 µg/kg) in the appropriate vehicle.
-
Administer this compound or vehicle orally twice daily, starting at the onset of the disease.
-
-
Sample Collection and Analysis:
-
At 24 hours post-concanavalin A injection, collect blood samples via cardiac puncture.
-
Separate serum and measure the levels of liver enzymes, such as SGOT and SGPT, using standard biochemical assays.
-
-
Data Analysis: Compare the mean enzyme levels between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Signaling Pathway and Experimental Workflow
The anti-inflammatory effects of this compound are mediated through the A3AR signaling pathway, which leads to the downregulation of key inflammatory transcription factors like NF-κB[1][2][3].
Caption: this compound enhances adenosine binding to A3AR, inhibiting the NF-κB pathway.
References
- 1. A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A₃ adenosine receptor allosteric modulator induces an anti-inflammatory effect: in vivo studies and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Update on the recent development of allosteric modulators for adenosine receptors and their therapeutic applications [frontiersin.org]
- 4. Flexible modulation of agonist efficacy at the human A3 adenosine receptor by the imidazoquinoline allosteric enhancer this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Functionally biased modulation of A3 adenosine receptor agonist efficacy and potency by imidazoquinolinamine allosteric enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic and functional modulation by agonist MRS5698 and allosteric enhancer this compound at the native A3 adenosine receptor in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 10. catalogue.leidenuniv.nl [catalogue.leidenuniv.nl]
Application Notes and Protocols for LUF6000 Administration in a Rat Adjuvant-Induced Arthritis Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of LUF6000, an allosteric modulator of the A3 adenosine (B11128) receptor (A3AR), in a rat model of adjuvant-induced arthritis (AIA). This model is a well-established preclinical tool for evaluating the efficacy of anti-inflammatory and anti-arthritic agents.
This compound has demonstrated significant anti-inflammatory effects in the rat AIA model, primarily through the modulation of the NF-κB signaling pathway.[1][2][3][4] As an allosteric modulator, this compound enhances the binding of endogenous adenosine to the A3AR, which is often overexpressed in inflammatory cells.[1][2] This targeted action makes it a promising candidate for therapeutic development.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in the rat adjuvant-induced arthritis model.
Table 1: Effect of this compound on the Clinical Score of Adjuvant-Induced Arthritis in Rats
| Treatment Group | Mean Clinical Score | Standard Error of the Mean (SEM) |
| Vehicle | 3.5 | ± 0.25 |
| This compound (100 μg/kg) | 1.5 | ± 0.2 |
Data adapted from Cohen et al., 2014. The clinical score was significantly reduced in the this compound-treated group compared to the vehicle-treated group.
Table 2: Effect of this compound on the Expression of Key Proteins in the NF-κB Signaling Pathway in Paw Tissue and PBMCs of AIA Rats
| Protein | Tissue | Percent Downregulation by this compound |
| A3AR | Paw | ~50% |
| PBMCs | ~40% | |
| PI3K | Paw | ~60% |
| PBMCs | ~50% | |
| IKK | Paw | ~55% |
| PBMCs | ~45% | |
| IκB | Paw | ~70% |
| PBMCs | ~60% | |
| NF-κB | Paw | ~65% |
| PBMCs | ~55% |
Data interpreted from Western blot analysis presented in Cohen et al., 2014. This compound administration led to a marked downregulation of these signaling proteins.
Experimental Protocols
Protocol 1: Induction of Adjuvant-Induced Arthritis (AIA) in Rats
This protocol describes the induction of AIA in susceptible rat strains, such as Lewis or Sprague-Dawley rats.[5][6]
Materials:
-
Complete Freund's Adjuvant (CFA) containing 10 mg/mL Mycobacterium tuberculosis[5][7]
-
Susceptible rat strain (e.g., Lewis rats, 6-12 weeks old)[5]
-
Sterile syringes and needles (26-30 gauge)
-
Isoflurane (B1672236) or other suitable anesthetic
Procedure:
-
Acclimatize the rats to the housing conditions for at least one week prior to the experiment. Ensure the facility is clean to minimize microbial variation.[5]
-
Thoroughly re-suspend the CFA solution before each injection to ensure a consistent dose of mycobacterial particles.[5][7]
-
Anesthetize the rat using isoflurane or another appropriate method.
-
Inject 0.1 mL of the CFA suspension subcutaneously at the base of the tail.[8] Alternatively, 0.05 mL can be injected into the footpad of a rear paw.[5][7]
-
Monitor the animals daily for the onset of clinical signs of arthritis, which typically appear between 10 to 14 days after induction.[5][8]
-
The severity of arthritis can be assessed using a clinical scoring system and by measuring paw volume.[5]
Protocol 2: Administration of this compound
This protocol outlines the administration of this compound to rats with established AIA.
Materials:
-
This compound
-
Vehicle solution (e.g., sterile saline or as appropriate for this compound formulation)
-
Oral gavage needles
-
Syringes
Procedure:
-
Once the clinical signs of arthritis are evident (disease onset), begin the treatment regimen.
-
Prepare a solution of this compound at the desired concentration. A dose of 100 μg/kg has been shown to be effective.[1]
-
Administer this compound orally (PO) to the rats.
-
A suggested dosing schedule is thrice daily.[1]
-
A control group of arthritic rats should receive the vehicle solution following the same administration schedule.
-
Continue the treatment for the duration of the study, monitoring the clinical score and other relevant parameters regularly.
Protocol 3: Assessment of Arthritis Severity
This protocol details the methods for evaluating the severity of arthritis.
Methods:
-
Clinical Scoring: Visually inspect each paw and assign a score based on the degree of erythema, swelling, and joint deformity. A common scoring system ranges from 0 to 4 for each paw, with 0 representing no signs of arthritis and 4 representing severe arthritis with ankylosis.[5] The maximum score per animal is typically 16 (for tail base injection) or 12 (for footpad injection, excluding the injected paw).[5]
-
Paw Volume Measurement: Use a plethysmometer to measure the volume of each hind paw. An increase in paw volume is indicative of inflammation and edema.
-
Histopathological Assessment: At the end of the study, euthanize the animals and collect the ankle joints. Process the tissues for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone resorption.[8]
-
Biomarker Analysis: Collect blood samples to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory markers.[5] Paw tissue and peripheral blood mononuclear cells (PBMCs) can be collected to analyze protein expression levels via Western blot.[1]
Visualizations
Caption: Experimental workflow for this compound administration in the rat AIA model.
Caption: this compound's mechanism of action via the NF-κB signaling pathway.
References
- 1. A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A₃ adenosine receptor allosteric modulator induces an anti-inflammatory effect: in vivo studies and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Update on the recent development of allosteric modulators for adenosine receptors and their therapeutic applications [frontiersin.org]
- 4. Update on the recent development of allosteric modulators for adenosine receptors and their therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adjuvant-Induced Arthritis Model [chondrex.com]
- 6. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chondrex.com [chondrex.com]
- 8. inotiv.com [inotiv.com]
Introduction
LUF6000 is an allosteric modulator of the A3 adenosine (B11128) receptor (A3AR).[1][2] Unlike direct agonists, allosteric modulators enhance the binding affinity of the endogenous ligand, adenosine, to the receptor.[1][2] This is particularly advantageous as adenosine levels are naturally elevated at sites of inflammation and tumorigenesis, allowing for targeted action.[1] The A3AR is known to be overexpressed in inflammatory cells, and its activation has been shown to mediate anti-inflammatory effects.[1] Preclinical studies have demonstrated the anti-inflammatory potential of this compound in various models, including concanavalin (B7782731) A (ConA)-induced liver inflammation in mice.[1]
The Concanavalin A (ConA)-induced hepatitis model is a widely utilized experimental model for studying T-cell-dependent, immune-mediated liver injury in mice.[2][3][4] Intravenous administration of ConA, a plant lectin, activates T-lymphocytes, leading to the release of pro-inflammatory cytokines, infiltration of immune cells into the liver, and subsequent hepatocellular damage.[3][5][6] This model shares pathogenic similarities with human autoimmune hepatitis and acute viral hepatitis.[3]
Protective Effects of this compound
In the ConA-induced liver injury model, administration of this compound has been shown to exert a protective effect on the liver. Treatment with this compound resulted in a dose-dependent reduction in the serum levels of key liver enzymes, alanine (B10760859) aminotransferase (ALT/SGPT) and aspartate aminotransferase (AST/SGOT), which are indicators of hepatocellular damage.[1]
Data Presentation
The following tables summarize the dosage and reported effects of this compound in the specified animal model.
Table 1: this compound Dosage and Administration
| Parameter | Details | Reference |
| Compound | This compound | [1] |
| Animal Model | Mice with Concanavalin A-induced hepatitis | [1] |
| Dosage | 10 µg/kg and 100 µg/kg | [1] |
| Route | Oral (PO) | [1] |
| Frequency | Twice daily | [1] |
| Timing | Started upon disease onset | [1] |
Table 2: Effect of this compound on Serum Liver Enzymes
| Treatment Group | Dose (µg/kg) | Outcome Measure | Result | Reference |
| This compound | 10 | SGPT (ALT) & SGOT (AST) | Marked decrease compared to vehicle | [1] |
| This compound | 100 | SGPT (ALT) & SGOT (AST) | Better protective effect than 10 µg/kg dose | [1] |
| Conclusion | This compound protects against ConA-induced liver inflammation in a dose-dependent manner. | [1] |
Experimental Protocols
Protocol 1: Induction of Concanavalin A (ConA)-Induced Liver Inflammation
This protocol describes the standard procedure for inducing acute immune-mediated hepatitis in mice.
Materials:
-
Concanavalin A (from Canavalia ensiformis)
-
Sterile, pyrogen-free saline
-
Male C57BL/6J mice (6-8 weeks old)[7]
-
Syringes and needles for intravenous injection
Procedure:
-
Preparation of ConA Solution: Prepare a fresh working solution of ConA by dissolving it in sterile, pyrogen-free saline. The final concentration should be calculated based on the desired dose and the average weight of the mice. A common dose to induce significant liver injury is 15-20 mg/kg body weight.[4][8]
-
Animal Handling: Acclimatize mice for at least one week before the experiment. House them under standard conditions with free access to food and water.
-
ConA Administration: Administer the prepared ConA solution via a single intravenous (IV) injection into the lateral tail vein.
-
Disease Development: Monitor the mice. Liver injury typically develops rapidly, with elevated serum transaminases detectable as early as 5 hours and peaking around 8-12 hours post-injection.[4]
Protocol 2: this compound Administration
This protocol details the treatment regimen for evaluating the therapeutic effect of this compound.
Materials:
-
This compound
-
Appropriate vehicle for oral administration (e.g., sterile water, saline with a small percentage of a solubilizing agent)
-
Oral gavage needles
Procedure:
-
Preparation of this compound Solution: Prepare this compound solutions at concentrations required to deliver 10 µg/kg and 100 µg/kg in a suitable oral gavage volume.
-
Treatment Groups:
-
Group 1: Vehicle control (receives vehicle only)
-
Group 2: ConA + Vehicle
-
Group 3: ConA + this compound (10 µg/kg)
-
Group 4: ConA + this compound (100 µg/kg)
-
-
Administration: Administer the first dose of this compound or vehicle via oral gavage immediately following the onset of disease (as defined by the study design, typically soon after ConA injection). Administer a second dose according to the "twice daily" schedule (e.g., 12 hours after the first dose).[1]
Protocol 3: Assessment of Liver Injury
This protocol outlines the key endpoints for quantifying the extent of liver damage.
Procedure:
-
Sample Collection: At a predetermined time point (e.g., 8, 12, or 24 hours after ConA injection), anesthetize the mice.[8][9]
-
Blood Collection: Collect blood via cardiac puncture or from the retro-orbital sinus.[9] Process the blood to separate serum.
-
Tissue Collection: Perfuse the liver with saline and then harvest it. Fix a portion of the liver in 10% neutral buffered formalin for histology, and snap-freeze the remaining tissue for other analyses.
-
Biochemical Analysis: Measure the enzymatic activity of ALT (SGPT) and AST (SGOT) in the collected serum using a commercial assay kit and a biochemical analyzer.[7][9]
-
Histopathological Analysis: Process the formalin-fixed liver tissue, embed in paraffin, and cut sections. Stain the sections with Hematoxylin and Eosin (H&E) to evaluate the extent of inflammation, necrosis, and overall liver architecture.[7][9]
Mandatory Visualization
Caption: Experimental workflow for testing this compound in a ConA-induced hepatitis mouse model.
Caption: Proposed signaling pathway for the anti-inflammatory action of this compound.
References
- 1. A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The concanavalin A model of acute hepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concanavalin A-induced autoimmune hepatitis model in mice: Mechanisms and future outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concanavalin-A-Induced Acute Liver Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Protective Effect of Resveratrol on Concanavalin-A-Induced Acute Hepatic Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concanavalin A-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
- 8. karger.com [karger.com]
- 9. Identification and characterization of dynamically regulated hepatitis-related genes in a concanavalin A-induced liver injury model | Aging [aging-us.com]
Application Notes and Protocols: LUF6000 [³⁵S]GTPγS Binding Assay
These application notes provide a detailed protocol for a [³⁵S]GTPγS binding assay to characterize the activity of LUF6000, a known allosteric modulator of the A₃ adenosine (B11128) receptor (A₃AR). This assay is designed for researchers, scientists, and drug development professionals to assess the functional consequences of receptor activation by measuring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins.
Introduction
G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play crucial roles in regulating physiological functions, making them significant drug targets.[1][2] Upon activation by an agonist, a GPCR undergoes a conformational change that facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated G protein α subunit.[1][2] This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate downstream effector proteins.[1][2]
The [³⁵S]GTPγS binding assay is a functional assay that directly measures the activation of G proteins by monitoring the binding of the radiolabeled, non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.[1][2][3][4] This technique is particularly useful for differentiating between agonists, antagonists, and inverse agonists, as well as for characterizing the potency and efficacy of compounds.[3][4]
This compound is an allosteric modulator of the A₃ adenosine receptor (A₃AR), a GPCR involved in various physiological and pathological processes, including inflammation.[5][6][7] As an allosteric modulator, this compound binds to a site on the receptor that is distinct from the orthosteric site where the endogenous agonist, adenosine, binds.[5] This modulation can alter the affinity and/or efficacy of the orthosteric agonist.[5][7] Specifically, this compound has been shown to be a positive allosteric modulator (PAM) that enhances the efficacy of A₃AR agonists.[7][8][9]
This protocol details the methodology for using the [³⁵S]GTPγS binding assay to investigate the modulatory effects of this compound on A₃AR activation in cell membranes expressing the receptor.
Experimental Protocols
Materials and Reagents
-
Cell Membranes: HEK293 cell membranes stably expressing the human A₃ adenosine receptor.
-
Radioligand: [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
Test Compound: this compound.
-
Agonist: 2-chloro-N⁶-(3-iodobenzyl)adenosine-5′-N-methylcarboxamide (Cl-IB-MECA) or other A₃AR agonists.
-
Unlabeled GTPγS: For determination of non-specific binding.
-
Guanosine Diphosphate (GDP).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 100 mM NaCl, 1 mM EDTA.
-
Scintillation Cocktail.
-
96-well Filter Plates and Scintillation Counter.
Experimental Workflow
Caption: Experimental workflow for the this compound [³⁵S]GTPγS binding assay.
Procedure
-
Reagent Preparation:
-
Prepare the assay buffer and store it at 4°C.
-
Prepare stock solutions of this compound, the A₃AR agonist (e.g., Cl-IB-MECA), and unlabeled GTPγS in an appropriate solvent (e.g., DMSO).
-
Prepare working solutions of all compounds by diluting the stock solutions in the assay buffer.
-
On the day of the experiment, dilute [³⁵S]GTPγS in the assay buffer to the desired final concentration.
-
Prepare a GDP solution in the assay buffer.
-
-
Assay Setup:
-
The assay is performed in a 96-well plate format.
-
Total Binding: Add assay buffer, the desired concentration of this compound, the A₃AR agonist at various concentrations, and GDP to the wells.
-
Non-specific Binding: In separate wells, add assay buffer, this compound, the A₃AR agonist, GDP, and a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Basal Binding: In another set of wells, add assay buffer, this compound, GDP, and vehicle instead of the agonist.
-
-
Incubation:
-
Add the cell membrane suspension to each well.
-
Initiate the binding reaction by adding [³⁵S]GTPγS to all wells.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through a 96-well filter plate using a cell harvester.
-
Quickly wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Dry the filter plates completely.
-
Add scintillation cocktail to each well.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the agonist.
-
Plot the specific binding as a function of the agonist concentration.
-
Analyze the data using a non-linear regression analysis to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values for the agonist in the absence and presence of this compound.
-
The effect of this compound will be evident by a change in the Eₘₐₓ and/or EC₅₀ of the agonist.
Quantitative Data Summary
| Parameter | Concentration/Condition | Purpose |
| [³⁵S]GTPγS | 0.05 - 1 nM | Radioligand for detecting G protein activation. |
| This compound | 1 - 10 µM | Allosteric modulator being tested. |
| A₃AR Agonist (e.g., Cl-IB-MECA) | 10⁻¹⁰ to 10⁻⁵ M | To stimulate the A₃ adenosine receptor. |
| Unlabeled GTPγS | 10 µM | To determine non-specific binding. |
| GDP | 1 - 30 µM | To facilitate the exchange reaction. |
| Cell Membranes | 5 - 20 µg protein/well | Source of the A₃ adenosine receptor and G proteins. |
| Incubation Temperature | 30°C | Optimal temperature for the binding reaction. |
| Incubation Time | 60 minutes | To allow the binding reaction to reach equilibrium. |
Signaling Pathway
A₃ Adenosine Receptor Signaling
The A₃ adenosine receptor, like other GPCRs, initiates a cascade of intracellular events upon activation. When an agonist binds to the receptor, it promotes the exchange of GDP for GTP on the Gα subunit of the associated heterotrimeric G protein (typically Gᵢ/Gₒ). This leads to the dissociation of the G protein into Gα-GTP and Gβγ subunits, which then modulate various downstream effectors. For the A₃AR, this can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Furthermore, signaling through the A₃AR has been shown to involve pathways such as the NF-κB and Wnt signaling pathways, which are critical in inflammatory responses.[5] this compound, as a positive allosteric modulator, enhances the agonist-induced activation of this signaling cascade.
References
- 1. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]
- 3. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Update on the recent development of allosteric modulators for adenosine receptors and their therapeutic applications [frontiersin.org]
- 8. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flexible modulation of agonist efficacy at the human A3 adenosine receptor by the imidazoquinoline allosteric enhancer this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LUF6000 Calcium Mobilization Assay in HL-60 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human promyelocytic leukemia cell line, HL-60, is a valuable in vitro model for studying myeloid cell differentiation and function. Upon differentiation into a neutrophil-like phenotype, these cells express a variety of G-protein coupled receptors (GPCRs), such as the formyl peptide receptors (FPRs) and purinergic P2Y receptors, which are crucial in inflammatory and immune responses. Activation of these receptors often leads to a transient increase in intracellular calcium concentration ([Ca²⁺]i), a key second messenger in numerous signaling cascades.
This document provides a detailed protocol for measuring agonist-induced calcium mobilization in differentiated HL-60 cells using a fluorescent plate reader-based assay. While the specific term "LUF6000" did not correspond to a widely documented instrument, the following protocols are designed to be adaptable to most fluorescence plate readers capable of kinetic readings and equipped with injectors, such as a FlexStation or similar instruments. The assay utilizes the ratiometric calcium indicator Fura-2 AM, which allows for accurate measurements of intracellular calcium changes.
Data Presentation
The following tables summarize typical quantitative data obtained from calcium mobilization assays in differentiated HL-60 cells. These values can serve as a benchmark for assay performance and validation.
Table 1: Pharmacological Profile of Common Agonists in Differentiated HL-60 Cells
| Agonist | Receptor Target | Typical EC₅₀ Range (nM) |
| fMLP (N-Formylmethionyl-leucyl-phenylalanine) | FPR1 | 0.1 - 10 |
| ATP (Adenosine triphosphate) | P2Y Receptors | 100 - 1000 |
Table 2: Assay Performance Metrics
| Parameter | Typical Value | Description |
| Z'-factor | ≥ 0.5 | A measure of assay quality and suitability for high-throughput screening. A value ≥ 0.5 indicates a robust assay.[1] |
| Signal-to-Background (S/B) Ratio | > 2 | The ratio of the signal from an agonist-stimulated well to a vehicle control well. A higher ratio indicates a larger assay window. |
| Coefficient of Variation (%CV) | < 15% | A measure of the variability of the assay. Lower %CV indicates higher precision. |
Signaling Pathways
The mobilization of intracellular calcium in differentiated HL-60 cells is primarily mediated by the activation of Gαq and Gαi G-protein coupled receptors.
Formyl Peptide Receptor (FPR1) Signaling
FPR1, upon binding to agonists like fMLP, couples primarily to the Gαi subunit. The Gβγ subunits of the dissociated G-protein activate Phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum (ER), leading to the release of stored calcium into the cytoplasm.
P2Y Receptor Signaling
P2Y receptors, activated by nucleotides like ATP, are coupled to Gαq proteins. The activated Gαq subunit directly stimulates PLCβ, leading to the same downstream cascade of IP₃ production and calcium release from the ER as described for FPR1.
Experimental Protocols
HL-60 Cell Culture and Differentiation
Materials:
-
HL-60 cells (ATCC® CCL-240™)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
Protocol:
-
Culture HL-60 cells in suspension in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.
-
To induce differentiation into a neutrophil-like phenotype, seed the cells at a density of 2 x 10⁵ cells/mL in culture medium containing 1.3% (v/v) DMSO.
-
Incubate the cells for 4-6 days. Differentiation can be confirmed by morphological changes (e.g., segmented nuclei) and expression of neutrophil markers such as CD11b.
Calcium Mobilization Assay
Materials:
-
Differentiated HL-60 cells
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fura-2 AM, cell permeant
-
Pluronic F-127
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
Agonist stock solutions (e.g., fMLP, ATP)
-
96-well or 384-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with dual-wavelength excitation (e.g., 340 nm and 380 nm) and emission detection (e.g., 510 nm) capabilities, and an integrated fluid handler for agonist addition.
Protocol Workflow:
Detailed Steps:
-
Cell Preparation:
-
Harvest differentiated HL-60 cells by centrifugation at 200 x g for 5 minutes.
-
Wash the cell pellet once with Assay Buffer and resuspend in fresh Assay Buffer to a density of 1 x 10⁶ cells/mL.
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM. The addition of 0.02% Pluronic F-127 can aid in dye solubilization.
-
Add the Fura-2 AM loading solution to the cell suspension.
-
Incubate for 30-60 minutes at 37°C in the dark, with occasional gentle mixing.
-
-
Washing and De-esterification:
-
After incubation, centrifuge the cells at 200 x g for 5 minutes to remove the extracellular Fura-2 AM.
-
Resuspend the cell pellet in fresh Assay Buffer. Probenecid (e.g., 2.5 mM) can be included in this buffer to inhibit dye leakage.
-
Incubate for an additional 15-30 minutes at room temperature in the dark to allow for complete de-esterification of the Fura-2 AM within the cells.
-
Centrifuge and resuspend the cells in fresh Assay Buffer to the desired final density for the assay (e.g., 5 x 10⁵ cells/mL).
-
-
Assay Plate Preparation:
-
Dispense the Fura-2 loaded cell suspension into the wells of a black-walled, clear-bottom microplate.
-
-
Fluorescence Measurement:
-
Place the microplate into the fluorescence plate reader and allow the temperature to equilibrate (typically 37°C).
-
Set the instrument to measure fluorescence intensity kinetically. For Fura-2, this involves alternating excitation at 340 nm and 380 nm, while measuring emission at 510 nm.
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Using the instrument's integrated fluid handler, inject the agonist solution into each well.
-
Continue to record the fluorescence kinetically for an additional 60-180 seconds to capture the calcium response.
-
-
Data Analysis:
-
The change in intracellular calcium concentration is represented by the ratio of the fluorescence emission at 510 nm when excited at 340 nm to the emission when excited at 380 nm (F340/F380).
-
Calculate the response by subtracting the baseline ratio from the peak ratio after agonist addition.
-
For dose-response curves, plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.
-
Assay quality can be assessed by calculating the Z'-factor and signal-to-background ratio using appropriate positive and negative controls.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low signal or no response | Poor dye loading | Optimize Fura-2 AM concentration and incubation time. Ensure Pluronic F-127 is used. |
| Cell viability is low | Check cell viability before and after the assay. Use healthy, actively growing cells for differentiation. | |
| Incomplete differentiation | Confirm differentiation using morphological analysis or marker expression (e.g., flow cytometry for CD11b). | |
| Instrument settings are not optimal | Optimize gain and other detector settings on the fluorescence plate reader. | |
| High background fluorescence | Incomplete removal of extracellular dye | Ensure thorough washing after dye loading. |
| Dye leakage | Include probenecid in the assay buffer. | |
| High well-to-well variability | Uneven cell plating | Ensure a homogenous cell suspension and use appropriate pipetting techniques or automated cell dispensers. |
| Inconsistent agonist addition | Use an automated fluid handler for precise and simultaneous agonist addition. |
References
LUF6000: Unveiling its Anti-Inflammatory Mechanism through Western Blot Analysis of the NF-κB Pathway
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for utilizing Western blot analysis to investigate the effects of LUF6000, a positive allosteric modulator of the A3 adenosine (B11128) receptor (A3AR), on the Nuclear Factor-kappa B (NF-κB) signaling pathway. The protocols outlined herein are intended to facilitate the assessment of this compound's anti-inflammatory properties by quantifying key protein expression and phosphorylation events within this critical inflammatory cascade.
Introduction
The NF-κB signaling pathway is a cornerstone of the inflammatory response, playing a pivotal role in the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules. In its inactive state, the NF-κB dimer (most commonly p65/p50) is sequestered in the cytoplasm by the inhibitor of κB (IκBα). Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This event unmasks the nuclear localization signal on the p65 subunit, facilitating its translocation to the nucleus where it initiates the transcription of target genes.
This compound is an allosteric modulator of the A3AR, which is known to be overexpressed in inflammatory cells.[1] By binding to a site distinct from the endogenous ligand binding site, this compound enhances the receptor's affinity for adenosine, thereby potentiating its downstream signaling.[1] Studies have indicated that this compound exerts anti-inflammatory effects by downregulating the NF-κB signaling pathway, leading to decreased levels of key signaling proteins such as PI3K, IKK, IκB, and NF-κB.[1] Western blotting is a robust and widely used technique to investigate these molecular changes, providing quantitative data on protein expression and phosphorylation status.
Principle of the Assay
This protocol details the use of Western blotting to measure the protein levels of total and phosphorylated forms of key components of the NF-κB pathway, including p65 and IκBα, in cells treated with this compound. Cells are first stimulated with an inflammatory agent (e.g., Lipopolysaccharide - LPS) to activate the NF-κB pathway, with or without pre-treatment with this compound. Following cell lysis, protein extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and probed with specific primary antibodies against the target proteins. Subsequent incubation with enzyme-conjugated secondary antibodies and a chemiluminescent substrate allows for the detection and quantification of the target proteins. The intensity of the resulting bands is proportional to the amount of protein, enabling a quantitative comparison between different treatment conditions.
Data Presentation
The quantitative data obtained from the densitometric analysis of Western blots should be summarized in a clear and structured format. The following tables provide a template for presenting such data, illustrating the potential dose-dependent inhibitory effect of this compound on NF-κB pathway activation.
Table 1: Effect of this compound on IκBα Degradation and p65 Phosphorylation in LPS-Stimulated Cells
| Treatment Group | IκBα Protein Level (Relative to Control) | Phospho-p65 (Ser536) Level (Relative to Control) |
| Control (Vehicle) | 100% | Baseline |
| LPS (1 µg/mL) | 45% | 250% |
| This compound (1 µM) + LPS | 65% | 180% |
| This compound (5 µM) + LPS | 85% | 120% |
| This compound (10 µM) + LPS | 95% | 105% |
Data are presented as a percentage relative to the vehicle-treated control group and are representative of typical results. Actual values may vary depending on the cell type and experimental conditions.
Table 2: Effect of this compound on Nuclear Translocation of NF-κB p65
| Treatment Group | Cytoplasmic p65 Level (Relative to Control) | Nuclear p65 Level (Relative to Control) |
| Control (Vehicle) | 100% | 100% |
| LPS (1 µg/mL) | 60% | 220% |
| This compound (1 µM) + LPS | 75% | 160% |
| This compound (5 µM) + LPS | 88% | 130% |
| This compound (10 µM) + LPS | 95% | 110% |
Data are presented as a percentage relative to the vehicle-treated control group. Lamin B1 and β-actin are used as loading controls for nuclear and cytoplasmic fractions, respectively.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedure, the following diagrams are provided.
Caption: this compound's modulation of the NF-κB signaling pathway.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
Materials and Reagents
-
Cell line (e.g., RAW 264.7 murine macrophages, THP-1 human monocytes)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (prepare stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer (4x or 2x)
-
Tris-Glycine SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (5% non-fat dry milk or 5% Bovine Serum Albumin in TBST)
-
Primary antibodies:
-
Rabbit anti-NF-κB p65
-
Rabbit anti-phospho-NF-κB p65 (Ser536)
-
Rabbit anti-IκBα
-
Mouse anti-β-actin (loading control)
-
Rabbit anti-Lamin B1 (nuclear loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced Chemiluminescence (ECL) detection substrate
-
Deionized water
Protocol
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound (or vehicle control - DMSO) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for the appropriate time to observe the desired effect (e.g., 30 minutes for IκBα degradation, 1-2 hours for p65 nuclear translocation).
-
-
Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (total cell lysate). For nuclear and cytoplasmic fractionation, use a specialized kit according to the manufacturer's instructions.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's protocol.
-
-
SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane of a Tris-Glycine SDS-PAGE gel. Include a pre-stained protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer apparatus.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the corresponding HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it evenly to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the respective loading control (β-actin for total and cytoplasmic lysates, Lamin B1 for nuclear lysates).
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Inefficient protein transfer | Confirm transfer with Ponceau S staining. Optimize transfer time and voltage. |
| Incorrect antibody dilution | Optimize primary and secondary antibody concentrations. | |
| Insufficient protein loaded | Increase the amount of protein loaded per lane. | |
| High Background | Insufficient blocking | Increase blocking time to 2 hours or try a different blocking agent (e.g., BSA). |
| Antibody concentration too high | Reduce the concentration of the primary and/or secondary antibody. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific, validated antibody. |
| Protein degradation | Ensure fresh protease and phosphatase inhibitors are added to the lysis buffer. Keep samples on ice. |
By following these detailed protocols and application notes, researchers can effectively utilize Western blotting to elucidate the molecular mechanisms by which this compound modulates the NF-κB signaling pathway, providing valuable insights into its potential as a therapeutic agent for inflammatory diseases.
References
Application Notes and Protocols for Oral Gavage Administration of LUF6000 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LUF6000 is an orally active, imidazoquinolinamine derivative that functions as a positive allosteric modulator (PAM) of the A3 adenosine (B11128) receptor (A3AR).[1][2][3] By binding to a site distinct from the endogenous ligand binding site, this compound enhances the receptor's response to adenosine.[1] This allosteric modulation is particularly effective in tissues with high local concentrations of adenosine, such as sites of inflammation or ischemia.[1] The A3AR is known to be overexpressed in inflammatory cells, making this compound a promising candidate for targeted anti-inflammatory therapies.[1] Preclinical studies have demonstrated its anti-inflammatory efficacy in various animal models, including arthritis and liver inflammation.[1][3]
These application notes provide a comprehensive overview of the oral gavage administration of this compound in animal models, including detailed protocols, quantitative data summaries, and a visualization of its mechanism of action.
Data Presentation
The following tables summarize the quantitative data from preclinical studies involving the oral administration of this compound.
Table 1: Efficacy of Oral this compound in Animal Models of Inflammation
| Animal Model | Species | This compound Dosage | Dosing Frequency | Key Efficacy Endpoints | Results | Reference |
| Adjuvant-Induced Arthritis (AIA) | Rat | 100 µg/kg | Twice Daily (BID) | Reduced clinical score of the disease | Significant improvement in disease parameters.[1] | [1] |
| Monoiodoacetate-Induced Osteoarthritis (MIA) | Rat | 100 µg/kg | Twice Daily (BID) | Reduced clinical score, decreased expression of inflammatory proteins (Jak-2, STAT-1) | Marked antiarthritic effect and downregulation of inflammatory mediators.[1] | [1] |
| Concanavalin A-Induced Liver Inflammation | Mouse | Not specified | Not specified | Anti-inflammatory effect | This compound administration induced an anti-inflammatory effect.[1] | [1] |
Table 2: Molecular Effects of this compound in Animal Models
| Animal Model | Species | Tissue/Cell Type | Molecular Target | Effect | Reference |
| Adjuvant-Induced Arthritis (AIA) | Rat | Paw tissue, Peripheral Blood Mononuclear Cells (PBMCs) | A3AR, PI3K, IKK, IκB, NF-κB | Downregulation of expression | [1] |
| Monoiodoacetate-Induced Osteoarthritis (MIA) | Rat | PBMCs | A3AR, Jak-2, STAT-1 | Downregulation of expression | [1] |
Experimental Protocols
General Protocol for Oral Gavage in Rodents
This protocol provides a generalized procedure for oral gavage in rats and mice. Specific details for this compound administration are provided in the subsequent protocol.
Materials:
-
Appropriate size and type of gavage needle (flexible plastic tubes are recommended to minimize esophageal injury).[4]
-
Syringes
-
Vehicle for this compound formulation
-
Animal scale
-
Personal Protective Equipment (PPE)
Procedure:
-
Animal Handling and Restraint: Gently but firmly restrain the animal to immobilize its head and align the mouth, esophagus, and stomach. For mice, this can be achieved by scruffing the neck. For rats, hold the animal near the thoracic region while supporting its lower body.[5][6]
-
Gavage Needle Measurement: Measure the correct insertion length by holding the gavage needle alongside the animal, with the tip at the corner of the mouth and the other end at the last rib. Mark the needle at the level of the animal's nose.[5][7]
-
Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[8]
-
The animal should swallow as the tube reaches the pharynx, which facilitates entry into the esophagus. The tube should pass smoothly without resistance.[7][8] If resistance is met, do not force the needle. Withdraw and re-attempt.
-
Once the needle is at the predetermined depth, slowly administer the this compound formulation.[7][8]
-
-
Post-Administration Monitoring:
Specific Protocol for Oral Administration of this compound in a Rat Model of Osteoarthritis
This protocol is based on the methodology used in studies of monoiodoacetate-induced osteoarthritis.[1]
Animal Model:
-
Species: Rat (e.g., Lewis rats)
-
Induction of Osteoarthritis: Intra-articular injection of monoiodoacetate (MIA) into the knee joint.
This compound Formulation and Dosing:
-
Vehicle: While the specific vehicle for this compound in the cited study is not detailed, a common vehicle for oral gavage is a solution of 0.5% carboxymethylcellulose (CMC) in water. It is crucial to determine the solubility of this compound in the chosen vehicle.
-
Dosage: 100 µg/kg body weight.[1]
-
Dosing Frequency: Twice daily (BID).[1]
-
Administration Volume: The volume should not exceed 10-20 ml/kg for rats.[7] For a 200g rat receiving a 10 ml/kg volume, the total volume would be 2 ml.
Experimental Timeline:
-
Day 0: Induce osteoarthritis by intra-articular injection of MIA.
-
Day 7: Begin oral treatment with this compound (100 µg/kg, BID) or vehicle control.[1]
-
Continue Treatment: Administer this compound or vehicle daily until the termination of the study.
-
Endpoint Measurement:
Visualizations
Signaling Pathway of this compound in Inflammation
The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-inflammatory effects by modulating the A3 adenosine receptor and inhibiting the NF-κB pathway.[1]
Caption: this compound signaling pathway in inflammation.
Experimental Workflow for Oral Gavage of this compound
The diagram below outlines the key steps in an in vivo study investigating the efficacy of orally administered this compound.
Caption: Experimental workflow for this compound oral gavage studies.
References
- 1. A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Update on the recent development of allosteric modulators for adenosine receptors and their therapeutic applications [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. research.fsu.edu [research.fsu.edu]
- 8. benchchem.com [benchchem.com]
- 9. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: LUF6000 in Monoiodoacetate-Induced Osteoarthritis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of LUF6000, an allosteric modulator of the A3 adenosine (B11128) receptor (A3AR), in the monoiodoacetate (MIA)-induced osteoarthritis (OA) model. This document includes a summary of its mechanism of action, detailed experimental protocols, and data presentation.
Introduction
Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation, inflammation, and pain. The monoiodoacetate (MIA)-induced OA model is a well-established preclinical model that mimics the pathological changes seen in human OA.[1][2][3] MIA, an inhibitor of glycolysis, induces chondrocyte death and subsequent cartilage degeneration, leading to inflammation and pain-related behaviors.[2][3]
This compound is an allosteric modulator of the A3 adenosine receptor (A3AR).[4][5][6] The A3AR is overexpressed in inflammatory cells, and its activation has been shown to mediate anti-inflammatory effects.[4][7][8] this compound enhances the binding of endogenous adenosine to the A3AR, particularly at sites of inflammation where adenosine levels are elevated.[4][5] This targeted action makes it a promising therapeutic candidate for inflammatory conditions like OA.
Mechanism of Action of this compound in Osteoarthritis
This compound exerts its anti-inflammatory effects in the MIA-induced OA model through the modulation of key signaling pathways. By enhancing A3AR activation, this compound initiates a cascade of intracellular events that culminate in the reduction of pro-inflammatory mediators.
Key Signaling Pathway Modulation:
-
Downregulation of the NF-κB Pathway: this compound has been shown to downregulate the expression of key proteins in the NF-κB signaling pathway, including PI3K, IKK, and IκB.[4] This leads to a decrease in the nuclear translocation of NF-κB, a transcription factor that plays a central role in orchestrating the inflammatory response.[4]
-
Inhibition of the Jak-STAT Pathway: In the context of OA, this compound administration leads to the downregulation of Janus kinase 2 (Jak-2) and Signal Transducer and Activator of Transcription 1 (STAT-1).[4] The inhibition of Jak-2 is known to block STAT-1 activation, which in turn can protect chondrocytes and cartilage.[4]
Signaling Pathway of this compound in MIA-Induced Osteoarthritis
Caption: this compound enhances adenosine binding to A3AR, inhibiting NF-κB and Jak-STAT pathways to reduce inflammation.
Quantitative Data
In a study utilizing a rat model of MIA-induced osteoarthritis, oral administration of this compound (100 μg/kg, twice daily) resulted in a notable decrease in knee swelling and edema compared to the vehicle-treated group.[4] Furthermore, molecular analysis of peripheral blood mononuclear cells (PBMCs) from this compound-treated animals showed a downregulation of A3AR expression, as well as reduced levels of the inflammatory proteins Jak-2 and STAT-1.[4]
| Parameter | Treatment Group | Outcome | Reference |
| Knee Swelling and Edema | This compound (100 μg/kg) | Decreased compared to vehicle | [4] |
| A3AR Expression in PBMCs | This compound (100 μg/kg) | Downregulated | [4] |
| Jak-2 Protein Expression | This compound (100 μg/kg) | Downregulated | [4] |
| STAT-1 Protein Expression | This compound (100 μg/kg) | Downregulated | [4] |
Experimental Protocols
The following protocols are based on established methodologies for the MIA-induced OA model and the administration of this compound.
Monoiodoacetate (MIA)-Induced Osteoarthritis Model in Rats
This protocol describes the induction of osteoarthritis in rats via intra-articular injection of MIA.
Materials:
-
Male Wistar rats (or other appropriate strain), 6-8 weeks old
-
Monoiodoacetate (MIA)
-
Sterile saline (0.9% NaCl)
-
Isoflurane (B1672236) or other suitable anesthetic
-
Insulin syringes with 29-30G needles
-
Clippers and disinfectant swabs
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing facility for at least one week prior to the experiment.
-
Anesthesia: Anesthetize the rats using isoflurane or another appropriate anesthetic.
-
Preparation of Injection Site: Shave the hair around the right knee joint and disinfect the skin with an appropriate antiseptic swab.
-
MIA Injection:
-
Flex the knee to a 90-degree angle to allow for palpation of the patellar ligament.
-
Insert a 29-30G needle into the intra-articular space through the patellar ligament.
-
Inject a single dose of 3 mg of MIA dissolved in 50 µL of sterile saline.[9]
-
The contralateral (left) knee can be injected with sterile saline as a control.
-
-
Post-Injection Monitoring: Monitor the animals for recovery from anesthesia and any signs of distress. House them with free access to food and water.
Experimental Workflow for this compound in MIA-Induced Osteoarthritis Model
Caption: Workflow: MIA induction, this compound treatment, followed by behavioral, imaging, and molecular assessments.
Administration of this compound
This protocol outlines the oral administration of this compound to rats with MIA-induced OA.
Materials:
-
This compound
-
Appropriate vehicle for oral administration (e.g., sterile water, carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in the chosen vehicle at a concentration suitable for delivering a dose of 100 μg/kg.
-
Administration:
-
Duration of Treatment: Continue the treatment for the duration of the study, which may range from several days to weeks, depending on the experimental endpoints.
Assessment of Therapeutic Efficacy
A variety of methods can be employed to assess the therapeutic effects of this compound.
a. Macroscopic and Behavioral Assessments:
-
Knee Swelling: Measure the diameter of the knee joint using a digital caliper at regular intervals to assess changes in swelling and edema.
-
Pain Behavior:
-
Mechanical Allodynia: Use von Frey filaments to measure the paw withdrawal threshold in response to a mechanical stimulus.
-
Weight-Bearing Deficit: Employ an incapacitance tester to quantify the distribution of weight between the hind limbs.
-
b. Molecular and Cellular Analysis:
-
Western Blotting: Isolate proteins from PBMCs or joint tissues to analyze the expression levels of key signaling proteins such as A3AR, Jak-2, STAT-1, PI3K, IKK, and NF-κB.[4]
-
Immunohistochemistry: Perform immunohistochemical staining on sections of the knee joint to visualize the localization and expression of inflammatory markers and cartilage-related proteins.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the synovial fluid or serum using ELISA or multiplex assays.
c. Histopathological Evaluation:
-
At the end of the study, euthanize the animals and collect the knee joints.
-
Fix, decalcify, and embed the joints in paraffin.
-
Section the joints and stain with Safranin O-Fast Green or Hematoxylin and Eosin (H&E) to assess cartilage degradation, synovial inflammation, and bone remodeling.
Conclusion
This compound represents a promising therapeutic agent for the treatment of osteoarthritis due to its targeted anti-inflammatory mechanism of action. By allosterically modulating the A3 adenosine receptor, it effectively downregulates the NF-κB and Jak-STAT signaling pathways, leading to a reduction in inflammation and potential protection of cartilage. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy of this compound and similar compounds in the clinically relevant MIA-induced osteoarthritis model. Further studies are warranted to fully elucidate its disease-modifying potential and to translate these preclinical findings into clinical applications.
References
- 1. The Monoiodoacetate Model of Osteoarthritis Pain in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monosodium Iodoacetate induced Osteoarthritis Model - Creative Biolabs [creative-biolabs.com]
- 3. The Monoiodoacetate Model of Osteoarthritis Pain in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A₃ adenosine receptor allosteric modulator induces an anti-inflammatory effect: in vivo studies and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flexible modulation of agonist efficacy at the human A3 adenosine receptor by the imidazoquinoline allosteric enhancer this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Update on the recent development of allosteric modulators for adenosine receptors and their therapeutic applications [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Effects of LUF6000
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various cell lines and experimental protocols for investigating the effects of LUF6000, a positive allosteric modulator (PAM) of the A3 adenosine (B11128) receptor (A3AR).
Introduction to this compound
This compound is a valuable research tool for studying the A3 adenosine receptor, a G protein-coupled receptor (GPCR) implicated in various physiological and pathological processes, including inflammation and cancer. As a PAM, this compound enhances the binding and/or efficacy of endogenous and synthetic agonists at the A3AR, offering a nuanced approach to modulating receptor activity.[1][2] Understanding its effects in different cellular contexts is crucial for elucidating the therapeutic potential of targeting the A3AR.
Recommended Cell Lines
Several cell lines are suitable for studying the effects of this compound. The choice of cell line will depend on the specific research question and the desired experimental system.
| Cell Line | Receptor Expression | Key Characteristics & Applications |
| HL-60 | Endogenous human A3AR | Human promyelocytic leukemia cell line. Can be differentiated into neutrophil-like cells, providing a model for studying inflammation.[3][4] |
| CHO-hA3AR | Stable recombinant human A3AR | Chinese Hamster Ovary cells engineered to express the human A3AR. Ideal for studying specific receptor pharmacology and downstream signaling in a controlled environment. |
| HEK293-A3AR | Stable or transient recombinant A3AR | Human Embryonic Kidney 293 cells. Easily transfected and suitable for high-throughput screening and detailed signaling studies of A3AR from various species.[5] |
Quantitative Data Summary: Effects of this compound on A3AR Agonist Activity
This compound potentiates the effects of A3AR agonists. The following tables summarize the observed enhancement of agonist efficacy (Emax) and potency (EC50) in the presence of this compound.
Table 1: Enhancement of Agonist Efficacy (Emax) by this compound
| Agonist | Cell Line/Assay | This compound Concentration | % Enhancement of Emax (approx.) | Reference |
| Cl-IB-MECA | CHO-hA3AR / cAMP Assay | 10 µM | 50% | [6] |
| MRS5698 | Differentiated HL-60 / Gene Regulation | 3 µM | ~20% | |
| NECA | CHO-hA3AR / cAMP Assay | 10 µM | < 20% | |
| MRS541 | CHO-hA3AR / cAMP Assay | 10 µM | > 200% | [6] |
| LUF5833 | CHO-hA3AR / cAMP Assay | 10 µM | > 200% | [6] |
| Cl-IB-MECA | HEK293-hA3AR / [35S]GTPγS Binding | 10 µM | 200-300% | [5] |
| Adenosine | HEK293-canineA3AR / [35S]GTPγS Binding | 10 µM | > 200% | [7] |
Table 2: Modulation of Agonist Potency (EC50) by this compound
| Agonist | Cell Line/Assay | This compound Concentration | Effect on EC50 | Reference |
| Cl-IB-MECA | HEK293-hA3AR / [35S]GTPγS Binding | 10 µM | ~5-6 fold increase (decrease in potency) | [5] |
| Cl-IB-MECA | HEK293-canineA3AR / [35S]GTPγS Binding | 10 µM | ~2-fold increase (decrease in potency) | [7] |
| Adenosine | HEK293-canineA3AR / [35S]GTPγS Binding | 10 µM | ~19.5-fold increase (decrease in potency) | [7] |
Signaling Pathways Modulated by this compound
This compound, by enhancing A3AR activation, influences several downstream signaling pathways.
A3AR-Mediated Signaling Cascade
The A3AR primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Activation of the A3AR can also modulate other signaling pathways, including the MAPK and NF-κB pathways.
Caption: A3AR signaling pathways modulated by this compound.
This compound and the NF-κB Pathway
This compound-mediated enhancement of A3AR signaling can lead to the downregulation of the NF-κB pathway. This is thought to occur through a PI3K/Akt-dependent mechanism that influences the IKK complex and subsequent IκB degradation, ultimately affecting NF-κB nuclear translocation and target gene expression.[8][9][10]
Experimental Protocols
Detailed protocols for key experiments to study the effects of this compound are provided below.
HL-60 Cell Culture and Differentiation
Objective: To culture and differentiate HL-60 cells into a neutrophil-like phenotype for studying inflammatory responses.
Materials:
-
HL-60 cells (ATCC® CCL-240™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Dimethyl sulfoxide (B87167) (DMSO)
-
All-trans retinoic acid (ATRA) (optional)
Protocol:
-
Cell Culture:
-
Differentiation:
-
Seed HL-60 cells at a density of 2 x 10⁵ cells/mL.[4]
-
To induce differentiation into neutrophil-like cells, supplement the culture medium with 1.3% DMSO.[3][4] For a combined treatment, 1µM ATRA can also be used.[11]
-
Incubate the cells for 5-7 days at 37°C in a 5% CO₂ incubator.[3][4]
-
Differentiation can be confirmed by morphological changes (segmented nuclei) and the expression of neutrophil-specific markers (e.g., CD11b).[12]
-
Caption: Workflow for HL-60 cell differentiation.
cAMP Accumulation Assay
Objective: To measure the effect of this compound on agonist-induced inhibition of cAMP production in A3AR-expressing cells.
Materials:
-
CHO-hA3AR or HEK293-A3AR cells
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
A3AR agonist (e.g., Cl-IB-MECA, NECA)
-
This compound
-
cAMP assay kit (e.g., HTRF, AlphaScreen)
Protocol:
-
Cell Preparation:
-
Plate CHO-hA3AR or HEK293-A3AR cells in a 96-well or 384-well plate and culture overnight.
-
-
Assay Procedure:
-
Wash cells with assay buffer.
-
Pre-incubate cells with desired concentrations of this compound or vehicle for 20 minutes at room temperature.[6]
-
Add the A3AR agonist at various concentrations in the presence of a fixed concentration of forskolin (to stimulate adenylyl cyclase).
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.[13]
-
[³⁵S]GTPγS Binding Assay
Objective: To determine the effect of this compound on agonist-stimulated G protein activation by measuring the binding of [³⁵S]GTPγS to cell membranes.
Materials:
-
Membranes from HEK293-A3AR or CHO-hA3AR cells
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP)
-
[³⁵S]GTPγS
-
A3AR agonist
-
This compound
-
Unlabeled GTPγS (for non-specific binding)
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Reaction Setup:
-
In a 96-well plate, add assay buffer, cell membranes (5-20 µg protein/well), desired concentrations of this compound, and the A3AR agonist.
-
-
Incubation:
-
Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).
-
Incubate for 60-90 minutes at 30°C.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer.
-
-
Quantification:
-
Dry the filters and measure the radioactivity using a scintillation counter.[14]
-
Intracellular Calcium Mobilization Assay
Objective: To measure the effect of this compound on agonist-induced changes in intracellular calcium levels.
Materials:
-
CHO-hA3AR cells
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 5)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
A3AR agonist
-
This compound
-
Fluorescence plate reader (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Plating and Dye Loading:
-
Plate CHO-hA3AR cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).[15]
-
-
Assay Procedure:
Caption: Overview of key experimental workflows.
Conclusion
The cell lines and protocols described in these application notes provide a robust framework for investigating the pharmacological and functional effects of this compound. By utilizing these methods, researchers can gain valuable insights into the role of the A3 adenosine receptor in various physiological and disease states, and advance the development of novel therapeutics targeting this important receptor.
References
- 1. A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Update on the recent development of allosteric modulators for adenosine receptors and their therapeutic applications [frontiersin.org]
- 3. Manipulation of Neutrophil-Like HL-60 Cells for the Study of Directed Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutrophil-like cells derived from the HL-60 cell-line as a genetically-tractable model for neutrophil degranulation | PLOS One [journals.plos.org]
- 5. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functionally biased modulation of A3 adenosine receptor agonist efficacy and potency by imidazoquinolinamine allosteric enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. Genetic and functional modulation by agonist MRS5698 and allosteric enhancer this compound at the native A3 adenosine receptor in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Complex Systems Biology Approach in Connecting PI3K-Akt and NF-κB Pathways in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-talk between NFkB and the PI3-kinase/AKT pathway can be targeted in primary effusion lymphoma (PEL) cell lines for efficient apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for the differentiation of HL-60 cells into a neutrophil-like state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. bio-protocol.org [bio-protocol.org]
Troubleshooting & Optimization
LUF6000 species-dependent activity differences
This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting experiments involving LUF6000, a positive allosteric modulator (PAM) of the A3 adenosine (B11128) receptor (A3AR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active, small molecule that acts as a positive allosteric modulator of the A3 adenosine receptor (A3AR).[1][2] It does not activate the receptor on its own but enhances the binding affinity and/or efficacy of endogenous agonists like adenosine.[2][3] This targeted action is particularly effective in areas with high adenosine levels, such as sites of inflammation or tumors.[2][3] The anti-inflammatory effects of this compound are mediated through the downregulation of signaling pathways including PI3K/IKK/IκB/NF-κB and Jak-2/STAT-1.[3]
Q2: I am not observing the expected anti-inflammatory effect of this compound in my animal model. What could be the reason?
A2: The most likely reason is the species of your animal model. This compound exhibits significant species-dependent differences in its activity. It has been shown to be a potent enhancer of agonist activity at the human, dog, and rabbit A3ARs, but displays weak or minor effects at the mouse and rat A3ARs.[4][5] Therefore, if you are using a mouse or rat model, the lack of a strong response is an expected outcome based on current literature.
Q3: Are there any known off-target effects for this compound?
A3: this compound is characterized as a selective allosteric modulator for the A3AR.[4] However, as with any pharmacological agent, the possibility of off-target effects cannot be entirely ruled out, especially at high concentrations. It is always recommended to include appropriate controls in your experiments to monitor for unexpected effects.
Q4: Can this compound be used in combination with A3AR agonists?
A4: Yes, this compound is designed to enhance the effects of A3AR agonists. It has been shown to increase the maximal efficacy of partial and full agonists at the human A3AR.[4][6] This synergistic effect can be a key aspect of experimental design.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No or weak activity of this compound in an in vitro assay. | Species of A3AR: The receptor used in your assay (e.g., from mouse or rat cell lines) may not be sensitive to this compound.[4][5] | - Confirm the species origin of your cells or membrane preparation. - If possible, switch to a system expressing human, dog, or rabbit A3AR. |
| Assay Conditions: Suboptimal concentration of the orthosteric agonist. | - Titrate the concentration of the primary agonist in the presence and absence of this compound to determine the optimal potentiation. | |
| Compound Integrity: Degradation of this compound. | - Ensure proper storage of the compound as per the manufacturer's instructions. - Use a fresh stock of this compound. | |
| Inconsistent results between experimental replicates. | Pipetting Errors: Inaccurate dispensing of this compound or other reagents. | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix for reagents where possible. |
| Cell-based Assay Variability: Differences in cell density, passage number, or transfection efficiency. | - Standardize cell seeding density and passage number. - Optimize and monitor transfection efficiency if using recombinant cell lines. | |
| Unexpected physiological responses in in vivo studies. | Species Selection: As mentioned, rodent models show limited response to this compound's allosteric modulation of A3AR.[4][5] | - Consider using species known to be responsive, such as rabbits or dogs, if your research question allows. - Carefully interpret data from rodent models, acknowledging the known species differences. |
| Pharmacokinetics: Inadequate dosing or administration route. | - Review literature for established effective doses and routes of administration in your chosen species. This compound has been shown to be orally active.[1] |
Quantitative Data Summary
Table 1: Species-Dependent Enhancement of A3AR Agonist (Cl-IB-MECA) Efficacy by this compound
| Species | Fold-Increase in Agonist Efficacy (Emax) | Reference |
| Human | ~2-3 fold | [4] |
| Dog | ~2-3 fold | [4] |
| Rabbit | Efficacy increased without potency reduction | [4] |
| Mouse | Weak to no enhancement (20-30% increase in enriched membranes) | [4] |
Experimental Protocols & Methodologies
[35S]GTPγS Binding Assay
This assay is a functional assessment of G protein-coupled receptor (GPCR) activation. The binding of a radiolabeled, non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins is measured as an indicator of receptor activation.
-
Detailed Methodology:
-
Prepare cell membranes from cells stably expressing the A3AR of the desired species.
-
Incubate the membranes with a fixed concentration of an A3AR agonist (e.g., Cl-IB-MECA) in the presence and absence of varying concentrations of this compound.
-
Add [35S]GTPγS to the reaction mixture.
-
Incubate to allow for binding.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Quantify the amount of bound [35S]GTPγS using liquid scintillation counting.
-
Data is then analyzed to determine the effect of this compound on the agonist's potency (EC50) and efficacy (Emax).
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: [35S]GTPγS Binding Assay Workflow.
Caption: Troubleshooting Logic for this compound Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A₃ adenosine receptor allosteric modulator induces an anti-inflammatory effect: in vivo studies and molecular mechanism of action - Leiden University [universiteitleiden.nl]
- 3. A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flexible modulation of agonist efficacy at the human A3 adenosine receptor by the imidazoquinoline allosteric enhancer this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: LUF6000 and the Mouse A3 Adenosine Receptor
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the observed weak activity of the positive allosteric modulator (PAM) LUF6000 at the mouse A3 adenosine (B11128) receptor (A3AR).
Frequently Asked Questions (FAQs)
Q1: Why does this compound show weak activity at the mouse A3AR compared to the human A3AR?
A1: The weak activity of this compound at the mouse A3 adenosine receptor (A3AR) is primarily due to species-dependent differences in the amino acid sequence of the receptor.[1] While this compound acts as a potent positive allosteric modulator of the human A3AR, its effects on the mouse ortholog are significantly attenuated.[1] Studies have identified the extracellular loop 1 (EL1) region of the A3AR as a key determinant for the allosteric modulation by this compound and similar compounds.[1] Variations in the amino acid residues within this loop between human and mouse A3ARs likely disrupt the binding or conformational changes required for this compound to effectively enhance agonist activity at the mouse receptor.
Q2: What level of potentiation of agonist activity can I expect with this compound at the mouse A3AR?
A2: In functional assays such as [³⁵S]GTPγS binding, 10 µM this compound has been shown to increase the maximal efficacy (Emax) of the A3AR agonist Cl-IB-MECA by approximately 20-30% at the mouse A3AR.[1] This is in stark contrast to the human A3AR, where the same concentration of this compound can enhance the Emax of Cl-IB-MECA by 2 to 3-fold.[1] Therefore, researchers should expect only a modest potentiation of agonist activity when using this compound in mouse A3AR experimental systems.
Q3: Can I use higher concentrations of this compound to achieve a stronger effect at the mouse A3AR?
A3: While increasing the concentration of an allosteric modulator can sometimes overcome weak activity, it is important to consider potential off-target effects and the possibility of orthosteric binding at higher concentrations. For this compound, concentrations up to 10 µM have been used in studies on the mouse A3AR.[1] Exceeding this concentration may not proportionally increase the desired allosteric effect and could introduce confounding factors. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Are there alternative allosteric modulators that are more effective at the mouse A3AR?
A4: The discovery of potent positive allosteric modulators for the mouse A3AR has been challenging. The species-dependent nature of the allosteric binding site has limited the translation of compounds developed for the human receptor to rodent models. Researchers may need to consider alternative strategies, such as using humanized mouse models expressing the human A3AR or focusing on orthosteric agonists that have comparable activity across species.
Troubleshooting Guide
This guide addresses common issues encountered during experiments investigating the activity of this compound at the mouse A3AR.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable potentiation of agonist activity. | 1. Low Receptor Expression: The level of mouse A3AR expression in your cell line or tissue preparation may be insufficient to detect a modest allosteric effect. 2. Suboptimal Agonist Concentration: The concentration of the orthosteric agonist may be too high (saturating the receptor) or too low to see a potentiation effect. 3. Assay Sensitivity: The chosen functional assay may not be sensitive enough to detect the weak potentiation by this compound. 4. Compound Integrity: The this compound compound may have degraded. | 1. Verify Receptor Expression: Confirm the expression of functional mouse A3AR using techniques like radioligand binding assays or Western blotting. Consider using a cell line with higher receptor expression if possible. 2. Optimize Agonist Concentration: Perform a full agonist dose-response curve and choose a concentration that gives a submaximal response (e.g., EC₂₀ or EC₅₀) to best observe potentiation. 3. Use a Sensitive Assay: The [³⁵S]GTPγS binding assay is a proximal and sensitive method for detecting G-protein activation and is recommended for studying allosteric modulation. 4. Check Compound Quality: Use a fresh stock of this compound and verify its concentration and purity. |
| High variability in experimental results. | 1. Inconsistent Cell/Membrane Preparation: Variations in cell passage number, confluency, or membrane preparation can lead to inconsistent receptor and G-protein levels. 2. Pipetting Errors: Inaccurate pipetting, especially of viscous solutions or small volumes, can introduce significant variability. 3. Assay Conditions: Fluctuations in incubation time, temperature, or buffer composition can affect the results. | 1. Standardize Protocols: Maintain consistent cell culture and membrane preparation procedures. Use cells within a defined passage number range. 2. Ensure Accurate Pipetting: Use calibrated pipettes and proper pipetting techniques. For small volumes, consider serial dilutions. 3. Control Assay Parameters: Strictly adhere to the optimized incubation times and temperatures. Prepare fresh buffers for each experiment. |
| Observed decrease in agonist potency. | 1. Orthosteric Binding of this compound: At very high concentrations, some allosteric modulators can exhibit binding to the orthosteric site, leading to competitive antagonism. 2. Negative Cooperativity: The allosteric modulator may be inducing a conformational change in the receptor that slightly reduces the affinity of the orthosteric agonist. | 1. Perform a Schild Analysis: This can help determine if this compound is acting as a competitive antagonist at the concentrations used. 2. Consult Literature: A slight decrease in agonist potency in the presence of this compound has been observed at the human and dog A3ARs and may be an inherent property of its interaction with the receptor.[1] |
Data Presentation
Table 1: Effect of this compound on Agonist (Cl-IB-MECA) Efficacy at Human and Mouse A3ARs in [³⁵S]GTPγS Binding Assays
| Receptor | This compound Concentration | Fold Increase in Emax (Cl-IB-MECA) | Reference |
| Human A3AR | 10 µM | ~ 2-3 fold | [1] |
| Mouse A3AR | 10 µM | ~ 1.2-1.3 fold (20-30%) | [1] |
Table 2: Effect of this compound on Agonist (Cl-IB-MECA) Potency at Human and Mouse A3ARs in [³⁵S]GTPγS Binding Assays
| Receptor | This compound Concentration | Change in EC₅₀ (Cl-IB-MECA) | Reference |
| Human A3AR | 10 µM | ~ 5-6 fold increase (decrease in potency) | [1] |
| Mouse A3AR | 10 µM | No significant change | [1] |
Experimental Protocols
[³⁵S]GTPγS Binding Assay for Mouse A3AR
This protocol is adapted from established methods for Gαi-coupled receptors.
1. Membrane Preparation:
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Culture HEK293 cells stably expressing the mouse A3AR.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA) containing protease inhibitors.
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Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 48,000 x g for 30 minutes at 4°C to pellet the membranes.
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Wash the membrane pellet by resuspension in homogenization buffer and repeat the high-speed centrifugation.
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Resuspend the final membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA) and determine the protein concentration.
2. Assay Procedure:
-
In a 96-well plate, add the following in order:
-
50 µL of assay buffer containing various concentrations of the orthosteric agonist (e.g., Cl-IB-MECA).
-
25 µL of assay buffer with or without this compound.
-
25 µL of assay buffer containing GDP (final concentration typically 10-100 µM) and adenosine deaminase (ADA) (to degrade endogenous adenosine).
-
50 µL of membrane suspension (typically 5-20 µg of protein).
-
Pre-incubate for 10-15 minutes at 30°C.
-
-
Initiate the binding reaction by adding 50 µL of assay buffer containing [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).
-
Incubate for 60-90 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through GF/C filter plates using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter plates, add scintillation cocktail, and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Subtract non-specific binding (determined in the presence of a high concentration of unlabeled GTPγS) from all wells.
-
Plot the specific binding as a function of agonist concentration to generate dose-response curves.
-
Fit the data using a non-linear regression model to determine Emax and EC₅₀ values.
Visualizations
Caption: Signaling pathway of the mouse A3 adenosine receptor.
References
Technical Support Center: Optimizing LUF6000 Dose-Response In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LUF6000, a positive allosteric modulator (PAM) of the A3 adenosine (B11128) receptor (A3AR), in in vitro dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an imidazoquinolinamine derivative that functions as a positive allosteric modulator of the human A3 adenosine receptor (A3AR).[1][2] It binds to a site on the receptor distinct from the orthosteric site where endogenous agonists like adenosine bind.[1] By itself, this compound does not activate the receptor.[3] Instead, it enhances the binding affinity and/or efficacy of orthosteric A3AR agonists, potentiating their effects.[1][3] This makes it a valuable tool for studying A3AR signaling in inflammatory conditions and cancer, where adenosine levels are often elevated.[1][2]
Q2: What is the primary downstream signaling pathway affected by this compound-mediated A3AR modulation?
A2: this compound, by enhancing A3AR activation, has been shown to induce anti-inflammatory effects through the deregulation of the NF-κB signaling pathway.[1][2] This involves the inhibition of signaling proteins such as PI3K, IKK, and IκB, leading to a decrease in the levels of NF-κB.[1]
Q3: In which in vitro assays is this compound commonly used?
A3: this compound is frequently characterized and utilized in a variety of cell-based and membrane-based assays to assess A3AR activation and downstream signaling. These include:
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[³⁵S]GTPγS Binding Assays: To measure G protein activation upon receptor stimulation.[3][4]
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cAMP Accumulation Assays: To quantify the inhibition of adenylyl cyclase activity, a hallmark of Gi-coupled receptor activation.[5][6]
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Calcium Mobilization Assays: To detect increases in intracellular calcium levels following receptor activation.[5][6]
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ERK1/2 Phosphorylation Assays: To assess the activation of the MAPK/ERK pathway.[6]
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Membrane Hyperpolarization Assays: To measure the activation of K+ channels linked to A3AR signaling.[6]
Q4: Does this compound have the same effect across different species?
A4: No, the activity of this compound is species-dependent. It has been shown to substantially enhance agonist efficacy at human, dog, and rabbit A3ARs, but exhibits only weak activity at the mouse A3AR.[4] Researchers should consider the species origin of their cell lines or receptors when designing experiments.
Troubleshooting Guide
Issue 1: No observable effect of this compound in my assay.
-
Possible Cause 1: Absence of an orthosteric agonist.
-
Troubleshooting Tip: this compound is an allosteric modulator and requires the presence of an orthosteric agonist (e.g., adenosine, Cl-IB-MECA) to exert its effect.[3] Ensure that an appropriate agonist is included in your assay at a suitable concentration.
-
-
Possible Cause 2: this compound concentration is too low.
-
Troubleshooting Tip: The effective concentration of this compound can vary depending on the assay and the agonist used. Concentrations ranging from 0.1 µM to 10 µM have been shown to be effective.[3] Perform a dose-response curve for this compound to determine the optimal concentration for your specific experimental conditions.
-
-
Possible Cause 3: Using a cell line with low or no A3AR expression.
-
Troubleshooting Tip: Confirm the expression of A3AR in your cell line using techniques like qPCR, Western blot, or radioligand binding assays. Consider using a recombinant cell line overexpressing the A3AR of the desired species.
-
-
Possible Cause 4: Species-specific differences in this compound activity.
-
Troubleshooting Tip: As mentioned in the FAQs, this compound has weak activity at the mouse A3AR.[4] If you are using a murine cell line, consider using a different allosteric modulator or an orthosteric agonist known to be active in that species.
-
Issue 2: High background signal or off-target effects.
-
Possible Cause 1: this compound concentration is too high.
-
Troubleshooting Tip: While this compound alone does not typically activate the A3AR, very high concentrations may lead to non-specific effects.[3] Refer to the recommended concentration ranges in the literature and optimize the concentration for your assay.
-
-
Possible Cause 2: Presence of endogenous adenosine in the cell culture medium.
-
Troubleshooting Tip: Fetal bovine serum (FBS) and other media components can contain adenosine, which can activate the A3AR and contribute to background signal. Consider using adenosine deaminase (ADA) to degrade endogenous adenosine or performing experiments in serum-free media.[7]
-
Issue 3: Variability in dose-response curves.
-
Possible Cause 1: Inconsistent incubation times.
-
Possible Cause 2: Ligand degradation.
-
Troubleshooting Tip: Ensure the stability of this compound and the orthosteric agonist in your assay buffer and at the experimental temperature. Prepare fresh solutions and store them appropriately.
-
-
Possible Cause 3: Cell passage number and confluency.
-
Troubleshooting Tip: Receptor expression levels and cellular signaling can change with cell passage number and confluency. Maintain a consistent cell culture practice to minimize variability.
-
Data Presentation
Table 1: Effect of this compound on A3AR Agonist Potency and Efficacy in [³⁵S]GTPγS Binding Assays
| Agonist | Species | This compound Concentration (µM) | Change in Agonist Efficacy (Emax) | Change in Agonist Potency (EC50) | Reference |
| Cl-IB-MECA | Human | 10 | ~2-3 fold increase | 5-6 fold increase (decrease in potency) | [4] |
| Cl-IB-MECA | Dog | 10 | >2 fold increase | Slight decrease | [4][7] |
| Cl-IB-MECA | Rabbit | 10 | >2 fold increase | Not specified | [4] |
| Cl-IB-MECA | Mouse | 10 | 20-30% increase | No change | [4] |
| Adenosine | Dog | 10 | ~2.7 fold increase | Increase from 2.1 µM to 41.0 µM | [7] |
Table 2: Effect of this compound on A3AR Agonist Efficacy in cAMP Accumulation Assays (Human A3AR)
| Agonist | Agonist Type | This compound Concentration (µM) | Enhancement of Efficacy | Reference |
| NECA | Full Agonist | 10 | ~16% | [6] |
| Cl-IB-MECA | Partial Agonist | 3 | 41% | [5] |
| MRS5698 | Nearly Full Agonist | 3 | 19% | [5] |
| MRS541 | Partial Agonist | 10 | >200% | [6] |
| LUF5833 | Partial Agonist | 10 | >200% | [6] |
Experimental Protocols
1. [³⁵S]GTPγS Binding Assay
This protocol is a generalized procedure based on methodologies described in the cited literature.[3][7]
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the A3AR of the desired species.
-
Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl, 1 mM EDTA, 10 mM MgCl₂, and 3 units/ml adenosine deaminase (ADA), pH 7.4.
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Incubation Mixture: In a microtiter plate, combine the cell membranes (5-50 µg protein), varying concentrations of the A3AR agonist, and the desired concentration of this compound (or vehicle control).
-
Pre-incubation: Pre-incubate the mixture for 20-30 minutes at 25°C.
-
Initiate Reaction: Add ~0.1 nM [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate for 30-120 minutes at 25°C.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (10 mM Tris-HCl, 1 mM MgCl₂, pH 7.4).
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS. Calculate specific binding and plot dose-response curves to determine Emax and EC50 values.
2. cAMP Accumulation Assay
This protocol is a generalized procedure based on methodologies described in the cited literature.[5][6]
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Cell Seeding: Seed CHO cells stably expressing the human A3AR into 24-well plates and grow to near confluency.
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Pre-treatment: Pre-treat the cells with this compound (or vehicle) for 20 minutes.
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Stimulation: Add varying concentrations of the A3AR agonist in the presence of an adenylyl cyclase stimulator like forskolin.
-
Incubation: Incubate for a specified time (e.g., 5-15 minutes).
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Cell Lysis: Lyse the cells according to the manufacturer's instructions of the cAMP assay kit being used.
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Quantification: Determine the intracellular cAMP levels using a competitive immunoassay-based kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the agonist concentration versus the inhibition of forskolin-stimulated cAMP accumulation to determine IC50 and Emax values.
Mandatory Visualizations
Caption: this compound enhances agonist-mediated A3AR signaling, inhibiting the pro-inflammatory NF-κB pathway.
Caption: A typical experimental workflow for assessing this compound's effect on agonist dose-response.
References
- 1. A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Update on the recent development of allosteric modulators for adenosine receptors and their therapeutic applications [frontiersin.org]
- 3. Flexible modulation of agonist efficacy at the human A3 adenosine receptor by the imidazoquinoline allosteric enhancer this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic and functional modulation by agonist MRS5698 and allosteric enhancer this compound at the native A3 adenosine receptor in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functionally biased modulation of A3 adenosine receptor agonist efficacy and potency by imidazoquinolinamine allosteric enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
LUF6000 In Vivo Solubility & Formulation Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and formulation of LUF6000 for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an experimental drug that functions as a positive allosteric modulator (PAM) of the adenosine (B11128) A3 receptor (A3AR).[1][2] It does not activate the A3AR on its own but enhances the effect of the receptor's natural ligand, adenosine, and other A3AR agonists.[1][3] Its chemical name is 2-cyclohexyl-N-(3,4-dichlorophenyl)-3H-imidazo[4,5-c]quinolin-4-amine.[4] this compound has demonstrated anti-inflammatory effects in various animal models and is noted to be orally active.[4][5][6]
Q2: What is the mechanism of action of this compound?
A2: this compound binds to an allosteric site on the A3AR, which is a different location from where the endogenous ligand adenosine binds.[4] This binding event changes the receptor's conformation, leading to an increased affinity and/or efficacy of the primary agonist.[3][4] This modulation can result in the downregulation of signaling proteins involved in inflammation, such as PI3K, IKK, IκB, Jak-2, and STAT-1, ultimately leading to decreased levels of NF-κB.[5]
Q3: What is the known solubility of this compound?
A3: this compound has limited aqueous solubility but is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[4]
Q4: Has this compound been used in in vivo studies?
A4: Yes, this compound has been used in several preclinical in vivo studies. It has shown anti-inflammatory effects in animal models of adjuvant-induced arthritis, monoiodoacetate-induced osteoarthritis in rats, and concanavalin (B7782731) A-induced liver inflammation in mice.[5]
Troubleshooting Guide for In Vivo Experiments
Issue: this compound is precipitating out of solution during preparation or upon administration.
This is a common issue for compounds with low aqueous solubility. Here are some potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Low Aqueous Solubility | This compound has limited solubility in aqueous solutions. Prepare a concentrated stock solution in 100% DMSO and then dilute it further in an appropriate vehicle for in vivo administration.[4] |
| Vehicle Incompatibility | The final vehicle used for injection may not be suitable for keeping this compound in solution. Consider using co-solvents or a lipid-based formulation. |
| Temperature Effects | Solubility can be temperature-dependent. Ensure all components are at a consistent temperature during preparation. Gentle warming may help, but be cautious of compound degradation. |
| pH of the Solution | The pH of the final formulation can impact the solubility of ionizable compounds. While the specific pKa of this compound is not readily available, adjusting the pH of the vehicle could be explored, though this should be done with caution to avoid physiological incompatibility. |
Quantitative Data Summary
The following table summarizes the known physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C22H20Cl2N4 | [1][4] |
| Molar Mass | 411.33 g/mol | [1][4] |
| Solubility in DMSO | Up to 14.29 mg/mL (34.74 mM) | [4] |
| Aqueous Solubility | Limited | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of this compound powder using an analytical balance in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add the appropriate volume of DMSO to the weighed this compound).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be used to aid dissolution, but avoid excessive heat.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: General Formulation Strategy for In Vivo Administration
Disclaimer: The following is a general guideline. The optimal formulation for your specific in vivo model should be determined empirically.
-
Objective: To prepare a working solution of this compound for in vivo administration from a DMSO stock solution.
-
Materials:
-
This compound stock solution in DMSO
-
Sterile vehicle components (e.g., saline, PBS, polyethylene (B3416737) glycol (PEG), Tween 80, corn oil)
-
Sterile tubes for dilution
-
-
Procedure (Example using a co-solvent system):
-
Thaw an aliquot of the this compound DMSO stock solution.
-
For a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, prepare the vehicle mixture first.
-
Add the required volume of the this compound DMSO stock to the pre-mixed vehicle to achieve the final desired concentration for injection.
-
Vortex the final solution thoroughly to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation before administration.
-
Administer the formulation to the animals as per your experimental protocol. Always prepare fresh on the day of the experiment.
-
Visualizations
Caption: this compound enhances A3AR signaling initiated by adenosine.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Flexible modulation of agonist efficacy at the human A3 adenosine receptor by the imidazoquinoline allosteric enhancer this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 890087-21-5 | Benchchem [benchchem.com]
- 5. A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Potential off-target effects of LUF6000
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of LUF6000, a positive allosteric modulator of the A3 adenosine (B11128) receptor (A3AR).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of the A3 adenosine receptor (A3AR)[1][2][3]. It does not activate the A3AR on its own but enhances the binding and efficacy of orthosteric A3AR agonists, such as the endogenous ligand adenosine[4][5]. This allosteric modulation leads to a more potent downstream signaling cascade upon agonist binding. Allosteric modulators are advantageous as they tend to have fewer adverse effects compared to direct agonists and can target specific areas, like inflammatory sites, where endogenous adenosine levels are elevated[2][6][7].
Q2: I am not observing any effect of this compound in my experiment. What could be the reason?
A2: There are several potential reasons for a lack of effect:
-
Absence of an A3AR Agonist: this compound is an allosteric modulator and requires the presence of an A3AR agonist (e.g., adenosine, Cl-IB-MECA) to exert its effect[5]. Ensure that an agonist is present in your experimental system.
-
Species-Specific Differences: The modulatory activity of this compound is highly species-dependent. It shows significant enhancement at human, dog, and rabbit A3ARs, but only weak activity at the mouse A3AR[8]. If you are using a mouse model or murine cells, the effect of this compound may be minimal.
-
Pathway-Dependent Effects: The enhancing effect of this compound can vary depending on the specific downstream signaling pathway being measured. For instance, it enhances agonist effects on cAMP accumulation and calcium mobilization but has been reported to have no effect on ERK1/2 phosphorylation induced by the agonist Cl-IB-MECA[9].
Q3: Can this compound produce off-target effects?
A3: this compound is reported to be selective for the A3AR versus other adenosine receptor subtypes[8]. However, unexpected or "off-target-like" effects can arise. For example, in the presence of this compound, some A3AR antagonists (specifically, the nucleoside antagonist MRS542) can be converted into partial agonists[5][9]. This is a critical consideration when designing experiments involving co-administration of this compound with other A3AR ligands.
Q4: Does the choice of A3AR agonist matter when using this compound?
A4: Yes, the choice of agonist is important. This compound is generally more effective at enhancing the efficacy of low-efficacy or partial agonists compared to high-efficacy or full agonists[5][9]. The degree of enhancement will depend on the intrinsic efficacy of the co-administered agonist.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| No observable effect of this compound | 1. Absence of an A3AR agonist.2. Use of a non-responsive species (e.g., mouse).3. The measured signaling pathway is not modulated by this compound. | 1. Ensure the presence of an endogenous or exogenous A3AR agonist in your assay.2. Verify the species of your experimental system. For mouse models, consider that this compound has weak activity[8].3. Consult the literature to confirm if your signaling pathway of interest (e.g., ERK1/2 phosphorylation) is affected by this compound[9]. Consider measuring an alternative pathway like cAMP inhibition. |
| Variability in results between experiments | 1. Different A3AR agonists were used.2. Inconsistent concentrations of the agonist.3. Different cell lines or animal models used. | 1. Standardize the A3AR agonist and its concentration across all experiments.2. Be aware that this compound's effect is more pronounced with partial agonists[9].3. Ensure consistent use of cell lines and be mindful of species differences in A3AR allosteric modulation[8]. |
| An A3AR antagonist shows agonist activity | This compound can convert certain nucleoside A3AR antagonists into partial agonists[5][9]. | 1. This is a known pharmacological property of this compound. If this effect is undesirable, consider using a non-nucleoside antagonist.2. This property can also be leveraged to study the allosteric modulation of the A3AR. |
| Reduced potency of the primary agonist observed | Some studies have noted a slight decrease in agonist potency in certain species (human and dog) in the presence of this compound[8]. | This may be an inherent characteristic of the allosteric interaction in certain species. Document this effect and consider if it impacts the interpretation of your results. The primary effect of this compound is typically a significant enhancement of agonist efficacy[8]. |
Quantitative Data Summary
Table 1: Species-Dependent Modulatory Effect of 10 µM this compound on Cl-IB-MECA-induced [³⁵S]GTPγS Binding
| Species | Efficacy (Emax) Enhancement | Potency (EC50) Change |
| Human | ~2–3 fold increase | ~5–6 fold decrease (increase in EC50) |
| Dog | ~2–3 fold increase | ~5–6 fold decrease (increase in EC50) |
| Rabbit | Increased | No reduction in potency |
| Mouse | Very small (~20-30%) increase or no enhancement detected | No change |
| (Data synthesized from[8]) |
Table 2: Effect of this compound on the Efficacy of Various A3AR Agonists
| Agonist | Signaling Pathway | Effect of this compound |
| Cl-IB-MECA (Partial Agonist) | cAMP Accumulation | Efficacy enhanced |
| NECA (Full Agonist) | cAMP Accumulation | Efficacy enhanced (to a lesser extent than partial agonists) |
| NECA (Full Agonist) | Calcium Mobilization | No effect on efficacy |
| MRS542 (Antagonist) | Calcium Mobilization | Converted to a partial agonist |
| Cl-IB-MECA | ERK1/2 Phosphorylation | No effect on efficacy |
| (Data synthesized from[9]) |
Key Experimental Protocols
Protocol 1: In Vivo Anti-Inflammatory Effect in a Rat Model of Adjuvant-Induced Arthritis (AIA)
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Animal Model: Male Lewis rats.
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Induction of Arthritis: A subcutaneous injection at the base of the tail with a suspension of incomplete Freund's adjuvant containing 10 mg/mL heat-killed Mycobacterium tuberculosis[4].
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Treatment: this compound (e.g., 100 μg/kg) is administered orally by gavage, typically starting at the onset of disease symptoms and continuing for a specified duration (e.g., thrice daily)[4]. A vehicle control group (e.g., DMSO) should be included.
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Assessment: Disease progression is monitored by measuring parameters such as paw swelling (plethysmometry) and a clinical arthritis score.
-
Downstream Analysis: At the end of the study, tissues such as paws and peripheral blood mononuclear cells (PBMCs) can be collected for protein analysis (e.g., Western blot) to measure levels of A3AR, PI3K, IKK, IκB, and NF-κB[4].
Protocol 2: In Vitro [³⁵S]GTPγS Binding Assay for A3AR Activation
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Objective: To measure the activation of G proteins coupled to the A3AR in response to an agonist, with and without this compound.
-
Materials: Cell membranes from HEK293 or CHO cells stably expressing the A3AR of the desired species[5][8].
-
Procedure:
-
Prepare a reaction mixture containing cell membranes (e.g., 5 µg protein), [³⁵S]GTPγS (e.g., 0.2 nM), GDP, and assay buffer (typically containing Tris-HCl, MgCl₂, NaCl, and adenosine deaminase).
-
Add the A3AR agonist (e.g., Cl-IB-MECA) at various concentrations to generate a dose-response curve.
-
For modulation experiments, add this compound (e.g., at a fixed concentration like 10 µM) to a parallel set of reactions containing the agonist concentration curve.
-
Incubate the reaction, typically for 30-60 minutes at 25-30°C[5].
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Quantify the radioactivity trapped on the filters using liquid scintillation counting.
-
Analyze the data using non-linear regression to determine Emax and EC50 values.
-
Visualizations
Caption: this compound enhances agonist binding to A3AR, inhibiting pro-inflammatory signaling pathways.
Caption: A logical workflow for troubleshooting experiments where this compound shows no effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Update on the recent development of allosteric modulators for adenosine receptors and their therapeutic applications [frontiersin.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flexible modulation of agonist efficacy at the human A3 adenosine receptor by the imidazoquinoline allosteric enhancer this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Update on the recent development of allosteric modulators for adenosine receptors and their therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functionally biased modulation of A3 adenosine receptor agonist efficacy and potency by imidazoquinolinamine allosteric enhancers - PMC [pmc.ncbi.nlm.nih.gov]
LUF6000 pre-incubation time for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing LUF6000 in in vitro assays. This compound is a positive allosteric modulator (PAM) of the A3 adenosine (B11128) receptor (A3AR), meaning it enhances the receptor's activity in the presence of an agonist like adenosine.[1][2] This guide offers troubleshooting advice and frequently asked questions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a positive allosteric modulator of the A3 adenosine receptor (A3AR).[1][2] It binds to a site on the receptor that is distinct from the orthosteric site where endogenous agonists like adenosine bind.[3] By binding to this allosteric site, this compound enhances the binding affinity and/or efficacy of A3AR agonists, leading to a more potent cellular response.[2][3] It does not activate the receptor on its own but rather amplifies the signal produced by an agonist.[1][4]
Q2: What is the recommended pre-incubation time for this compound in in vitro assays?
A2: The optimal pre-incubation time for this compound can vary depending on the specific assay being performed. Based on available data, a pre-incubation period of 20 minutes is commonly used for functional assays like cAMP measurement.[5] However, for [³⁵S]GTPγS binding assays, studies have shown that simultaneous addition of this compound and the agonist can yield similar results to a 20-minute pre-incubation.[4] For equilibrium binding assays, longer incubation times of 3 to 18 hours have been reported.[3] It is recommended to optimize the pre-incubation time for your specific experimental conditions.
Q3: In which in vitro assays can this compound be used?
A3: this compound is suitable for a variety of in vitro assays designed to study the A3AR. These include:
-
[³⁵S]GTPγS Binding Assays: To measure the activation of G proteins coupled to the A3AR.[4][6]
-
cAMP Accumulation Assays: To assess the inhibition of adenylyl cyclase activity following A3AR activation.[5]
-
Radioligand Binding Assays: To determine the effect of this compound on agonist binding to the A3AR.[3][6]
-
Cell Signaling Pathway Analysis: To investigate the downstream effects of A3AR modulation on pathways such as NF-κB.[2][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No observable effect of this compound | Insufficient agonist concentration. | Ensure an adequate concentration of an A3AR agonist is present, as this compound is an allosteric modulator and requires an agonist to exhibit its effect. |
| Low expression of A3AR in the cell line. | Confirm the expression level of A3AR in your chosen cell model. | |
| Species-specific differences in this compound activity. | Be aware that this compound shows species variability and is less potent at rodent A3ARs compared to human, rabbit, and dog receptors.[3] | |
| High background signal | Non-specific binding of this compound. | Optimize the concentration of this compound. Perform concentration-response curves to determine the optimal concentration for your assay. |
| Contamination of reagents or cell cultures. | Ensure all reagents and cell cultures are free from contamination. | |
| Inconsistent results | Variability in pre-incubation time. | Strictly adhere to a consistent pre-incubation time for all experiments. |
| Instability of this compound in the assay buffer. | Check the stability of this compound in your experimental buffer and prepare fresh solutions as needed. |
Quantitative Data Summary
The following table summarizes the pre-incubation and incubation times reported for this compound in various in vitro assays.
| Assay Type | Compound | Pre-incubation/Incubation Time | Cell Type | Reference |
| [³⁵S]GTPγS Binding | This compound & Agonist | Simultaneous addition or 20 min pre-incubation | CHO cells expressing hA3AR | [4] |
| [³⁵S]GTPγS Binding | This compound | 30 min pre-incubation | HEK 293 cell membranes with canine A3AR | [8] |
| cAMP Accumulation | This compound | 20 min pre-incubation | HL-60 cells | [5] |
| Equilibrium Binding | This compound & [¹²⁵I]I-AB-MECA | 18 hours | HEK293 cell membranes with hA3AR | [3] |
| Dissociation Binding | [¹²⁵I]I-AB-MECA | 3 hours | HEK293 cell membranes with ARs | [3] |
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This protocol is adapted from studies investigating the effect of this compound on A3AR activation.[4]
-
Membrane Preparation: Prepare cell membranes from CHO cells stably expressing the human A3AR.
-
Assay Buffer: Use a buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM EDTA, 100 mM NaCl, and 1 µM GDP.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes (5-10 µg protein), varying concentrations of the A3AR agonist (e.g., Cl-IB-MECA), and the desired concentration of this compound.
-
Pre-incubation (Optional): As studies suggest similar outcomes, either add this compound and the agonist simultaneously or pre-incubate the membranes with this compound for 20 minutes at 25°C before adding the agonist.[4]
-
Initiation of Reaction: Start the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubation: Incubate the plate for 30 minutes at 25°C.[4]
-
Termination: Stop the reaction by rapid filtration through GF/B filters.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
cAMP Accumulation Assay
This protocol is based on a study examining this compound's effect in HL-60 cells.[5]
-
Cell Plating: Plate HL-60 cells in a 96-well plate and incubate overnight.
-
Assay Medium: Suspend the cells in Hank's buffer containing 20 mM HEPES.
-
Pre-incubation: Add this compound (e.g., 3 µM) to the wells and incubate for 20 minutes in the presence of a phosphodiesterase inhibitor (e.g., 10 µM rolipram).[5]
-
Stimulation: Add the A3AR agonist (e.g., MRS5698) along with forskolin (B1673556) (to stimulate adenylyl cyclase) and incubate for an additional 10 minutes.[5]
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as an AlphaScreen cAMP kit.[5]
Visualizations
Caption: Mechanism of action of this compound as a positive allosteric modulator of the A3AR.
Caption: Experimental workflow for a [³⁵S]GTPγS binding assay using this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Dual-Acting A3 Adenosine Receptor Positive Allosteric Modulators That Preferentially Enhance Adenosine-Induced Gαi3 and GαoA Isoprotein Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flexible modulation of agonist efficacy at the human A3 adenosine receptor by the imidazoquinoline allosteric enhancer this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic and functional modulation by agonist MRS5698 and allosteric enhancer this compound at the native A3 adenosine receptor in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A₃ adenosine receptor allosteric modulator induces an anti-inflammatory effect: in vivo studies and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Technical Support Center: Interpreting the Differential Effects of LUF6000 on A3AR Agonists
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of LUF6000, a positive allosteric modulator of the A3 adenosine (B11128) receptor (A3AR).
Frequently Asked Questions (FAQs)
Q1: We are not observing any effect of this compound on its own in our functional assays. Is this expected?
A1: Yes, this is the expected behavior. This compound is a positive allosteric modulator (PAM), not an agonist.[1] It acts at a different site on the A3AR than the orthosteric agonists and enhances the effect of an agonist, but it does not typically activate the receptor on its own.[1] Its primary role is to potentiate the response to an existing agonist, such as adenosine or a synthetic A3AR agonist.[1][2]
Q2: The magnitude of potentiation by this compound varies between different A3AR agonists we are testing. Why is this?
A2: this compound exhibits differential effects on agonists with varying efficacies. It has been shown to enhance the maximum effect (Emax) of low-efficacy agonists to a greater extent than that of high-efficacy agonists.[1][3] For example, the Emax of a partial agonist like inosine (B1671953) is significantly increased in the presence of this compound, while the effect on a full agonist like NECA might be less pronounced.[1] This is a key characteristic of this compound's allosteric modulation.
Q3: We are seeing a decrease in agonist potency (increase in EC50) in the presence of this compound in our [³⁵S]GTPγS binding assays. Is this a known effect?
A3: While some initial reports suggested that this compound enhances agonist efficacy without affecting potency, subsequent studies, particularly with certain A3AR species homologs (e.g., human and dog), have shown that this compound can cause a slight decrease in agonist potency (an increase in the EC50 value) in [³⁵S]GTPγS binding assays.[4][5] This is hypothesized to be due to an allosterically induced slowing of the orthosteric ligand binding kinetics.[5]
Q4: Are the effects of this compound consistent across different species?
A4: No, the activity of this compound is species-dependent. It has been demonstrated that this compound substantially enhances agonist efficacy at human, dog, and rabbit A3ARs, but shows only weak activity at the mouse A3AR.[5] It is crucial to consider the species of your experimental system when interpreting results.
Q5: Can this compound convert an A3AR antagonist into an agonist?
A5: Interestingly, yes, for certain antagonists. This compound has been shown to convert the nucleoside A3AR antagonist MRS542 into an agonist. However, this effect was not observed with the non-nucleoside antagonist MRS1220.[1][6] This highlights the complex and probe-dependent nature of this compound's allosteric modulation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| No enhancement of agonist activity with this compound. | 1. Species-specific effects: You may be using a species (e.g., mouse) where this compound has low activity.[5] 2. Inappropriate agonist: The agonist being used may be a very high-efficacy agonist, where the enhancing effect of this compound is minimal.[1] 3. Incorrect this compound concentration: The concentration of this compound may be too low. | 1. Verify the species of your A3AR construct. If using mouse A3AR, consider that the modulatory effects will be weak.[5] 2. Test this compound with a partial A3AR agonist to maximize the observable enhancement. 3. Perform a concentration-response curve for this compound (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your system.[1] |
| High variability in results between experiments. | 1. Pre-incubation time: Inconsistent pre-incubation times with this compound could lead to variability. 2. Assay conditions: Variations in temperature, buffer composition, or cell membrane preparation can affect results. | 1. While studies have shown similar enhancement with or without pre-incubation, standardizing this step (e.g., 20-minute pre-incubation with membranes before adding the agonist) can improve consistency.[1] 2. Strictly adhere to a standardized experimental protocol for all replicates. |
| Unexpected decrease in agonist potency. | Allosteric mechanism: In some systems (e.g., human A3AR), this compound can slow the association of the orthosteric agonist, leading to an apparent decrease in potency.[5] | This may be an inherent characteristic of the interaction in your specific assay. It is important to report this observation and consider its mechanistic implications rather than viewing it as an experimental artifact. |
Data Summary Tables
Table 1: Effect of this compound on the Efficacy (Emax) of Various A3AR Agonists in [³⁵S]GTPγS Binding Assays
| Agonist | Emax (% of NECA) without this compound | Emax (% of NECA) with 10 µM this compound | Fold Enhancement |
| NECA | 100% | ~116% | ~1.2 |
| Cl-IB-MECA | Lower than NECA | Significantly Increased | >2 |
| IB-MECA | Similar to Cl-IB-MECA | Significantly Increased | >2 |
| Inosine | <10% | ~80% | ~8 |
| MRS541 (partial agonist) | Partial Agonist | >200% of control | >2 |
| LUF5833 (partial agonist) | Partial Agonist | >200% of control | >2 |
Data compiled from multiple studies and are approximate representations of the reported effects.[1][3]
Table 2: Species-Dependent Effects of this compound (10 µM) on Cl-IB-MECA Induced [³⁵S]GTPγS Binding
| Species | Emax Enhancement | Potency (EC50) Change |
| Human | ~2-3 fold increase | ~5-6 fold increase (decrease in potency) |
| Dog | Substantial enhancement | Slight decrease in potency |
| Rabbit | Substantial enhancement | - |
| Mouse | Weak enhancement (20-30%) | No change |
Data summarized from published findings.[5]
Experimental Protocols
Protocol 1: [³⁵S]GTPγS Binding Assay
This protocol is a generalized procedure for assessing the effect of this compound on A3AR agonist-stimulated [³⁵S]GTPγS binding to cell membranes.
Materials:
-
HEK293 cells stably expressing the A3AR of the desired species.
-
Membrane preparation buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 10 mM MgCl₂.
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 10 mM MgCl₂, 100 mM NaCl, 1 µM GDP.
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
A3AR agonist of interest.
-
This compound.
-
Unlabeled GTPγS.
-
GF/C glass fiber filters.
-
Scintillation fluid.
Procedure:
-
Membrane Preparation: Harvest cells and homogenize in ice-cold membrane preparation buffer. Centrifuge at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the membranes. Resuspend the membrane pellet in an appropriate buffer and determine the protein concentration.
-
Assay Setup: In duplicate tubes, combine the following:
-
Assay buffer.
-
This compound at various concentrations (or vehicle).
-
A3AR agonist at various concentrations (or vehicle).
-
Cell membranes (typically 5-50 µg of protein per tube).
-
[³⁵S]GTPγS (final concentration ~0.1 nM).
-
-
Incubation: Initiate the binding reaction by adding the cell membrane suspension. Incubate at 25-30°C for 30-90 minutes.[1][5]
-
Termination: Terminate the assay by rapid filtration through GF/C filters. Wash the filters quickly with ice-cold wash buffer (e.g., 10 mM Tris-HCl, 1 mM MgCl₂, pH 7.4).[4]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Nonspecific Binding: Determine nonspecific binding in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).[4]
-
Data Analysis: Subtract nonspecific binding from all measurements. Plot the specific binding as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine Emax and EC50 values.
Visualizations
Caption: A3AR signaling enhanced by this compound.
Caption: Workflow for [³⁵S]GTPγS binding assay.
References
- 1. Flexible modulation of agonist efficacy at the human A3 adenosine receptor by the imidazoquinoline allosteric enhancer this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functionally biased modulation of A3 adenosine receptor agonist efficacy and potency by imidazoquinolinamine allosteric enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flexible modulation of agonist efficacy at the human A>3> adenosine receptor by the imidazoquinoline allosteric enhancer this compound - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
LUF6000 Technical Support Center: Stability and Storage Guidelines
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of LUF6000. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A1: The solid form of this compound is stable and should be stored at -20°C. Under these conditions, the powder is reported to be stable for up to three years.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] For experimental use, it is common practice to prepare a high-concentration stock solution in anhydrous DMSO.
Q3: How should I store this compound solutions?
A3: this compound solutions are known to be unstable.[1] It is strongly recommended to prepare solutions fresh for each experiment. If a stock solution in DMSO is prepared, it should be stored at -20°C, but for the shortest time possible.[3] Long-term storage of solutions is discouraged due to potential degradation.
Q4: Can I store this compound in aqueous solutions?
A4: this compound has limited aqueous solubility.[2] Direct dissolution in aqueous buffers is not recommended. For experiments in aqueous environments, it is standard practice to first dissolve this compound in DMSO to create a stock solution, which is then further diluted into the aqueous experimental medium. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent effects on the biological system.
Q5: Are there any specific handling instructions for this compound?
A5: Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of this compound in solution. | Always prepare fresh solutions of this compound for each experiment. If using a previously prepared stock, validate its integrity before use. |
| Improper storage of the solid compound. | Ensure the powdered this compound is stored at -20°C in a tightly sealed container to prevent moisture absorption. | |
| Precipitation of this compound upon dilution into aqueous media. | Low aqueous solubility of this compound. | Decrease the final concentration of this compound in the aqueous medium. Ensure the DMSO stock solution is fully dissolved before dilution. A slight increase in the final DMSO concentration (while remaining within the tolerated range for your specific assay) may help maintain solubility. |
| Observed activity in vehicle control groups. | High concentration of DMSO in the final assay. | Ensure the final concentration of DMSO is consistent across all experimental and control groups and is at a level that does not affect the biological system under investigation. |
Storage and Handling Summary
| Form | Solvent | Storage Temperature | Storage Duration | Key Recommendations |
| Solid (Powder) | N/A | -20°C | Up to 3 years[1] | Store in a tightly sealed, light-protected container. |
| Solution | DMSO | -20°C | Short-term only | Prepare fresh for each experiment.[1] Avoid multiple freeze-thaw cycles. |
| Aqueous Dilutions | Aqueous Buffers/Media | Use Immediately | Not recommended for storage | Prepare immediately before use from a fresh DMSO stock. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 411.33 g/mol .
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.11 mg of this compound in 1 mL of DMSO.
-
Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but avoid excessive heat.
-
Storage: If not for immediate use, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. It is highly recommended to use the solution as soon as possible.
Preparation of Working Solutions for In Vitro Assays:
-
Thawing: If using a frozen DMSO stock, thaw it at room temperature.
-
Dilution: Perform serial dilutions of the DMSO stock solution into the appropriate aqueous buffer or cell culture medium to achieve the desired final concentrations for your experiment.
-
Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
-
Immediate Use: Use the prepared working solutions immediately in your assay.
This compound Stability and Storage Workflow
Caption: Workflow for proper storage, preparation, and troubleshooting of this compound.
References
- 1. A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Update on the recent development of allosteric modulators for adenosine receptors and their therapeutic applications [frontiersin.org]
- 3. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting LUF6000 variability in experimental results
Welcome to the technical support center for LUF6000. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and providing clear protocols for consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our experimental results with this compound. What are the common sources of this variability?
A1: Variability in experiments involving this compound can arise from several key factors. This compound is a positive allosteric modulator (PAM) of the A3 adenosine (B11128) receptor (A3AR), and its activity is highly context-dependent. The primary sources of variability include:
-
Species Differences: The pharmacological effects of this compound are known to be species-dependent. It shows robust activity at human, dog, and rabbit A3ARs but is significantly less active at mouse and rat A3ARs.[1][2] It is crucial to use a relevant species or cell line expressing the A3AR from the species of interest.
-
Probe Dependence (Choice of Agonist): The modulatory effect of this compound is dependent on the specific orthosteric agonist being used. This compound has a more pronounced enhancing effect on low-efficacy agonists (e.g., Cl-IB-MECA) compared to high-efficacy agonists (e.g., NECA).[3] In some cases, this compound can even convert a nucleoside antagonist into a partial agonist.[3]
-
Functional Bias (Signaling Pathway Dependence): this compound exhibits functional bias, meaning its effect varies across different downstream signaling pathways. For example, it can enhance agonist-induced cAMP accumulation but may have little to no effect on ERK1/2 phosphorylation.[4][5]
-
Cellular Context: The expression levels of A3AR and downstream signaling components in the cell line or tissue being used can influence the magnitude of the observed effect.
Q2: Why are my in vivo results in mice not showing the expected anti-inflammatory effect of this compound?
A2: The lack of a significant effect in mice is a known issue. This compound has been shown to have weak activity at the mouse A3AR.[1][2] For in vivo studies, it is recommended to use species where this compound has demonstrated higher activity, such as in rat models of inflammation where it has been shown to downregulate the NF-κB signaling pathway.[6]
Q3: We are using a high-efficacy agonist in our assay and see only a minimal effect of this compound. Is this expected?
A3: Yes, this is an expected outcome. This compound's mechanism as a PAM means it enhances the efficacy of the orthosteric agonist. With high-efficacy agonists that already elicit a near-maximal response, the enhancing effect of this compound will be less pronounced.[3] To better characterize the modulatory effect of this compound, consider using a partial or low-efficacy agonist for the A3AR.
Q4: Does this compound have any direct agonist activity?
A4: this compound itself does not typically show direct agonist activity.[3] It functions as an allosteric modulator, meaning it requires the presence of an orthosteric agonist to exert its effect. Its role is to enhance the binding and/or efficacy of the endogenous ligand (adenosine) or an exogenously applied agonist.
Data Summary Tables
Table 1: Effect of this compound on the Efficacy and Potency of A3AR Agonists in Different Signaling Pathways.
| Signaling Pathway | Agonist | Effect of this compound on Efficacy | Effect of this compound on Potency | Reference |
| cAMP Accumulation | All agonists tested | Enhanced | No significant change | [4][5] |
| Membrane Hyperpolarization | Partial agonists | Enhanced | Not specified | [4][5] |
| Full agonists | No effect | Not specified | [4][5] | |
| Calcium Mobilization | NECA (full agonist) | No effect | Modest decrease | [4][5] |
| MRS542 (antagonist) | Converted to partial agonist | N/A | [4][5] | |
| β-arrestin2 Translocation | Agonists | Not pronounced | Not specified | [4][5] |
| ERK1/2 Phosphorylation | Cl-IB-MECA | No effect | No effect | [4][5] |
Table 2: Species-Dependent Activity of this compound in [³⁵S]GTPγS Binding Assays.
| Species | Effect on Agonist Efficacy | Effect on Agonist Potency | Reference |
| Human | Substantially enhanced | Slightly reduced | [1] |
| Dog | Substantially enhanced | Slightly reduced | [1][4][7] |
| Rabbit | Substantially enhanced | No change | [1] |
| Mouse | Weak activity | No change | [1] |
Key Experimental Protocols
Protocol 1: [³⁵S]GTPγS Binding Assay
This assay measures the activation of G proteins upon agonist binding to the A3AR.
-
Membrane Preparation: Prepare cell membranes from HEK293 or CHO cells stably expressing the A3AR of the desired species.
-
Assay Buffer: 50 mM Tris-HCl, 1 mM EGTA, 10 mM MgCl₂, 100 mM NaCl, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (5-10 µg protein)
-
This compound at various concentrations (or vehicle)
-
A3AR agonist (e.g., Cl-IB-MECA) at various concentrations
-
GDP (10 µM)
-
Adenosine deaminase (ADA) (2 units/mL) to degrade endogenous adenosine.
-
-
Pre-incubation: Incubate the mixture for 30 minutes at 25°C.
-
Initiate Reaction: Add [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubation: Incubate for 2 hours at 25°C with gentle agitation.
-
Termination: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer (10 mM Tris-HCl, 1 mM MgCl₂, pH 7.4).
-
Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine Emax and EC50 values.
Protocol 2: cAMP Accumulation Assay
This assay is used to determine the effect of this compound on Gαi-coupled A3AR signaling.
-
Cell Culture: Plate CHO-K1 cells stably expressing the A3AR in a 384-well plate at a density of 10,000 cells/well and culture overnight.
-
Pre-treatment:
-
Wash the cells with serum-free medium.
-
Add this compound at desired concentrations and incubate for 20 minutes.
-
Add a phosphodiesterase inhibitor (e.g., rolipram, 10 µM) to prevent cAMP degradation.
-
-
Stimulation: Add the A3AR agonist along with forskolin (B1673556) (10 µM) to stimulate adenylate cyclase. Incubate for 10 minutes.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., FRET-based or ELISA-based) according to the manufacturer's instructions.
-
Data Analysis: Plot cAMP concentration against agonist concentration to determine the effect of this compound on the agonist's potency and efficacy.
Protocol 3: Western Blot for NF-κB Pathway Proteins
This protocol is for assessing the effect of this compound on the downregulation of the NF-κB signaling pathway.
-
Cell Treatment: Treat cells (e.g., A549 or PBMCs) with this compound for a specified time, followed by stimulation with an inflammatory agent like LPS (10 µg/ml) for 30 minutes to 4 hours.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NF-κB pathway proteins (e.g., p-IκBα, total IκBα, p65) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an ECL substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: A3AR signaling pathway modulated by this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flexible modulation of agonist efficacy at the human A3 adenosine receptor by the imidazoquinoline allosteric enhancer this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. catalogue.leidenuniv.nl [catalogue.leidenuniv.nl]
- 5. cAMP accumulation assay [bio-protocol.org]
- 6. A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
LUF6000 & A3AR: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the effects of LUF6000 on the basal activity of the A3 adenosine (B11128) receptor (A3AR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action at the A3AR?
A1: this compound is an experimental drug that functions as a positive allosteric modulator (PAM) of the A3 adenosine receptor (A3AR).[1] It binds to a site on the receptor that is distinct from the orthosteric site where endogenous agonists like adenosine bind.[2] this compound itself does not activate the A3AR but enhances the receptor's response to orthosteric agonists.[1][3] This enhancement can manifest as an increase in the maximal efficacy (Emax) and, in some cases, the potency (EC50) of the agonist.[3][4]
Q2: Does this compound have any effect on the basal or constitutive activity of the A3AR?
A2: No, this compound has been shown to have no effect on the basal activity of the A3AR.[1][2][3] In the absence of an orthosteric agonist, this compound does not stimulate A3AR-mediated signaling pathways, such as [³⁵S]GTPγS binding.[3][4] This lack of intrinsic agonist activity is a key characteristic of this compound.
Q3: What is the significance of this compound being an allosteric modulator with no effect on basal activity?
A3: The fact that this compound only acts in the presence of an orthosteric agonist, like the endogenous ligand adenosine, suggests it may offer a more targeted therapeutic approach.[2][3] Adenosine levels are often elevated at sites of inflammation or in tumors.[2] Therefore, this compound could potentially amplify the natural, localized A3AR-mediated responses in diseased tissues without causing widespread receptor activation in healthy tissues where adenosine levels are low.[2] This could lead to a better safety profile compared to conventional orthosteric agonists.[3]
Q4: Can this compound convert an A3AR antagonist into an agonist?
A4: Interestingly, this compound has been observed to convert the nucleoside A3AR antagonist MRS542 into an agonist. However, it did not have the same effect on the non-nucleoside antagonist MRS1220.[3][5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vitro experiments investigating the effect of this compound on A3AR activity.
| Issue | Potential Cause | Troubleshooting Steps |
| No observable effect of this compound on agonist-induced A3AR activation. | Species-specific differences in A3AR: this compound's positive allosteric modulatory effects are species-dependent. It shows robust activity at human, dog, and rabbit A3ARs but only weak or no activity at mouse A3ARs.[4] | - Confirm the species origin of the A3AR being used in your experiments. - If using a murine A3AR, consider that this compound may not be an appropriate tool. - For preclinical studies, consider using species where this compound has demonstrated activity. |
| Incorrect concentration of this compound: The concentration of this compound used may be too low to elicit a significant effect. | - Perform a concentration-response curve for this compound in the presence of a fixed concentration of an A3AR agonist to determine the optimal concentration for your assay. Concentrations up to 10 µM have been used in the literature.[3][4] | |
| Assay-dependent effects: The modulatory effect of this compound can vary depending on the signaling pathway being measured (e.g., cAMP accumulation vs. ERK1/2 phosphorylation).[6] | - Characterize the effect of this compound across multiple signaling pathways to get a comprehensive understanding of its modulatory profile. | |
| Variability in the magnitude of this compound's effect. | Choice of orthosteric agonist: this compound has a more pronounced effect on low-efficacy agonists compared to high-efficacy agonists.[3][6] | - Be consistent with the orthosteric agonist used across experiments. - If investigating the maximal effect of this compound, consider using a partial agonist. |
| Presence of endogenous adenosine: Endogenous adenosine in cell culture media or tissue preparations can act as an agonist and influence the observed effects. | - Consider adding adenosine deaminase (ADA) to the assay buffer to degrade any endogenous adenosine, especially when establishing baseline conditions.[7] | |
| Unexpected agonist-like activity observed with this compound alone. | Contamination of this compound stock: The this compound compound may be contaminated with an A3AR agonist. | - Verify the purity of the this compound compound using appropriate analytical techniques. - Test a fresh, validated batch of this compound. |
| High level of constitutive A3AR activity in the expression system: In some overexpression systems or with certain receptor mutations, the A3AR may exhibit high basal activity.[8][9] | - Characterize the basal activity of your A3AR expression system. - If basal activity is high, consider that this may not be the ideal system for studying the effects of a PAM like this compound. |
Quantitative Data Summary
The following tables summarize the effects of this compound on the efficacy (Emax) and potency (EC50) of the A3AR agonist Cl-IB-MECA in a [³⁵S]GTPγS binding assay using membranes from HEK293 cells expressing the human A3AR.
Table 1: Effect of this compound on the Efficacy (Emax) of Cl-IB-MECA
| This compound Concentration (µM) | Emax (% of control) |
| 0 | 100 |
| 0.1 | ~120 |
| 1 | ~150 |
| 10 | ~180 |
Data are approximate values derived from published graphical representations for illustrative purposes.
Table 2: Effect of this compound on the Potency (EC50) of Cl-IB-MECA
| This compound Concentration (µM) | EC50 (nM) |
| 0 | ~40 |
| 0.1 | ~45 |
| 1 | ~50 |
| 10 | ~60 |
Data are approximate values derived from published graphical representations for illustrative purposes.
Experimental Protocols & Visualizations
A3AR Signaling Pathway
The A3AR primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flexible modulation of agonist efficacy at the human A3 adenosine receptor by the imidazoquinoline allosteric enhancer this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flexible modulation of agonist efficacy at the human A>3> adenosine receptor by the imidazoquinoline allosteric enhancer this compound - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 6. Functionally biased modulation of A3 adenosine receptor agonist efficacy and potency by imidazoquinolinamine allosteric enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CONSTITUTIVE ACTIVATION OF A3 ADENOSINE RECEPTORS BY SITE-DIRECTED MUTAGENESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A3 Adenosine Receptor Activation Mechanisms: Molecular Dynamics Analysis of Inactive, Active, and Fully Active States - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
LUF6000 vs. LUF6096: A Comparative Efficacy Analysis for A3 Adenosine Receptor Modulation
A detailed examination of two prominent positive allosteric modulators of the A3 adenosine (B11128) receptor (A3AR), LUF6000 and LUF6096, reveals distinct yet overlapping profiles in their capacity to enhance agonist-induced receptor activation. This guide provides a comparative analysis of their efficacy, supported by experimental data, to inform researchers and drug development professionals in the fields of pharmacology and medicinal chemistry.
Both this compound and LUF6096 are potent allosteric enhancers of the A3AR, a G protein-coupled receptor implicated in various physiological processes, including inflammation and cardiac function.[1][2] These molecules act by binding to a site on the receptor distinct from the orthosteric site where endogenous agonists like adenosine bind. This allosteric modulation enhances the binding and/or efficacy of the orthosteric agonist, offering a sophisticated mechanism for therapeutic intervention.[3][4]
Comparative Efficacy Data
The comparative efficacy of this compound and LUF6096 has been evaluated in various in vitro and in vivo models. Key findings from functional assays, particularly [³⁵S]GTPγS binding assays which measure G protein activation, demonstrate their ability to significantly increase the maximal efficacy (Eₘₐₓ) of A3AR agonists.
A pivotal study directly compared the modulatory effects of this compound and LUF6096 on the binding and function of the potent A3AR agonist 2-chloro-N⁶-(3-iodobenzyl)-adenosine-5′-N-methylcarboxamide (Cl-IB-MECA) across different species. The results indicate that both compounds substantially enhance agonist efficacy at human, dog, and rabbit A3ARs, while exhibiting weaker activity at the mouse A3AR.[5][6]
[³⁵S]GTPγS Binding Assay Results
| Species | Modulator (10 µM) | Agonist | Effect on Agonist Efficacy (Eₘₐₓ) | Effect on Agonist Potency (EC₅₀) |
| Human A3AR | This compound | Cl-IB-MECA | ~2-3 fold increase | 5-6 fold increase |
| LUF6096 | Cl-IB-MECA | ~2-3 fold increase | 5-6 fold increase | |
| Dog A3AR | This compound | Cl-IB-MECA | > 2-fold increase | Slight reduction |
| LUF6096 | Cl-IB-MECA | > 2-fold increase | Slight reduction | |
| Rabbit A3AR | This compound | Cl-IB-MECA | > 2-fold increase | Not specified |
| LUF6096 | Cl-IB-MECA | > 2-fold increase | Not specified | |
| Mouse A3AR | This compound | Cl-IB-MECA | 20-30% increase | No change |
| LUF6096 | Cl-IB-MECA | 20-30% increase | No change |
Data summarized from a comparative study on A3AR allosteric modulators.[5]
Therapeutic Applications and Investigated Effects
While both molecules enhance A3AR signaling, their documented therapeutic applications show some divergence, likely reflecting the specific preclinical models in which they have been tested.
This compound has demonstrated significant anti-inflammatory effects in several animal models.[2][7] It has been shown to be effective in models of adjuvant-induced arthritis, monoiodoacetate-induced osteoarthritis, and concanavalin (B7782731) A-induced liver inflammation.[7][8] The anti-inflammatory mechanism of action is attributed to the downregulation of key inflammatory signaling pathways.[8]
LUF6096 , on the other hand, has been highlighted for its cardioprotective effects .[1][9] In a canine model of myocardial ischemia/reperfusion injury, LUF6096 markedly reduced infarct size.[10][11] This protective effect underscores the potential of A3AR modulation in cardiovascular diseases.
Mechanism of Action and Signaling Pathways
This compound and LUF6096, as positive allosteric modulators (PAMs), do not activate the A3AR directly. Instead, they enhance the receptor's response to an orthosteric agonist. This is a key advantage, as their effect is localized to areas where the endogenous agonist (adenosine) is released, such as sites of inflammation or ischemia.[3]
The downstream signaling pathways modulated by these compounds are critical to their therapeutic effects. This compound's anti-inflammatory action has been linked to the deregulation of the NF-κB and Jak-2/STAT-1 signaling pathways.[2][8]
Caption: this compound Signaling Pathway in Inflammation.
The cardioprotective effects of LUF6096 are also mediated through the enhancement of A3AR signaling, which is known to play a crucial role in protecting cardiac tissue from ischemic damage.
Experimental Protocols
The following provides a generalized overview of the key experimental methodologies used to generate the comparative data.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor stimulation.
-
Membrane Preparation: Cell membranes from HEK 293 cells stably expressing the A3AR of interest (human, dog, rabbit, or mouse) are prepared.[5]
-
Incubation: Membranes are incubated in a buffer containing GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, an A3AR agonist (e.g., Cl-IB-MECA) at varying concentrations, and either vehicle or the allosteric modulator (this compound or LUF6096).[4][5]
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Quantification: The amount of radioactivity trapped on the filters, representing [³⁵S]GTPγS bound to activated G proteins, is measured using liquid scintillation counting.
-
Data Analysis: Concentration-response curves are generated to determine the agonist's EC₅₀ (potency) and Eₘₐₓ (efficacy) in the absence and presence of the modulator.
Caption: [³⁵S]GTPγS Binding Assay Workflow.
Radioligand Binding Assays
These assays are used to assess how allosteric modulators affect the binding of a radiolabeled orthosteric ligand to the receptor.
-
Membrane Preparation: Similar to the functional assay, membranes from cells expressing the A3AR are used.[5]
-
Incubation: Membranes are incubated with a radiolabeled A3AR agonist (e.g., [¹²⁵I]I-AB-MECA) and varying concentrations of the allosteric modulator.[5][6]
-
Equilibrium or Kinetic Conditions: Experiments can be designed to measure binding at equilibrium or to assess the association and dissociation rates of the radioligand in the presence of the modulator.
-
Separation and Quantification: Bound and free radioligand are separated by filtration, and the radioactivity of the bound ligand is quantified.
-
Data Analysis: The data reveals whether the allosteric modulator alters the affinity (Kᵢ) or the binding kinetics (kₒₙ, kₒբբ) of the orthosteric ligand.
Conclusion
This compound and LUF6096 are both highly effective positive allosteric modulators of the A3 adenosine receptor, demonstrating comparable efficacy in enhancing agonist-induced G protein activation at human A3ARs. The choice between these two compounds may be guided by the specific therapeutic application, with this compound showing a strong preclinical profile for inflammatory conditions and LUF6096 for cardioprotection. The species-dependent differences in their activity are a critical consideration for the translation of preclinical findings. The detailed experimental protocols provided herein offer a foundation for further comparative studies and the development of novel A3AR-targeting therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of Dual-Acting A3 Adenosine Receptor Positive Allosteric Modulators That Preferentially Enhance Adenosine-Induced Gαi3 and GαoA Isoprotein Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flexible modulation of agonist efficacy at the human A3 adenosine receptor by the imidazoquinoline allosteric enhancer this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Update on the recent development of allosteric modulators for adenosine receptors and their therapeutic applications [frontiersin.org]
- 8. A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LUF6096 | Adenosine Receptor | TargetMol [targetmol.com]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 11. catalogue.leidenuniv.nl [catalogue.leidenuniv.nl]
A Comparative Guide to A3AR Modulators: LUF6000 vs. First-Generation Compound DU124183
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of LUF6000, a second-generation positive allosteric modulator (PAM) of the A3 adenosine (B11128) receptor (A3AR), and DU124183, a first-generation compound from the same 1H-imidazo[4,5-c]quinolin-4-amine series. This document outlines their distinct pharmacological profiles, supported by experimental data, to inform research and development in areas targeting the A3AR, such as inflammatory diseases, cancer, and chronic pain.
Executive Summary
This compound represents a significant advancement over first-generation A3AR allosteric modulators like DU124183. While both compounds enhance the efficacy of A3AR agonists, this compound does so with a markedly reduced propensity to decrease agonist potency.[1] This improved pharmacological profile makes this compound a more precise tool for studying A3AR signaling and a more promising candidate for therapeutic development. Structural modifications to the 1H-imidazo[4,5-c]quinolin-4-amine scaffold led to the development of this compound, which demonstrates an optimized balance of allosteric enhancement and minimal interference with orthosteric ligand binding.[2][3][4]
Quantitative Data Comparison
The following tables summarize the key pharmacological data for this compound and DU124183, highlighting their differential effects on A3AR agonist activity. The data are derived from studies on the human A3 adenosine receptor.
Table 1: Allosteric Modulation of Agonist Efficacy
This table illustrates the ability of this compound and DU124183 to enhance the maximal effect (Emax) of the A3AR agonist Cl-IB-MECA in a functional assay measuring cAMP accumulation.
| Compound | Concentration | % Potentiation of Cl-IB-MECA Efficacy |
| This compound | 10 µM | 45% |
| DU124183 | 10 µM | 25% |
Data sourced from Göblyös et al., 2006.
Table 2: Effect on Agonist Potency
This table compares the effect of this compound and DU124183 on the potency (EC50) of the A3AR agonist Cl-IB-MECA. A rightward shift in the EC50 value indicates a decrease in agonist potency.
| Compound | Concentration | Effect on Cl-IB-MECA Potency (EC50) |
| This compound | 10 µM | No significant effect |
| DU124183 | 10 µM | Rightward shift (Decrease in potency) |
Data interpreted from Göblyös et al., 2006, which states this compound was found to enhance agonist efficacy without influencing agonist potency, unlike DU124183 which decreased agonist potency.
A3 Adenosine Receptor Signaling Pathways
Activation of the A3AR, a Gi/o protein-coupled receptor, initiates multiple downstream signaling cascades. The canonical pathway involves the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels. However, A3AR activation can also stimulate phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways.
Experimental Workflow for Functional Assays
The characterization of A3AR modulators typically involves cell-based functional assays to measure the downstream effects of receptor activation. The following diagram illustrates a general workflow for such experiments.
Detailed Experimental Protocols
1. Radioligand Binding Assay (to assess binding affinity)
Radioligand binding assays are employed to determine the affinity of compounds for the A3AR.
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human A3AR are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Assay Conditions: Membranes are incubated with a radiolabeled A3AR agonist (e.g., [¹²⁵I]I-AB-MECA) and varying concentrations of the test compound (this compound or DU124183).
-
Incubation and Filtration: The reaction is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound by rapid filtration through glass fiber filters.
-
Data Analysis: The radioactivity retained on the filters is quantified using a gamma counter. The inhibition constant (Ki) is calculated from competition curves.
2. cAMP Accumulation Functional Assay (to assess functional activity)
This assay measures the ability of the modulators to affect agonist-induced inhibition of cAMP production.
-
Cell Culture and Plating: CHO cells stably expressing the human A3AR are seeded in 96-well plates.
-
Assay Protocol:
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.
-
Cells are then incubated with the test modulator (this compound or DU124183) or vehicle.
-
Varying concentrations of an A3AR agonist (e.g., Cl-IB-MECA) are added in the presence of forskolin (to stimulate adenylyl cyclase).
-
Following incubation, cells are lysed, and the intracellular cAMP concentration is determined using a suitable assay kit (e.g., HTRF).
-
-
Data Analysis: The percentage inhibition of forskolin-stimulated cAMP accumulation is plotted against the agonist concentration to determine the EC50 and Emax values.
3. [³⁵S]GTPγS Binding Assay (to measure G protein activation)
This assay directly measures the activation of G proteins following receptor stimulation.
-
Membrane Preparation: Membranes from cells expressing the A3AR are prepared as described for the radioligand binding assay.
-
Assay Conditions: Membranes are incubated in a buffer containing GDP, the test modulator, varying concentrations of the A3AR agonist, and [³⁵S]GTPγS.
-
Incubation and Filtration: The reaction is incubated to allow for [³⁵S]GTPγS binding to activated G proteins. The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is determined by scintillation counting.
-
Data Analysis: The amount of [³⁵S]GTPγS bound is plotted against the agonist concentration to determine EC50 and Emax values.
Conclusion
This compound demonstrates a superior pharmacological profile compared to the first-generation A3AR modulator DU124183. Its ability to enhance agonist efficacy without compromising agonist potency makes it a more refined tool for both basic research and as a potential starting point for the development of novel therapeutics targeting the A3 adenosine receptor. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field.
References
- 1. Flexible modulation of agonist efficacy at the human A3 adenosine receptor by the imidazoquinoline allosteric enhancer this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of new 1H-imidazo[4,5-c]quinolin-4-amine derivatives as allosteric enhancers of the A3 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Structure-Activity Relationships of new 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as Allosteric Enhancers of the A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
LUF6000 enhancement of low-efficacy vs high-efficacy A3AR agonists
For researchers in pharmacology and drug development, understanding the nuances of G protein-coupled receptor (GPCR) modulation is paramount. LUF6000, a positive allosteric modulator (PAM) of the A3 adenosine (B11128) receptor (A3AR), presents a compelling case study in agonist-dependent efficacy enhancement. This guide provides a comparative analysis of this compound's effect on low-efficacy versus high-efficacy A3AR agonists, supported by experimental data and detailed protocols.
This compound, chemically known as N-(3,4-dichloro-phenyl)-2-cyclohexyl-1H-imidazo [4,5-c]quinolin-4-amine, has been identified as an allosteric enhancer of the human A3AR.[1] Unlike some allosteric modulators that affect agonist potency, this compound is notable for primarily enhancing the maximal effect (Emax) of A3AR agonists.[1][2] This enhancement is not uniform across all agonists; compelling evidence demonstrates that this compound disproportionately augments the activity of low-efficacy agonists compared to their high-efficacy counterparts.[1][3]
Comparative Efficacy Enhancement: A Tale of Two Agonists
The differential impact of this compound is most clearly illustrated by comparing its effect on a low-efficacy agonist, such as Cl-IB-MECA, with a high-efficacy agonist, like NECA. In [35S]GTPγS binding assays, which measure the activation of G proteins, this compound has been shown to substantially increase the Emax of Cl-IB-MECA.[1][3] In contrast, its effect on the already high Emax of NECA is significantly less pronounced.[1][3]
This phenomenon can be attributed to the intrinsic efficacy of the agonists themselves. High-efficacy agonists like NECA are capable of inducing a receptor response that is already approaching the maximum possible level.[1][3] Consequently, the enhancing effect of this compound is limited.[1][3] Conversely, for low-efficacy agonists that produce a submaximal response, this compound can significantly elevate the ceiling of their effect, bringing it closer to that of a full agonist.[1]
A striking example of this compound's modulatory power is its ability to convert a nucleoside A3AR antagonist, MRS542, into a partial agonist.[1][3] This conversion highlights the profound influence of the allosteric modulator on the conformational state of the receptor and its subsequent signaling capacity.
Quantitative Analysis of this compound's Enhancement
The following tables summarize the quantitative data from key studies, illustrating the differential enhancement of A3AR agonists by this compound.
Table 1: Effect of this compound on the Efficacy (Emax) of A3AR Agonists in [35S]GTPγS Binding Assay
| Agonist | Efficacy Classification | Emax (% of NECA) without this compound | Emax (% of NECA) with 10 µM this compound | Fold Increase in Emax |
| NECA | High-Efficacy | ~100% | ~120% | ~1.2 |
| Cl-IB-MECA | Low-Efficacy | Lower than NECA | Significantly Increased | >2-fold |
| Inosine | Low-Efficacy | <10% | ~80% | ~8 |
| MRS542 | Antagonist | No effect | Converted to partial agonist | N/A |
Data compiled from multiple sources.[1][3][4]
Table 2: Effect of this compound on the Potency (EC50) of A3AR Agonists in [35S]GTPγS Binding Assay
| Agonist | EC50 without this compound | EC50 with 10 µM this compound | Change in Potency |
| Cl-IB-MECA | Species-dependent variation | Slight increase (decrease in potency) in some species | Minimal to slight decrease |
Data indicates that this compound generally does not significantly affect agonist potency, although some species-dependent variations have been observed.[5][6]
Signaling Pathways and Experimental Workflow
The activation of the A3AR, a Gi/o-coupled receptor, initiates a cascade of intracellular events. The general signaling pathway and a typical experimental workflow to assess the impact of this compound are depicted below.
Caption: A3AR Signaling Pathway Modulation by this compound.
Caption: Workflow for [35S]GTPγS Binding Assay.
Experimental Protocols
A cornerstone for evaluating the effects of this compound is the [35S]GTPγS binding assay. This functional assay directly measures the activation of G proteins following receptor stimulation.
[35S]GTPγS Binding Assay Protocol
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human A3AR.[1][7]
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.[7]
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membrane preparation, [35S]GTPγS, and guanosine (B1672433) diphosphate (B83284) (GDP).[1]
-
Add varying concentrations of the A3AR agonist (e.g., Cl-IB-MECA or NECA) in the presence or absence of a fixed concentration of this compound (e.g., 10 µM).[1]
-
To determine non-specific binding, include wells with an excess of unlabeled GTPγS.
-
Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C).[1]
-
-
Data Acquisition and Analysis:
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Subtract non-specific binding from all measurements.
-
Analyze the data using non-linear regression to generate dose-response curves and determine the Emax and EC50 values.
-
Conclusion
This compound serves as a powerful tool for modulating A3AR activity, with a distinct preference for enhancing the efficacy of low-efficacy agonists. This property makes it a valuable pharmacological probe for studying A3AR signaling and holds therapeutic potential. By converting partial agonists into more effective activators, this compound could offer a more targeted and nuanced approach to A3AR-mediated therapies, particularly in conditions where a fine-tuned level of receptor activation is desirable. The ability to amplify the effects of endogenous or synthetic low-efficacy agonists opens new avenues for drug discovery and development in the realm of GPCR modulation.
References
- 1. Flexible modulation of agonist efficacy at the human A3 adenosine receptor by the imidazoquinoline allosteric enhancer this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flexible modulation of agonist efficacy at the human A3 adenosine receptor by the imidazoquinoline allosteric enhancer this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic and functional modulation by agonist MRS5698 and allosteric enhancer this compound at the native A3 adenosine receptor in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of LUF6000 and the A3AR Agonist Cl-IB-MECA for Researchers
This guide provides a detailed, data-driven comparison of LUF6000, a positive allosteric modulator, and Cl-IB-MECA, a potent agonist, for the A3 adenosine (B11128) receptor (A3AR). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of targeting the A3AR.
Introduction to this compound and Cl-IB-MECA
The A3 adenosine receptor (A3AR) is a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, cancer, and cardiac ischemia. Its activation triggers a cascade of intracellular signaling events, making it a promising therapeutic target.
Cl-IB-MECA (2-Chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide) is a well-established, high-affinity and highly selective orthosteric agonist for the A3AR. It binds directly to the primary agonist binding site (the orthosteric site) to activate the receptor.
This compound is an experimental drug that acts as a positive allosteric modulator (PAM) of the A3AR. Unlike an agonist, this compound binds to a distinct site on the receptor (an allosteric site) and does not activate the receptor on its own. Instead, it enhances the binding and/or signaling efficacy of orthosteric agonists like adenosine or Cl-IB-MECA.
Mechanism of Action: A Tale of Two Binding Sites
The fundamental difference between Cl-IB-MECA and this compound lies in their binding sites and resulting effects on A3AR activation. Cl-IB-MECA directly stimulates the receptor, initiating downstream signaling. This compound, on the other hand, acts as a "dimmer switch," amplifying the signal produced by an existing agonist. This allosteric modulation can offer greater therapeutic specificity, as it primarily enhances the effects of endogenous adenosine in tissues where its levels are elevated, such as at sites of inflammation or in tumors.
Quantitative Data Comparison
The following tables summarize key quantitative data for this compound and Cl-IB-MECA, primarily derived from in vitro functional assays.
Table 1: Receptor Binding Affinity
This table highlights the binding characteristics of Cl-IB-MECA to the A3AR. As an allosteric modulator, this compound's affinity is not typically measured in the same manner as an orthosteric agonist.
| Compound | Receptor | Ki (nM) | Selectivity Profile |
| Cl-IB-MECA | Human A3AR | 0.33 | ~2500-fold vs. A1, ~1400-fold vs. A2A |
Ki (Inhibition constant) is a measure of binding affinity; a lower Ki value indicates higher affinity.
Table 2: Functional Potency and Efficacy in [35S]GTPγS Binding Assay
The [35S]GTPγS binding assay is a functional assay that measures the activation of G proteins following receptor stimulation. The data below illustrates the effect of this compound on the potency (EC50) and maximal efficacy (Emax) of Cl-IB-MECA at the human A3AR.
| Condition | EC50 of Cl-IB-MECA (nM) | Emax of Cl-IB-MECA (% of control) |
| Cl-IB-MECA alone | ~10-20 | 100% |
| Cl-IB-MECA + 10 µM this compound | ~50-100 (potency decreased) | ~200-300% (efficacy enhanced) |
Data synthesized from multiple sources. Absolute values can vary based on experimental conditions.
This table clearly demonstrates the hallmark of a positive allosteric modulator: this compound significantly increases the maximal response (Emax) achievable by Cl-IB-MECA, while in some cases, it may cause a rightward shift in the concentration-response curve, indicating a decrease in potency (higher EC50).
A3AR Signaling Pathways
Activation of the A3AR by an agonist like Cl-IB-MECA, particularly in the presence of an enhancer like this compound, initiates multiple downstream signaling cascades. The A3AR primarily couples to Gi/o and Gq proteins.
Gi/o-Mediated Pathway
The canonical pathway involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of Protein Kinase A (PKA) activity.
A Comparative Analysis of LUF6000 and MRS5698 for A3 Adenosine Receptor Modulation
For Immediate Release
[City, State] – [Date] – In the landscape of A3 adenosine (B11128) receptor (A3AR) modulation, two compounds, the allosteric modulator LUF6000 and the selective agonist MRS5698, have garnered significant attention from the research community. This guide provides a detailed, data-driven comparison of these two molecules, offering insights into their mechanisms of action, signaling pathways, and performance in key experimental assays to inform researchers and drug development professionals.
Overview of this compound and MRS5698
This compound is a positive allosteric modulator (PAM) of the A3AR. It does not activate the receptor on its own but enhances the efficacy of orthosteric agonists, particularly those with low intrinsic efficacy.[1][2] This mechanism offers the potential for a more nuanced and localized therapeutic effect, as it amplifies the activity of endogenous adenosine, which is often upregulated at sites of inflammation or tissue injury.[3][4]
MRS5698, in contrast, is a potent and highly selective orthosteric agonist for the human and mouse A3AR, with a binding affinity (Ki) of approximately 3 nM.[5][6] As a direct activator of the receptor, MRS5698 has been investigated for its therapeutic potential in conditions such as neuropathic pain.[5][7] Recent studies have characterized it as a nearly full A3AR agonist.[8]
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and MRS5698 based on published experimental findings.
Table 1: Binding Affinity and Potency
| Compound | Target | Assay Type | Species | K_i_ (nM) | EC_50_ (nM) | Reference(s) |
| MRS5698 | A3AR | Radioligand Binding | Human, Mouse | ~3 | - | [5][6] |
| MRS5698 | A3AR | cAMP Assay | Human | - | 4.0-fold more potent than NECA | [8] |
| This compound | A3AR | - | - | N/A (Allosteric Modulator) | - | [3] |
Table 2: Efficacy and Functional Activity
| Compound | Assay | Agonist | Effect of Compound | Magnitude of Effect | Reference(s) |
| This compound | [³⁵S]GTPγS Binding | Cl-IB-MECA | Efficacy Enhancement | ~2-3 fold increase in E_max_ | [9] |
| This compound | cAMP Accumulation | Cl-IB-MECA | Efficacy Enhancement | 50% enhancement | [1] |
| This compound | cAMP Accumulation | MRS5698 | Efficacy Enhancement | ~20% enhancement in HL-60 cells | [8] |
| This compound | β-arrestin2 Translocation | NECA & Cl-IB-MECA | Efficacy Enhancement | <10% enhancement | [1] |
| MRS5698 | cAMP Reduction | - | Agonist Activity | Concentration-dependent reduction | [6] |
| MRS5698 | Calcium Mobilization | - | Agonist Activity | As efficacious as NECA | [8] |
Signaling Pathways
Activation of the A3AR, a G_i_ protein-coupled receptor, initiates a cascade of intracellular signaling events.[10] Both this compound (in the presence of an agonist) and MRS5698 modulate these pathways, leading to various cellular responses.
A3AR-Mediated Signaling Cascade
The primary signaling pathway initiated by A3AR activation involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10] Downstream of this, A3AR activation can modulate several other pathways, including the NF-κB and MAPK/ERK pathways.
Caption: A3AR signaling pathways modulated by agonists and positive allosteric modulators.
Anti-inflammatory Mechanism of this compound
This compound exerts its anti-inflammatory effects by enhancing the ability of endogenous adenosine to downregulate the NF-κB signaling pathway.[3] This leads to decreased expression of pro-inflammatory mediators.
Caption: Anti-inflammatory mechanism of this compound via NF-κB pathway downregulation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the characterization of this compound and MRS5698.
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G proteins following receptor stimulation.
-
Membrane Preparation: Cell membranes expressing the A3AR are prepared from cultured cells (e.g., HEK293 or CHO cells).
-
Reaction Mixture: Membranes are incubated in a buffer containing GDP, [³⁵S]GTPγS, and the test compounds (agonist with or without allosteric modulator).
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 60-120 minutes).
-
Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters to separate bound from unbound [³⁵S]GTPγS.
-
Quantification: The radioactivity retained on the filters, representing [³⁵S]GTPγS bound to activated G proteins, is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is subtracted, and data are analyzed to determine E_max_ and EC_50_ values.
References
- 1. Functionally biased modulation of A3 adenosine receptor agonist efficacy and potency by imidazoquinolinamine allosteric enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flexible modulation of agonist efficacy at the human A3 adenosine receptor by the imidazoquinoline allosteric enhancer this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Update on the recent development of allosteric modulators for adenosine receptors and their therapeutic applications [frontiersin.org]
- 5. Efficient, large-scale synthesis and preclinical studies of MRS5698, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development [frontiersin.org]
- 8. Genetic and functional modulation by agonist MRS5698 and allosteric enhancer this compound at the native A3 adenosine receptor in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. innoprot.com [innoprot.com]
A Comparative Guide to the Interaction of LUF6000 with Non-Nucleoside A3AR Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the allosteric modulator LUF6000's interaction with the non-nucleoside A3 adenosine (B11128) receptor (A3AR) antagonist, MRS1220. Experimental data, detailed protocols, and pathway visualizations are presented to offer a comprehensive resource for researchers in pharmacology and drug development.
Executive Summary
This compound is a positive allosteric modulator (PAM) of the A3 adenosine receptor (A3AR), meaning it binds to a site on the receptor distinct from the primary (orthosteric) binding site to enhance the effect of A3AR agonists.[1] In contrast, MRS1220 is a potent and selective non-nucleoside competitive antagonist of the human A3AR, binding to the orthosteric site to block the action of agonists.[2]
A key pharmacological question is whether a PAM like this compound can modulate the activity of an antagonist. Experimental evidence demonstrates a significant difference in how this compound interacts with nucleoside versus non-nucleoside A3AR antagonists. While this compound can convert certain nucleoside-based antagonists into agonists, it does not have this effect on non-nucleoside antagonists such as MRS1220 and MRS1191.[3] In the presence of this compound, MRS1220 retains its antagonist character, showing no agonist-like activity in functional assays.[3]
Quantitative Data Summary
The following tables summarize the binding affinities of the non-nucleoside antagonists and the functional effects observed in the presence of this compound, primarily from [³⁵S]GTPγS binding assays.
Table 1: Binding Affinities of Non-Nucleoside A3AR Antagonists
| Compound | Receptor Subtype | Kᵢ (nM) | Species | Reference |
| MRS1220 | Human A3AR | 0.65 | Human | [2] |
| MRS1191 | Human A3AR | 31.4 | Human | [1] |
Table 2: Functional Interaction of this compound with Non-Nucleoside A3AR Antagonists in [³⁵S]GTPγS Binding Assay
Data extracted and synthesized from Gao ZG, et al. BMC Pharmacology. 2008.[3]
| Antagonist | This compound Concentration | Agonist Activity (Eₘₐₓ as % of NECA) | Outcome |
| MRS1220 | 10 µM | No stimulation observed | No conversion to agonist |
| MRS1191 | 10 µM | No stimulation observed | No conversion to agonist |
Eₘₐₓ: Maximum effect. NECA is a potent, non-selective adenosine receptor agonist often used as a reference for full agonism.
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the A3AR, providing a direct readout of receptor activation. The protocol described is based on the methodology from Gao et al., 2008.[3]
Objective: To determine if this compound can induce agonist-like activity in non-nucleoside A3AR antagonists.
Materials:
-
Membranes from CHO cells stably expressing the human A3AR.
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM MgCl₂, 100 mM NaCl, 1 µM GDP, 1 mM dithiothreitol.
-
Adenosine deaminase (3 Units/mL).
-
0.004% 3-[(3-cholamidopropyl) dimethylammonio]propanesulfonate (CHAPS).
-
0.5% bovine serum albumin (BSA).
-
This compound, MRS1220, MRS1191, and reference agonists/antagonists.
-
Scintillation counter.
Procedure:
-
Prepare the reaction mixture in a final volume of 200 µL containing the assay buffer, adenosine deaminase, CHAPS, BSA, and approximately 0.2 nM [³⁵S]GTPγS.
-
Add the test compounds (MRS1220 or MRS1191) at the desired concentrations.
-
Add this compound at the desired concentration (e.g., 10 µM). Control wells should exclude this compound.
-
Initiate the binding reaction by adding the cell membrane suspension (approximately 5 µg of protein per tube).
-
Incubate the mixture for 30 minutes at 25°C.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS. Specific binding is calculated by subtracting non-specific from total binding. Results are often expressed as a percentage of the maximal stimulation achieved by a full agonist like NECA.
Visualizing the Molecular Interactions and Workflows
A3AR Signaling Pathway
The A3 adenosine receptor is a G-protein coupled receptor (GPCR). Its activation by an agonist typically leads to the inhibition of adenylyl cyclase via the Gᵢ protein, resulting in decreased intracellular cAMP levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A3 Adenosine Receptors: Protective vs. Damaging Effects Identified Using Novel Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flexible modulation of agonist efficacy at the human A3 adenosine receptor by the imidazoquinoline allosteric enhancer this compound - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Comparison of LUF6000 Allosteric Modulation at the A3 Adenosine Receptor
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the allosteric modulator LUF6000 across different species, focusing on its activity at the A3 adenosine (B11128) receptor (A3AR). The information presented is compiled from published experimental data to assist researchers and drug development professionals in evaluating the translational potential of this compound.
Introduction to this compound
This compound, chemically known as 2-cyclohexyl-N-(3,4-dichlorophenyl)-1H-imidazo[4,5-c]quinolin-4-amine, is a positive allosteric modulator (PAM) of the human A3 adenosine receptor.[1][2][3][4] As a PAM, this compound does not activate the receptor on its own but enhances the efficacy of orthosteric agonists, such as the endogenous ligand adenosine.[5] This mechanism offers a potential therapeutic advantage by amplifying the physiological response to adenosine in a spatially and temporally controlled manner, which may reduce the risk of side effects associated with systemic agonists.[6] However, significant species differences in the pharmacological activity of this compound have been observed, posing a challenge for its preclinical development.[1][7][8]
Quantitative Comparison of this compound Activity Across Species
The following tables summarize the quantitative data from in vitro studies comparing the effects of this compound on the A3AR in human, dog, rabbit, and mouse. The data is primarily derived from [35S]GTPγS binding assays, which measure G protein activation, and radioligand binding assays.
Table 1: Effect of this compound on Agonist-Stimulated [35S]GTPγS Binding to the A3 Adenosine Receptor
| Species | Orthosteric Agonist | This compound Concentration | Change in Agonist Emax | Change in Agonist EC50 | Reference |
| Human | Cl-IB-MECA | 10 µM | ~2–3-fold increase | 5–6-fold increase (decrease in potency) | [1] |
| Dog | Cl-IB-MECA | 10 µM | Substantial enhancement | Slight decrease in potency | [1][9] |
| Rabbit | Cl-IB-MECA | 10 µM | Efficacy increased | No reduction in potency | [1][3] |
| Mouse | Cl-IB-MECA | 10 µM | Weak (20-30% increase) | No change | [1] |
Table 2: Effect of this compound on the Dissociation of [125I]I-AB-MECA from the A3 Adenosine Receptor
| Species | This compound Concentration | Effect on Dissociation Rate | Reference |
| Human | 10 µM | Reduced rate of dissociation | [1] |
| Dog | 10 µM | Reduced rate of dissociation | [1] |
| Rabbit | 10 µM | No influence on dissociation rate | [1] |
| Mouse | 10 µM | No influence on dissociation rate | [1] |
Comparative Analysis with an Alternative Modulator: LUF6096
LUF6096 is a structurally related allosteric modulator that has been studied in parallel with this compound. It exhibits a similar species-dependent profile, providing further evidence for the structural basis of these differences.
Table 3: Comparison of this compound and LUF6096 Activity at the A3 Adenosine Receptor
| Modulator | Species | Effect on Agonist Efficacy | Effect on Agonist Potency | Reference |
| This compound | Human, Dog, Rabbit | Substantial enhancement | Decreased (Human, Dog), No change (Rabbit) | [1] |
| This compound | Mouse | Weak enhancement | No change | [1] |
| LUF6096 | Human, Dog, Rabbit | Substantial enhancement | Decreased (Human, Dog), No change (Rabbit) | [1] |
| LUF6096 | Mouse | Weak enhancement | No change | [1] |
Experimental Protocols
The data presented in this guide are primarily based on the following key experimental methodologies.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the A3AR.
-
Membrane Preparation: HEK 293 cells stably expressing the A3AR from the species of interest are homogenized in a buffer and centrifuged to isolate the cell membranes.
-
Assay Conditions: Membranes are incubated in a buffer containing GDP, the non-hydrolyzable GTP analog [35S]GTPγS, an orthosteric agonist (e.g., Cl-IB-MECA), and the allosteric modulator (this compound) or vehicle.
-
Incubation: The reaction is carried out at 30°C for a defined period to allow for G protein activation and binding of [35S]GTPγS.
-
Termination and Measurement: The reaction is stopped by rapid filtration through glass fiber filters. The amount of bound [35S]GTPγS is quantified using a scintillation counter.
-
Data Analysis: Data are analyzed using non-linear regression to determine the Emax (maximal efficacy) and EC50 (potency) of the orthosteric agonist in the presence and absence of the allosteric modulator.
Radioligand Dissociation Kinetic Assay
This binding assay assesses the effect of the allosteric modulator on the dissociation rate of a radiolabeled orthosteric ligand.
-
Membrane Preparation: As described for the [35S]GTPγS binding assay.
-
Equilibrium Binding: Membranes are incubated with a radiolabeled A3AR agonist (e.g., [125I]I-AB-MECA) to allow for binding to reach equilibrium.
-
Initiation of Dissociation: Dissociation is initiated by the addition of a high concentration of a non-radiolabeled agonist (e.g., NECA) in the presence or absence of the allosteric modulator (this compound).
-
Time Course Measurement: At various time points, samples are filtered to separate bound and free radioligand, and the amount of bound radioactivity is measured.
-
Data Analysis: The rate of dissociation (koff) is determined by fitting the data to a one-phase or two-phase exponential decay model.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the A3 adenosine receptor signaling pathway and a typical experimental workflow for assessing allosteric modulation.
Caption: A3 Adenosine Receptor Signaling Pathway.
Caption: Workflow for [35S]GTPγS Binding Assay.
Conclusion
The allosteric modulation of the A3 adenosine receptor by this compound is highly species-dependent.[1][8] While it acts as a potent positive allosteric modulator at human, dog, and rabbit A3ARs, its effects are significantly weaker at the mouse receptor.[1] This has important implications for the translation of preclinical data from rodent models to human clinical trials. The observed differences are likely due to sequence variations in the A3AR protein across species, which may alter the binding site of this compound or the conformational changes it induces.[7] Researchers and drug developers should carefully consider these species-specific pharmacological profiles when designing and interpreting studies involving this compound and related allosteric modulators. The use of species where this compound demonstrates a pharmacological profile similar to humans (e.g., dog or rabbit) may be more appropriate for preclinical efficacy and safety assessment.
References
- 1. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing Allosteric Modulation of CB1 at the Receptor and Cellular Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flexible modulation of agonist efficacy at the human A3 adenosine receptor by the imidazoquinoline allosteric enhancer this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flexible modulation of agonist efficacy at the human A3 adenosine receptor by the imidazoquinoline allosteric enhancer this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Update on the recent development of allosteric modulators for adenosine receptors and their therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Safety Operating Guide
Proper Disposal of LUF6000: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal of chemical waste and is intended for informational purposes only. A specific Safety Data Sheet (SDS) for LUF6000 is not publicly available at this time. Therefore, the following procedures are based on general best practices for laboratory chemical waste management. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements before handling or disposing of this compound.
The proper disposal of laboratory chemicals is crucial for ensuring the safety of personnel and protecting the environment. For this compound, an orally active allosteric modulator of the A3 adenosine (B11128) receptor, a comprehensive disposal plan is an essential component of laboratory safety and chemical handling protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A laboratory coat
All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with powdered or volatile forms of the compound. Ensure a spill kit is readily accessible and you are trained in its use.
Segregation and Storage of this compound Waste
Proper segregation of chemical waste at the point of generation is critical to prevent dangerous reactions and ensure compliant disposal. Never mix different waste streams unless explicitly permitted by your institution's EHS department.
Table 1: Chemical Waste Segregation Guidelines
| Waste Category | Description | Incompatible With | Storage Container |
| Solid this compound Waste | Contaminated lab materials (e.g., pipette tips, gloves, weigh boats), unused this compound powder. | Liquids, other chemical waste streams unless specified by EHS. | Clearly labeled, sealed, and compatible solid waste container. |
| Liquid this compound Waste | Solutions containing this compound, rinsate from cleaning contaminated glassware. | Solids, incompatible solvents, acids, bases, and oxidizers. | Clearly labeled, leak-proof, screw-cap container with secondary containment.[1] |
| Contaminated Sharps | Needles, syringes, or other sharps contaminated with this compound. | All other waste streams. | Puncture-resistant sharps container. |
All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents, including the full chemical name "this compound" and any solvents present.[2]
Step-by-Step Disposal Protocol
The following is a general, procedural guide for the disposal of this compound waste. This protocol must be adapted to comply with your institution's specific policies and local, state, and federal regulations.
-
Waste Identification and Segregation:
-
Identify the type of this compound waste being generated (solid, liquid, or sharps).
-
Segregate the waste into the appropriate, labeled container at the point of generation.
-
-
Container Management:
-
Use only compatible, leak-proof containers with secure screw-on caps.[1]
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.
-
Keep waste containers closed except when adding waste.[1]
-
Store waste containers in a designated and properly placarded Satellite Accumulation Area (SAA).
-
-
Disposal of Empty Containers:
-
Empty this compound containers may also be considered hazardous waste.[2]
-
Containers should be triple-rinsed with a suitable solvent.[3]
-
The rinsate must be collected and disposed of as hazardous waste.[2][3]
-
After triple-rinsing, deface or remove the original label, remove the cap, and dispose of the container according to your institution's guidelines for clean glassware or plastic.[2][3]
-
-
Waste Pickup and Disposal:
-
Once a waste container is full or has reached the maximum accumulation time limit set by your institution, arrange for pickup by your EHS department.
-
Complete all required waste disposal forms accurately, detailing the contents of the containers.
-
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
By adhering to these general principles and, most importantly, consulting with your institution's EHS department, you can ensure the safe and compliant disposal of this compound waste, fostering a secure laboratory environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling LUF6000
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of LUF6000, a potent and selective allosteric modulator of the A3 adenosine (B11128) receptor. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines a cautious approach based on best practices for handling novel research chemicals with unknown toxicity.
Immediate Safety and Personal Protective Equipment (PPE)
Given that the specific toxicological properties of this compound have not been fully characterized, a conservative approach to personal protection is essential. The following table summarizes the recommended PPE for handling this compound in a laboratory setting. This guidance is based on general requirements for handling potentially hazardous research chemicals.[1][2][3][4][5]
| Protection Type | Required PPE | Specifications and Best Practices |
| Body Protection | Flame-resistant lab coat | Should be worn at all times in the laboratory. For handling larger quantities or when there is a splash risk, a chemically resistant apron over the lab coat is recommended.[2][4] |
| Eye and Face Protection | Safety goggles | Must meet ANSI Z87.1 standards and provide protection against chemical splashes.[1][2][4] A face shield should be worn over safety goggles when handling significant quantities or when a splash hazard is present.[1][4] |
| Hand Protection | Disposable nitrile gloves | Double-gloving is recommended to provide an extra layer of protection. Gloves should be inspected for tears or holes before use and changed immediately if contaminated. For prolonged contact or when handling concentrated solutions, heavier-duty chemical-resistant gloves (e.g., butyl rubber or neoprene) should be considered.[1][3] |
| Respiratory Protection | Use in a certified chemical fume hood | All handling of solid this compound or solutions should be performed in a properly functioning chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a respirator with an appropriate organic vapor cartridge may be necessary, and a formal respiratory protection program should be in place.[3][5] |
| Foot Protection | Closed-toe shoes | Shoes should be made of a non-porous material to protect against spills.[2] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach is crucial when working with any chemical of unknown hazard. The following workflow provides a step-by-step guide for the safe handling of this compound, from preparation to disposal.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is critical to protect both personnel and the environment. As this compound is a chlorinated organic compound, specific disposal procedures must be followed.
Waste Segregation:
-
Solid Waste: Unused this compound powder, contaminated gloves, weigh boats, and other solid materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
Disposal Procedure:
All waste containing this compound must be disposed of through your institution's hazardous waste management program. Do not pour any this compound solutions down the drain.[6] Chlorinated organic compounds often require high-temperature incineration for complete destruction.[6] Consult with your EHS office for specific guidance on labeling, storage, and pickup of hazardous waste.
Experimental Protocols: General Guidance
While specific experimental protocols will vary, the following general principles should be applied when working with this compound:
-
Minimize Quantities: Use the smallest amount of this compound necessary for your experiment to reduce potential exposure and waste generation.
-
Controlled Environment: Always handle this compound in a controlled environment, such as a chemical fume hood, to prevent the release of dust or vapors into the laboratory.
-
Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible and that you are familiar with their operation. Have a chemical spill kit available and be trained on its use.
By adhering to these safety protocols and operational plans, researchers can handle this compound with a high degree of safety, ensuring the well-being of laboratory personnel and the integrity of their research. Always consult your institution's specific safety guidelines and EHS office for any additional requirements.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Lab Personal Protective Equipment | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. tandfonline.com [tandfonline.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
